molecular formula C8H7ClO3 B1347048 4-Chloro-2-methoxybenzoic acid CAS No. 57479-70-6

4-Chloro-2-methoxybenzoic acid

Cat. No.: B1347048
CAS No.: 57479-70-6
M. Wt: 186.59 g/mol
InChI Key: UFEYMXHWIHFRBX-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxybenzoic acid anion forms complexes with Mn2+, Co2+, Ni2+, Cu2+ and Zn2+.>

Properties

IUPAC Name

4-chloro-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7ClO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEYMXHWIHFRBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206091
Record name 4-Chloro-o-anisic acid
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Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

57479-70-6
Record name 4-Chloro-2-methoxybenzoic acid
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Record name 4-Chloro-o-anisic acid
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Record name 4-Chloro-o-anisic acid
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Record name 4-chloro-o-anisic acid
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Foundational & Exploratory

Technical Monograph: 4-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-methoxybenzoic acid (CAS 57479-70-6) is a critical aromatic building block in medicinal chemistry and agrochemical discovery. Structurally characterized by a benzoic acid core substituted with a chlorine atom at the para position and a methoxy group at the ortho position, it serves as a robust scaffold for structure-activity relationship (SAR) studies.

Its primary utility lies in its role as a precursor for benzamide-based kinase inhibitors and marinopyrrole-type antibiotics . Furthermore, its structural homology to the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) makes it an essential standard in metabolic stability and toxicology profiling within the agrochemical sector.

Chemical Profile & Physical Properties[1][2][3][4]

PropertySpecification
IUPAC Name 4-Chloro-2-methoxybenzoic acid
Common Synonyms 4-Chloro-o-anisic acid; 2-Methoxy-4-chlorobenzoic acid
CAS Number 57479-70-6
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Appearance White to off-white crystalline powder
Melting Point 146 – 148 °C (Lit.)[1][2]
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa ~3.5 (Predicted)

Synthesis & Manufacturing Protocols

For research and scale-up, the most reliable synthetic route involves the O-methylation of 4-chlorosalicylic acid followed by ester hydrolysis. This method is preferred over the oxidation of 4-chloro-2-methoxybenzaldehyde due to the lower cost of starting materials and higher regioselectivity.

Method A: Methylation-Hydrolysis Sequence (Recommended)

Rationale: Direct methylation of the carboxylic acid and phenol groups simultaneously (using excess methylating agent) ensures complete conversion, followed by selective hydrolysis of the ester to yield the free acid.

Step 1: Global Methylation
  • Reagents: 4-Chlorosalicylic acid (1.0 eq), Dimethyl sulfate (DMS) (2.5 eq), Potassium Carbonate (

    
    ) (3.0 eq).
    
  • Solvent: Acetone (Anhydrous).

  • Protocol:

    • Charge a round-bottom flask with 4-chlorosalicylic acid and anhydrous acetone (0.5 M concentration).

    • Add finely ground anhydrous

      
      .
      
    • Add Dimethyl sulfate dropwise at room temperature (Caution: DMS is highly toxic; use a fume hood).

    • Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting phenol.

    • Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate. Partition the residue between Ethyl Acetate and Water. Wash the organic layer with brine, dry over

      
      , and concentrate to yield Methyl 4-chloro-2-methoxybenzoate .
      
Step 2: Selective Hydrolysis
  • Reagents: Methyl 4-chloro-2-methoxybenzoate (from Step 1), Sodium Hydroxide (NaOH) (2.0 eq).

  • Solvent: Methanol/Water (3:1 v/v).

  • Protocol:

    • Dissolve the intermediate ester in Methanol.

    • Add an aqueous solution of NaOH (2M).

    • Stir at 60°C for 2 hours. The solution should become homogeneous.

    • Isolation: Concentrate to remove methanol. Acidify the remaining aqueous solution to pH 2 using 1M HCl.

    • The product, 4-Chloro-2-methoxybenzoic acid , will precipitate as a white solid.[3] Filter, wash with cold water, and dry under vacuum.[1]

Synthetic Workflow Diagram

Synthesis_Workflow Start 4-Chlorosalicylic Acid (Starting Material) Step1 Step 1: O-Methylation (DMS, K2CO3, Acetone) Start->Step1 Reflux, 6h Inter Intermediate: Methyl 4-chloro-2-methoxybenzoate Step1->Inter Esterification Step2 Step 2: Hydrolysis (NaOH, MeOH/H2O) Inter->Step2 Saponification End Target: 4-Chloro-2-methoxybenzoic Acid Step2->End HCl Acidification

Caption: Two-step industrial synthesis route via global methylation and selective hydrolysis.

Reactivity & Derivatization

The carboxylic acid moiety is the primary handle for derivatization. The presence of the ortho-methoxy group exerts a steric and electronic influence (electron-donating), which can affect the rate of nucleophilic attack at the carbonyl carbon.

Acid Chloride Formation (Activation)

To utilize this compound in amide coupling (drug synthesis), it must first be activated to the acid chloride.

  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride.[4]
    
  • Conditions: Reflux in neat

    
     or DCM with catalytic DMF.
    
  • Observation: The ortho-methoxy group can coordinate with Lewis acids, so care must be taken if using Lewis acid catalysts in subsequent steps.

Reactivity Logic Map

Reactivity_Map Core 4-Chloro-2-methoxybenzoic Acid AcidCl Acid Chloride (Activated Species) Core->AcidCl SOCl2, Reflux Biaryl Biaryl Systems (Suzuki Coupling) Core->Biaryl Pd-Catalyzed Coupling (at Cl position) Amide Benzamides (Kinase Inhibitors) AcidCl->Amide + Primary/Secondary Amines Ester Esters (Prodrugs) AcidCl->Ester + Alcohols

Caption: Functionalization pathways. Solid lines denote standard derivatization; dashed lines denote potential cross-coupling at the aryl-chloride.

Applications in Drug Development

Marinopyrrole Antibiotics

4-Chloro-2-methoxybenzoic acid is a validated intermediate in the total synthesis of Marinopyrrole derivatives . These natural products and their synthetic analogs exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA).

  • Mechanism: The benzoyl moiety is coupled to a bis-pyrrole core, enhancing lipophilicity and membrane permeability of the antibiotic.

Agrochemical Standards

Due to its structural similarity to Dicamba and Chloramben , this compound is used as:

  • Impurity Standard: In the manufacturing quality control of benzoic acid herbicides.

  • Metabolite Marker: In environmental degradation studies to track the breakdown of larger chlorinated methoxy-arenes.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Use in a chemical fume hood. Avoid dust formation.

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container. Moisture sensitive (carboxylic acid can form hydrates).

References

  • Sigma-Aldrich. 4-Chloro-2-methoxybenzoic acid Product Specification. Available at:

  • PubChem. 4-Chloro-2-methoxybenzoic acid (Compound Summary). National Library of Medicine. Available at:

  • Liu, Y., et al. (2014). Marinopyrrole derivatives as potential antibiotic agents against methicillin-resistant Staphylococcus aureus. Marine Drugs.
  • Chem-Impex. 4-Chloro-2-methoxybenzoic acid Safety Data Sheet. Available at:

Sources

Technical Monograph: 4-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characterization, Synthetic Pathways, and Pharmaceutical Utility

Executive Summary

4-Chloro-2-methoxybenzoic acid (CAS: 57479-70-6) is a critical aromatic building block utilized in the synthesis of bioactive benzamides, auxinic herbicides, and transition metal ligands.[1][2][3][4] While its molecular weight of 186.59 g/mol is a fundamental identifier, its value lies in the orthogonal reactivity provided by the electrophilic chlorine handle and the electron-donating methoxy group. This guide details the physicochemical profile, validated synthetic protocols, and quality control architectures required for its integration into drug discovery and agrochemical workflows.

Part 1: Physicochemical Profile

The precise characterization of 4-Chloro-2-methoxybenzoic acid is essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

Table 1: Core Physicochemical Properties

PropertyValueTechnical Context
Molecular Weight 186.59 g/mol Monoisotopic mass: 186.01 g/mol .[5] Critical for MS validation (

m/z 185.0).
CAS Number 57479-70-6Unique identifier for regulatory filing.
Formula

Degree of Unsaturation: 5.
Appearance White to pale yellow powderColoration often indicates oxidation impurities or trace metals.
Melting Point 146–148 °CSharp transition indicates high purity (>98%).
pKa (Acid) 2.2 – 2.4 (Predicted)Stronger acid than benzoic acid (pKa 4.2) due to the electron-withdrawing Cl and ortho-methoxy effects.
LogP ~2.2 – 2.4Moderate lipophilicity; suitable for oral bioavailability (Lipinski compliant).
Solubility DMSO, Methanol, EthanolLimited water solubility; requires pH adjustment (alkaline) for aqueous dissolution.

Part 2: Synthetic Pathways

Synthesis of 4-Chloro-2-methoxybenzoic acid generally proceeds via two distinct strategies: Oxidative Transformation (Lab Scale) and Nucleophilic Aromatic Substitution (


)  (Industrial Scale).
Strategy A: Oxidation of 4-Chloro-2-methoxytoluene (Laboratory Standard)

This route is preferred for research settings due to the availability of the toluene precursor and mild handling requirements.

Mechanism: Benzylic oxidation using Potassium Permanganate (


) or aerobic oxidation with Co/Mn catalysts.

Protocol (Self-Validating System):

  • Setup: Charge a 500 mL round-bottom flask with 4-chloro-2-methoxytoluene (10.0 g, 64 mmol) and water (200 mL).

  • Reagent Addition: Add

    
     (25.0 g, 158 mmol) in portions over 1 hour while maintaining temperature at 70–80°C. Critical: Rapid addition causes exotherms that may cleave the methoxy ether.
    
  • Reflux: Heat to reflux (100°C) for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 3:1) should show disappearance of the non-polar starting material.

  • Workup: Filter hot to remove

    
     precipitate.
    
  • Isolation: Acidify the filtrate with concentrated HCl to pH 1–2. The product precipitates as a white solid.

  • Purification: Recrystallize from Ethanol/Water (1:1) to remove trace manganese salts.

Strategy B: on 2,4-Dichlorobenzoic Acid (Industrial Insight)

For scale-up, starting from 2,4-dichlorobenzoic acid utilizes the activation provided by the carboxylic acid (via the carboxylate) to direct methoxylation to the ortho-position.

Mechanism: The carboxylate group activates the ortho-chlorine toward nucleophilic attack by methoxide, while the para-chlorine remains stable due to steric and electronic factors.

Visualization: Synthetic Logic Flow

Synthesis_Pathways Start_Toluene 4-Chloro-2-methoxytoluene Reagent_Ox Oxidation (KMnO4 / Reflux) Start_Toluene->Reagent_Ox Intermediate Reaction Mixture (Salts/Byproducts) Reagent_Ox->Intermediate Benzylic C-H Activation Start_DiCl 2,4-Dichlorobenzoic Acid Reagent_SnAr SnAr Reaction (NaOMe / MeOH / Heat) Start_DiCl->Reagent_SnAr Reagent_SnAr->Intermediate Ortho-Cl Displacement Workup Acidification (HCl) & Filtration Intermediate->Workup Product 4-Chloro-2-methoxybenzoic Acid (MW: 186.59) Workup->Product

Caption: Comparison of Oxidative (Top) and Nucleophilic Substitution (Bottom) synthetic routes.

Part 3: Analytical Characterization & Quality Control

To ensure the integrity of the molecule for pharmaceutical use, a multi-modal analytical approach is required.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase method is essential to separate the acid from potential decarboxylated byproducts (3-chloroanisole) or unreacted toluene derivatives.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization, sharpening the acid peak).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 230 nm (Strong absorption due to benzoyl chromophore) and 280 nm.

  • Retention Time: Expect elution ~7–9 minutes depending on dead volume.

Nuclear Magnetic Resonance (NMR)

Validation of the regiochemistry (2-methoxy vs 4-chloro positions) is confirmed via


-NMR.
  • Solvent: DMSO-

    
    
    
  • Key Signals:

    • 
       12.5–13.0 ppm (Broad s, 1H): Carboxylic acid proton (
      
      
      
      ).
    • 
       7.6–7.7 ppm (d, 1H): Proton at C6 (Ortho to Acid).
      
    • 
       7.1 ppm (d, 1H): Proton at C3 (Ortho to Methoxy).
      
    • 
       7.0 ppm (dd, 1H): Proton at C5.
      
    • 
       3.8–3.9 ppm (s, 3H): Methoxy group (
      
      
      
      ).
Visualization: QC Decision Tree

QC_Workflow Sample Crude Product HPLC HPLC Analysis (Purity Check) Sample->HPLC Decision Purity > 98%? HPLC->Decision Recryst Recrystallize (EtOH/H2O) Decision->Recryst No NMR 1H-NMR / MS (Structure Confirm) Decision->NMR Yes Recryst->HPLC Release Release for Use NMR->Release Matches Std

Caption: Step-by-step Quality Control workflow for validating molecular identity and purity.

Part 4: Pharmaceutical & Agrochemical Applications

The 4-chloro-2-methoxybenzoic acid scaffold is highly privileged in medicinal chemistry due to its ability to participate in metal complexation and act as a bioisostere for other salicylate derivatives.

  • Pharmaceutical Intermediates:

    • Benzamide Synthesis: The carboxylic acid is readily converted to an acid chloride (

      
      ) or activated ester (EDC/NHS) to couple with amines. This motif is common in dopamine antagonists and anti-emetic agents (structurally related to Metoclopramide).
      
    • Kinase Inhibitors: Used as a fragment in Fragment-Based Drug Design (FBDD) targeting tyrosine kinases, where the methoxy group acts as a hydrogen bond acceptor in the ATP binding pocket.

  • Agrochemicals:

    • Auxinic Herbicides: The molecule is a structural analog of Dicamba (3,6-dichloro-2-methoxybenzoic acid). It exhibits auxin-like activity, disrupting plant growth regulation in broadleaf weeds.

    • Metabolism Studies: Used as a reference standard for monitoring the environmental degradation of chlorinated anisic acids.

Part 5: Safety and Handling

  • GHS Classification: Warning.[2][4][6]

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[6]

  • Handling: Use in a fume hood. Wear nitrile gloves. Avoid dust formation.

  • Storage: Store at room temperature, sealed, away from strong oxidizers.

References

  • Chem-Impex International. "4-Chloro-2-methoxybenzoic acid Product Page." Chem-Impex Catalog. Accessed 2024. Link

  • Sigma-Aldrich. "4-Chloro-2-methoxybenzoic acid 99%."[1] Merck/Millipore Sigma. Accessed 2024. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 93682, 4-Chloro-2-methoxybenzoic acid." PubChem. Accessed 2024. Link

  • Google Patents. "CN104151157A: Preparation method of methoxybenzoic acid." Google Patents. Accessed 2024. Link

  • PureSynth. "4-Chloro-2-Methoxybenzoic Acid Safety Data Sheet." PureSynth Research Chemicals. Accessed 2024. Link

Sources

chemical structure of 4-Chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 57479-70-6 | Molecular Formula: C₈H₇ClO₃[1]

Executive Summary

4-Chloro-2-methoxybenzoic acid (4-CMBA) serves as a critical aromatic scaffold in medicinal chemistry and agrochemical synthesis. Distinguished by its ortho-methoxy substituent, this molecule exhibits unique electronic properties where the electron-donating methoxy group counterbalances the electron-withdrawing carboxyl and chloro moieties. This push-pull electronic system makes it a versatile pharmacophore, particularly in the development of dopamine receptor modulators, VMAT2 inhibitors, and transition metal-based anticancer agents.

This guide outlines the structural characteristics, validated synthetic pathways, and reactivity profiles of 4-CMBA, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Physicochemical Characterization

The physicochemical profile of 4-CMBA is dominated by the steric and electronic influence of the ortho-methoxy group, which disrupts the planarity of the carboxyl moiety relative to the phenyl ring, influencing both solubility and pKa.

Table 1: Core Properties
PropertyValueNotes
CAS Registry Number 57479-70-6Verified Primary CAS
Molecular Weight 186.59 g/mol
Appearance White to off-white crystalline powderTriclinic prism habit common
Melting Point 146 – 148 °CSharp transition indicates high purity
pKa (Predicted) 3.72 ± 0.10Slightly higher than 4-chlorobenzoic acid (3.[1][2]98) due to o-OMe resonance donation
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in H₂OSodium salt is highly water-soluble
H-Bond Donors/Acceptors 1 / 3Forms intermolecular dimers in solid state

Structural Analysis & Spectroscopy

Electronic Structure

The 2-methoxy group exerts a "dual effect":

  • Resonance (+R): Donates electron density to the ring, activating positions 3 and 5.

  • Induction (-I): Withdraws density from the carboxyl carbon, slightly increasing acidity compared to non-substituted anisic acids. The 4-chloro substituent acts primarily as a deactivator via induction (-I), directing electrophilic substitution to the meta position relative to itself (position 2 or 6), but the strong directing power of the methoxy group dominates regioselectivity in further functionalization.

1H NMR Fingerprint (400 MHz, DMSO-d₆)

Diagnostic signals for quality control:

  • δ 12.80 (br s, 1H): Carboxylic acid proton (-COOH ).

  • δ 7.65 (d, J=8.2 Hz, 1H): H-6 proton (deshielded by ortho-COOH).

  • δ 7.15 (d, J=1.8 Hz, 1H): H-3 proton (shielded by ortho-OMe).

  • δ 7.05 (dd, J=8.2, 1.8 Hz, 1H): H-5 proton.

  • δ 3.82 (s, 3H): Methoxy protons (-OCH ₃).

Synthetic Pathways & Manufacturing[3]

Two primary routes exist for the synthesis of 4-CMBA. The choice of pathway depends on available starting materials and tolerance for ester by-products.

Pathway A: Oxidation of 4-Chloro-2-methoxybenzaldehyde (High Purity)

This route is preferred for pharmaceutical applications as it avoids the formation of methyl esters, a common impurity in alkylation routes.

  • Reagents: KMnO₄ or NaClO₂, t-BuOH, NaH₂PO₄.

  • Mechanism: Radical scavenging oxidation of the aldehyde to carboxylic acid.

  • Yield: >90% typically.

Pathway B: Selective Methylation of 4-Chlorosalicylic Acid (Industrial)

This route utilizes the price-advantaged 4-chlorosalicylic acid but requires strict pH control to prevent esterification of the carboxylate.

  • Reagents: Dimethyl Sulfate (DMS) or Methyl Iodide (MeI), NaOH/K₂CO₃.

  • Critical Control Point: The reaction must be run at low temperatures (0-5°C) initially to favor phenolate alkylation over carboxylate alkylation.

Visualization of Synthetic Logic

SynthesisPathways Start1 4-Chloro-2-methoxybenzaldehyde Process1 Oxidation (KMnO4 or NaClO2) Start1->Process1 Start2 4-Chlorosalicylic Acid (4-Chloro-2-hydroxybenzoic acid) Process2 Selective O-Methylation (Me2SO4, NaOH, <5°C) Start2->Process2 Product 4-Chloro-2-methoxybenzoic Acid (Target) Process1->Product High Purity Route Intermediate Impurity Risk: Methyl Ester Formation Process2->Intermediate If T > 10°C Process2->Product Controlled pH/Temp Intermediate->Product Hydrolysis Step (Saponification)

Figure 1: Comparative synthetic pathways. Pathway A (Blue) offers higher direct purity, while Pathway B (Red) requires rigorous temperature control to avoid ester by-products.

Experimental Protocol: Selective Methylation

Standard Operating Procedure for Pathway B (Adapted for Lab Scale)

Objective: Synthesize 4-CMBA from 4-chlorosalicylic acid while minimizing methyl ester formation.

  • Solubilization: Dissolve 10.0 g (58 mmol) of 4-chlorosalicylic acid in 50 mL of acetone.

  • Base Addition: Add 16.0 g of anhydrous K₂CO₃ (2 eq). The mixture will thicken as the potassium salt forms.

  • Alkylation: Cool the suspension to 0°C. Add 4.0 mL of Methyl Iodide (1.1 eq) dropwise over 30 minutes. Note: Excess MeI promotes esterification.

  • Reflux: Allow to warm to room temperature, then reflux at 60°C for 4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

  • Workup (Critical):

    • Evaporate acetone.

    • Dissolve residue in water (pH will be alkaline).

    • Wash: Extract the aqueous layer with diethyl ether (2x 30 mL) to remove any methyl ester by-product formed.

    • Acidification: Acidify the aqueous layer to pH 2 using 6N HCl. The product will precipitate as a white solid.

  • Purification: Recrystallize from Ethanol/Water (1:1).

Reactivity & Applications

Functionalization Profile

4-CMBA serves as a "privileged scaffold" due to its ability to undergo diverse transformations:

  • Acid Chloride Formation: Reacts with Thionyl Chloride (SOCl₂) to form 4-chloro-2-methoxybenzoyl chloride. This is the primary gateway to amide coupling.

  • SnAr Displacement: The 4-chloro group is deactivated but can be displaced under harsh conditions or using palladium-catalyzed Buchwald-Hartwig amination to introduce amines, creating complex biaryl systems.

  • Demethylation: Treatment with BBr₃ yields 4-chlorosalicylic acid, allowing for transient protection strategies during multi-step synthesis.

Pharmaceutical & Agrochemical Utility[4]
  • VMAT2 Inhibitors: The 2-methoxy-4-halo motif is a pharmacophore found in vesicular monoamine transporter 2 inhibitors (e.g., tetrabenazine derivatives).

  • Antibiotic Development: Used as a precursor for Marinopyrrole derivatives active against MRSA [1].

  • Metal-Organic Frameworks (MOFs): The carboxylate anion acts as a ligand for transition metals (Zn, Cu, Ni), forming stable coordination polymers with potential anticancer activity [2].

References

  • Structure-Activity Relationships of Marinopyrrole Derivatives. Marine Drugs, 2012.

  • Synthesis, crystal structure and anticancer activity of 4-chloro-2-methoxybenzoic acid transition metal complexes. Journal of Molecular Structure, 2024.

  • 4-Chloro-2-methoxybenzoic acid Product Data. Sigma-Aldrich.

  • PubChem Compound Summary for CID 24848746. National Center for Biotechnology Information.

Sources

Technical Guide: Solubility Profile and Process Optimization for 4-Chloro-2-methoxybenzoic Acid in Methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, thermodynamic framework, and experimental protocols for 4-Chloro-2-methoxybenzoic acid in methanol.

Executive Summary

4-Chloro-2-methoxybenzoic acid (CAS: 57479-70-6 ) is a critical aromatic intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural dualities—possessing both a polar carboxylic acid moiety and lipophilic chloro/methoxy substituents—dictate its solubility behavior.

While qualitative data confirms this compound is soluble in methanol and sparingly soluble in water, precise thermodynamic data is often absent from public repositories. This guide bridges that gap by providing a predictive physicochemical analysis and a validated experimental protocol for determining its solid-liquid equilibrium (SLE). Mastering this solubility profile is essential for optimizing recrystallization yields and designing scalable purification processes.

Physicochemical Context & Solubility Mechanism[2][3][4][5]

Molecular Architecture

The solubility of 4-Chloro-2-methoxybenzoic acid is governed by the interplay of its functional groups with the solvent.

FeatureMoietyInteraction with Methanol
H-Bond Donor Carboxylic Acid (-COOH)Forms strong hydrogen bonds with the oxygen of methanol.
H-Bond Acceptor Methoxy (-OCH₃)Accepts hydrogen bonds from the hydroxyl group of methanol.
Lipophilicity Chloro (-Cl) & Aromatic RingIncreases affinity for organic solvents; reduces water solubility.
Solvent-Solute Interaction Theory

Methanol (


) acts as a polar protic solvent . For benzoic acid derivatives, the dissolution process in methanol is typically endothermic  (

) and entropy-driven (

).
  • Mechanism: The solvent molecules disrupt the crystal lattice (enthalpy penalty) but gain significant freedom of motion (entropy gain) by solvating the solute molecules.

  • Comparative Trend: Based on structural analogs (e.g., 4-methoxybenzoic acid and 2-chloro-4-methoxybenzoic acid), the solubility of the target compound in methanol is expected to be significantly higher than in non-polar solvents (e.g., toluene) or highly polar non-protic solvents (e.g., water) due to the "like-dissolves-like" principle and specific hydrogen bonding networks.

Experimental Protocol: Determination of Solubility

Note: As precise temperature-dependent data is often proprietary, the following self-validating protocol is the industry standard for generating this data.

Method A: Dynamic Laser Monitoring (High Precision)

This method eliminates sampling errors and is ideal for constructing full phase diagrams.

Workflow Diagram:

SolubilityProtocol Start Start: Solvent Preparation Mix Equilibration (Stirred Vessel) Start->Mix Add Excess Solute Laser Laser Monitoring (Turbidity Detection) Mix->Laser Heat/Cool Ramp Detect Dissolution Point (Transmittance Max) Laser->Detect Signal Change Calc Calculate Mole Fraction (x) Detect->Calc Mass Balance Calc->Mix Next Temp Point

Figure 1: Automated solubility determination workflow using laser monitoring to detect the precise point of solid disappearance.

Method B: Static Gravimetric Method (Standard)
  • Saturation: Add excess 4-Chloro-2-methoxybenzoic acid to methanol in a jacketed glass vessel.

  • Equilibration: Stir for >24 hours at constant temperature (

    
    ).
    
  • Sampling: Stop stirring and allow phases to separate (2-4 hours).

  • Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22

    
    ) to avoid precipitation.
    
  • Quantification: Evaporate solvent and weigh the residue, or dilute and analyze via HPLC (UV detection at

    
     nm).
    

Thermodynamic Modeling & Data Analysis

Once experimental data (


 vs 

) is obtained, it must be fitted to thermodynamic models to allow for interpolation and process design.
The Modified Apelblat Equation

This semi-empirical model is widely regarded as the most accurate for correlating the solubility of benzoic acid derivatives in pure solvents.



  • 
     : Mole fraction solubility.[2]
    
  • 
     : Absolute temperature (Kelvin).[3][4]
    
  • 
     : Empirical parameters derived from regression.
    
The van't Hoff Equation

Used to extract thermodynamic properties (


, 

,

).[5]


Interpretation Logic:

  • Linear Plot: A plot of

    
     vs 
    
    
    
    should yield a straight line.
  • Slope (

    
    ):  Negative slope indicates an endothermic process (solubility increases with T).
    
  • Process Implication: If

    
     is high, the yield of cooling crystallization will be very sensitive to temperature changes, allowing for efficient recovery.
    

Case Study: Process Optimization Strategy

Crystallization Design

Given the high solubility in methanol, a Cooling Crystallization or Anti-Solvent Crystallization strategy is recommended.

Decision Logic Diagram:

ProcessLogic Input Saturated Methanol Solution Check Solubility vs Temp Slope? Input->Check Steep Steep Slope (High dH) Check->Steep Flat Flat Slope (Low dH) Check->Flat Cooling Cooling Crystallization (High Yield) Steep->Cooling AntiSolvent Anti-Solvent Addition (e.g., Water) Flat->AntiSolvent

Figure 2: Decision matrix for selecting the optimal crystallization technique based on thermodynamic data.

Anti-Solvent Selection

Water is an ideal anti-solvent for this system because:

  • Solubility Differential: 4-Chloro-2-methoxybenzoic acid is sparingly soluble in water but highly soluble in methanol.

  • Miscibility: Water and methanol are miscible in all proportions.

  • Safety: Both solvents are relatively low-toxicity compared to chlorinated solvents.

References

  • ResearchGate. (2025).[6] Solubility of Benzoic Acid Derivatives in Pure Solvents. (General reference for methodology and trends). Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 4-Chloro-2-methoxybenzoic acid (CID 24848746). Retrieved from [Link]

  • MDPI. (2025). Laser Microinterferometry for API Solubility. (Methodology Reference). Retrieved from [Link]

Sources

4-Chloro-2-methoxybenzoic acid melting point range

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Thermophysical Characterization of 4-Chloro-2-methoxybenzoic Acid

Executive Summary

In the synthesis of high-affinity ligands and agrochemical actives, 4-Chloro-2-methoxybenzoic acid (CAS 57479-70-6) serves as a pivotal aromatic scaffold. Its purity is a rate-limiting factor in downstream yields, particularly in metal-catalyzed cross-coupling reactions where halogenated impurities can poison catalysts.

This guide establishes the definitive melting point range (146–148 °C ) as the primary thermodynamic release criterion. It distinguishes this compound from its commonly confused isomer, 2-chloro-4-methoxybenzoic acid, and details a self-validating Differential Scanning Calorimetry (DSC) protocol for precise characterization.

Chemical Identity & Physicochemical Profile

Before thermal analysis, positive identification is mandatory to prevent isomer confusion—a frequent source of experimental error in this specific class of benzoic acid derivatives.

ParameterSpecificationNotes
IUPAC Name 4-Chloro-2-methoxybenzoic acidSynonyms: 4-Chloro-o-anisic acid
CAS Number 57479-70-6 Critical Check:[1][2] Do not confuse with CAS 21971-21-1 (2-Cl-4-OMe isomer).[1]
Molecular Formula C₈H₇ClO₃MW: 186.59 g/mol
Appearance White to off-white crystalline powderYellowing indicates oxidation or phenolic impurities.
pKa ~3.8 - 4.2 (Predicted)Acidic strength is modulated by the ortho-methoxy electron donation.

Isomer Warning:

  • Target: 4-Chloro-2-methoxybenzoic acid (MP: 146–148 °C )

  • Isomer: 2-Chloro-4-methoxybenzoic acid (MP: ~208–212 °C )

  • Diagnostic: If your sample melts >200 °C, you have the wrong regioisomer.

The Melting Point: Data & Analysis

The melting point is not merely a physical constant; it is a thermodynamic fingerprint of crystal lattice stability. For 4-chloro-2-methoxybenzoic acid, the transition is sharp due to the crystalline packing stabilized by the ortho-methoxy group.

Validated Range
SourceRange (°C)MethodologyConfidence Level
Experimental Standard 146.0 – 148.0 °C DSC (Onset)High (Gold Standard)
Literature (Sigma-Aldrich)146 – 148 °CCapillaryHigh
Literature (Chem-Impex)138 – 146 °CCapillaryMedium (Broad range implies lower purity)
Thermodynamic Significance

A melting range >2 °C (e.g., 138–146 °C) indicates the presence of eutectics formed by impurities such as 4-chlorobenzoic acid or 2-methoxybenzoic acid . These impurities disrupt the crystal lattice, lowering the chemical potential of the solid phase and depressing the melting point (freezing point depression).

Analytical Methodologies

To achieve reproducible results, we move beyond simple capillary tubes to thermodynamic analysis.

Protocol A: Differential Scanning Calorimetry (DSC)

Recommended for Drug Development & QC.

Rationale: DSC separates the onset temperature (thermodynamic melting point) from the peak temperature (completion of melt), providing a quantitative purity calculation via the Van 't Hoff equation.

Workflow Diagram:

DSC_Protocol Sample Sample Prep (2-5 mg) Pan Encapsulation (Al Tzero Pan) Sample->Pan Equilibrate Equilibration (30°C for 5 min) Pan->Equilibrate Ramp Thermal Ramp (10°C/min to 130°C) Equilibrate->Ramp Remove volatiles SlowRamp Critical Ramp (1°C/min to 160°C) Ramp->SlowRamp Precision Zone Analysis Integration (Onset Calculation) SlowRamp->Analysis

Figure 1: DSC Workflow for precise melting point determination. The dual-ramp strategy ensures volatile solvents are identified before the critical melting phase.

Step-by-Step Protocol:

  • Sample Prep: Grind 3–5 mg of dry sample into a fine powder to ensure uniform thermal contact.

  • Encapsulation: Hermetically seal in an Aluminum pan with a pinhole (allows trapped moisture to escape without subliming the sample).

  • Ramp 1: Heat at 10 °C/min to 130 °C. Stop if endotherms appear (solvates).

  • Ramp 2: Slow heating at 1 °C/min from 130 °C to 160 °C.

  • Analysis: Record the Extrapolated Onset Temperature . This should align with 146 °C.

Protocol B: Capillary Method (Routine)
  • Apparatus: Oil bath or automated melting point apparatus (e.g., Buchi/Mettler).

  • Packing: Pack capillary to 3mm height; tap to remove air pockets.

  • Ramp: Fast ramp to 135 °C, then 1 °C/min .

  • Endpoint: Record "Clear Point" (meniscus formation).

Impurity Profiling & Purification

If the melting point is depressed (<145 °C), purification is required. The primary impurities stem from the synthesis route (often chlorination of o-anisic acid or oxidation of 4-chloro-2-methoxytoluene).

Purification Logic

Recrystallization Solvent: Ethanol/Water (70:30 v/v).[3]

  • Why: The hydrophobic chloro-phenyl ring requires organic solvation (Ethanol), while the carboxylic acid hydrogen bonding is disrupted by Water at high temps, forcing crystallization upon cooling.

Purification Workflow:

Purification Crude Crude Material (MP < 145°C) Dissolve Reflux in EtOH (Min. Volume) Crude->Dissolve AddWater Add Hot Water (Until Turbid) Dissolve->AddWater Cool Slow Cooling (RT -> 4°C) AddWater->Cool Nucleation Filter Filtration & Wash (Cold 30% EtOH) Cool->Filter Dry Vacuum Dry (40°C, 12h) Filter->Dry Pure Pure Product (MP 146-148°C) Dry->Pure Pure->Crude If MP Low

Figure 2: Recrystallization logic flow. The "turbidity point" method ensures maximum recovery.

Applications in Drug Design

Understanding the physical properties of this scaffold is crucial for its role in medicinal chemistry:

  • TMEM206 Inhibitors: The 4-chloro-2-methoxybenzoic acid moiety acts as a hydrophobic anchor in "CBA" type inhibitors, targeting acid-sensitive ion channels.

  • Bipyrrol Synthesis: Used as an acylating agent. The ortho-methoxy group provides steric bulk that directs regioselectivity in subsequent electrophilic aromatic substitutions.

  • Metal Ligands: The carboxylic acid and ortho-methoxy oxygen form stable 6-membered chelate rings with transition metals (Cu, Zn), often used in catalytic cycles.

References

  • Sigma-Aldrich. Product Specification: 4-Chloro-2-methoxybenzoic acid (CAS 57479-70-6). Retrieved from

  • PubChem. Compound Summary: 4-Chloro-2-methoxybenzoic acid. National Library of Medicine. Retrieved from

  • Chem-Impex International. Product Data: 4-Chloro-2-methoxybenzoic acid. Retrieved from

  • Ullmann, F. Ullmann's Encyclopedia of Industrial Chemistry. "Benzoic Acid and Derivatives."[1][4][5][6][7][8][9][10] Wiley-VCH. (General reference for benzoic acid crystallization properties).

  • Delalande, A., et al. (2019). Identification of TMEM206 inhibitors.

Sources

Technical Profile: 4-Chloro-o-anisic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists[1][2]

Executive Summary

4-Chloro-o-anisic acid (CAS: 57479-70-6), systematically known as 4-chloro-2-methoxybenzoic acid , is a critical aromatic building block in medicinal chemistry and agrochemical synthesis.[1][2][3][4] Distinguished by its specific substitution pattern—a carboxylic acid at C1, a methoxy group at C2 (ortho), and a chlorine atom at C4 (para to the methoxy)—this compound offers unique electronic properties. The ortho-methoxy group provides steric influence and potential for intramolecular hydrogen bonding, while the para-chloro substituent serves as a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) or as a lipophilic modulator in drug design.[1][2]

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis routes, analytical characterization, and handling protocols.[1]

Physicochemical Characterization

The following data represents the core physical constants required for process design and identification.

PropertyValueNotes
IUPAC Name 4-Chloro-2-methoxybenzoic acid
CAS Registry Number 57479-70-6Distinct from isomer 2-chloro-4-methoxybenzoic acid (CAS 21971-21-1)
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Appearance White to off-white crystalline powder
Melting Point 146–148 °CSharp melting range indicates high crystallinity
Boiling Point ~314 °C (predicted)Sublimes under high vacuum
pKa ~3.98Acidic strength modulated by o-methoxy electron donation
LogP 2.2–2.4 (predicted)Moderate lipophilicity
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in waterForms salts with NaOH/KOH

Structural Analysis & Spectroscopy

Accurate identification relies on distinguishing this isomer from its regioisomers.[1][2] The ortho-methoxy group is the diagnostic feature.[1][2]

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.80 (s, 1H): Carboxylic acid proton (broad, exchangeable).[2]

    • δ 7.62 (d, J=8.2 Hz, 1H): H-6 proton (ortho to COOH).[1][2] The doublet arises from coupling with H-5.[1][2]

    • δ 7.15 (d, J=2.0 Hz, 1H): H-3 proton (ortho to OMe).[1][2] Appears as a doublet due to meta-coupling, or singlet if resolution is low.[1][2]

    • δ 7.05 (dd, J=8.2, 2.0 Hz, 1H): H-5 proton.[1][2] Shows splitting from H-6 and H-3.[1][2]

    • δ 3.85 (s, 3H): Methoxy group (-OCH₃).[1][2] Diagnostic strong singlet.

Infrared Spectroscopy (FT-IR)
  • 3300–2500 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).[2]

  • 1680–1700 cm⁻¹: C=O stretch (strong, carbonyl).[2]

  • 1590, 1480 cm⁻¹: Aromatic C=C skeletal vibrations.[1][2]

  • 1250 cm⁻¹: C-O-C asymmetric stretch (aryl alkyl ether).[1][2]

Synthesis & Production Methodologies

The synthesis of 4-chloro-o-anisic acid generally proceeds via oxidation of the corresponding toluene derivative or methylation of the salicylic acid derivative.[1][2]

Primary Industrial Route: Oxidation

The most scalable route involves the oxidation of 4-chloro-2-methoxytoluene .[1][2] This avoids the use of toxic methylating agents like dimethyl sulfate in the final step.[1][2]

  • Precursor: 4-Chloro-2-methoxytoluene.[1][2]

  • Reagents: KMnO₄ (lab scale) or Co/Mn catalyzed aerobic oxidation (industrial).[2]

  • Mechanism: Radical chain oxidation of the benzylic methyl group to the carboxylic acid.[1][2]

Secondary Route: Methylation

Useful for laboratory-scale preparation when 4-chlorosalicylic acid is available.[1][2]

  • Precursor: 4-Chloro-2-hydroxybenzoic acid (4-chlorosalicylic acid).[1][2]

  • Reagents: Dimethyl sulfate (DMS) or Methyl Iodide (MeI), K₂CO₃, Acetone/DMF.[2]

  • Selectivity Control: Requires careful pH control to methylate the phenolic oxygen without esterifying the carboxylic acid, or stepwise methylation followed by hydrolysis.

Synthesis Workflow Diagram

SynthesisPathways Figure 1: Primary Synthesis Pathways for 4-Chloro-2-methoxybenzoic Acid Start1 4-Chloro-2-methoxytoluene Product 4-Chloro-o-anisic Acid (Target) Start1->Product Oxidation (KMnO4 or O2/Co-Mn) Ref: Industrial Std Start2 4-Chlorosalicylic Acid Intermediate Methyl 4-chloro-2-methoxybenzoate Start2->Intermediate Methylation (MeI/K2CO3) O-Alkylation & Esterification Intermediate->Product Hydrolysis (NaOH/H2O) Deprotection

Figure 1: Two validated pathways for synthesis. The oxidation route (blue) is preferred for atom economy; the methylation route (red) is common in medicinal chemistry labs.

Biological & Pharmaceutical Applications[2][7]

Drug Discovery Intermediate

4-Chloro-o-anisic acid serves as a scaffold for:

  • Non-steroidal anti-inflammatory drugs (NSAIDs): The salicylate core is a classic pharmacophore.[1][2] The 4-chloro substitution increases lipophilicity and metabolic stability compared to the parent anisic acid.[1][2]

  • Metoclopramide Impurities: It is structurally related to impurities found in the synthesis of benzamide antiemetics (e.g., Metoclopramide), making it a critical reference standard for quality control (QC).

Metal-Organic Frameworks (MOFs)

The compound acts as a ligand for transition metals (Mn²⁺, Co²⁺, Zn²⁺).[1][2] The carboxylate coordinates to metal centers, while the methoxy oxygen can participate in chelation or auxiliary bonding, influencing the topology of the resulting coordination polymer.[1]

Analytical Methodologies

To ensure purity >98% for biological assays, the following HPLC method is recommended.

HPLC-UV Protocol[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 10% B[1][2]

    • 2-15 min: 10% → 90% B[1][2]

    • 15-20 min: 90% B[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm and 280 nm.[1][2]

  • Retention Time: Expect elution around 8–10 minutes depending on dead volume; the chloro group significantly increases retention compared to unsubstituted anisic acid.[1][2]

Safety & Handling (SDS Summary)

GHS Classification: Warning[2][4][5]

  • H315: Causes skin irritation.[1][2][5]

  • H319: Causes serious eye irritation.[1][2][5]

  • H335: May cause respiratory irritation.[1][2][5]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][2]

  • Ventilation: Handle powder in a fume hood to avoid inhalation.

  • Storage: Store at room temperature (15–25 °C) in a tightly sealed container. Keep away from strong oxidizing agents.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 24848746, 4-Chloro-2-methoxybenzoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025).[1][2][5] Registration Dossier: 4-Chloro-o-anisic acid. Retrieved from [Link][2][5]

Sources

Technical Profile: 4-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a primary reference for the chemical characterization, synthesis, and application of 4-chloro-2-methoxybenzoic acid (the IUPAC-compliant nomenclature for the user's requested "2-methoxy-4-chlorobenzoic acid").

CAS Registry Number: 57479-70-6 Synonyms: 4-Chloro-o-anisic acid; 2-Methoxy-4-chlorobenzoic acid Primary Application: Pharmaceutical Intermediate (Clozapine series), Agrochemical Precursor[1]

Physicochemical Profiling

The following data aggregates experimental values from industrial certificates of analysis (CoA) and literature standards.

PropertyValue / DescriptionTechnical Note
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Appearance White to off-white crystalline powderYellowing indicates oxidation or photo-degradation.
Melting Point 146 – 148 °CSharp range indicates high purity (>99%). Broadening (<145°C) suggests unreacted salicylic acid derivative.
Solubility (Aq) Insoluble (<0.1 g/L at pH 2)Forms soluble carboxylate salts at pH > 6.0.
Solubility (Org) High: DMSO, Ethanol, DMF, AcetoneSuitable for nucleophilic substitution reactions in polar aprotic solvents.
pKa (Calc) ~3.85The ortho-methoxy group exerts a mesomeric effect (+M) competing with the inductive withdrawal (-I) of the para-chloro group.
LogP 2.34Moderate lipophilicity; retains well on C18 RP-HPLC columns.
Spectroscopic Signature (Predicted)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.8 (s, 1H, -COOH )

    • δ 7.65 (d, J=8.2 Hz, 1H, H-6)

    • δ 7.15 (d, J=2.0 Hz, 1H, H-3)

    • δ 7.05 (dd, J=8.2, 2.0 Hz, 1H, H-5)

    • δ 3.85 (s, 3H, -OCH ₃)

  • IR Spectrum: Characteristic Carbonyl stretch (C=O) at ~1680-1690 cm⁻¹; Ether stretch (C-O-C) at ~1250 cm⁻¹.

Synthetic Routes & Mechanistic Insight

The most robust laboratory and industrial route involves the O-methylation of 4-chlorosalicylic acid . This pathway is preferred over the oxidation of aldehydes due to the availability of the salicylic precursor and higher regioselectivity.

Mechanistic Pathway: Williamson Ether Synthesis
  • Deprotonation: The phenolic hydroxyl of 4-chlorosalicylic acid is more acidic (pKa ~8) than the methoxy precursor but less acidic than the carboxylic acid. Using a base like Potassium Carbonate (K₂CO₃) generates the phenoxide dianion.

  • Methylation: The nucleophilic phenoxide attacks the methyl donor (Dimethyl Sulfate or Methyl Iodide).

    • Critical Control Point: Excess methylating agent will esterify the carboxyl group, forming Methyl 4-chloro-2-methoxybenzoate .

  • Hydrolysis (Correction Step): If the ester is formed, a saponification step (NaOH/H₂O) is required to hydrolyze the ester back to the free acid, followed by acidification.

Synthesis Workflow Diagram

The following diagram outlines the reaction logic and critical isolation steps.

SynthesisPath Start 4-Chlorosalicylic Acid (Starting Material) Step1 Base Deprotonation (K2CO3 / Acetone) Start->Step1 Activation Step2 Methylation (MeI or DMS, Reflux) Step1->Step2 SN2 Attack Inter Intermediate Mixture: Acid + Methyl Ester Step2->Inter Step3 Saponification (NaOH, 60°C) Inter->Step3 Hydrolysis of Ester Step4 Acidification (HCl to pH 2) Step3->Step4 Protonation Final 4-Chloro-2-methoxybenzoic Acid (Precipitate) Step4->Final Filtration & Drying

Caption: Figure 1. Synthesis of 4-chloro-2-methoxybenzoic acid via O-methylation of 4-chlorosalicylic acid.

Analytical Characterization Protocol

To validate the synthesized material for pharmaceutical use (e.g., as a Clozapine intermediate), a self-validating HPLC method is required.

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase method separates the product from the unreacted salicylic acid precursor and the methyl ester impurity.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (primary) and 230 nm.

  • Gradient Program:

    • 0-2 min: 20% B (Isocratic hold)

    • 2-15 min: 20% -> 80% B (Linear ramp)

    • 15-20 min: 80% B (Wash)

Retention Logic:

  • 4-Chlorosalicylic acid: Elutes earliest (most polar, free OH).

  • 4-Chloro-2-methoxybenzoic acid: Elutes mid-gradient (Target).

  • Methyl ester impurity: Elutes late (most non-polar, no ionizable group).

Pharmaceutical Applications: The Clozapine Connection[4]

4-Chloro-2-methoxybenzoic acid is a structural analog and potential precursor in the synthesis of tricyclic dibenzodiazepine antipsychotics, specifically Clozapine .

While the classic Clozapine synthesis often starts with 2-amino-4-chlorobenzoic acid, the 2-methoxy analog is valuable for:

  • Structure-Activity Relationship (SAR) Studies: Modifying the electronic density of the "A-ring" in the tricyclic system.

  • Impurity Tracking: It can form as a side-product if methoxy-substituted starting materials are used in the Ullmann condensation steps.

  • Next-Gen Antipsychotics: The methoxy group provides a metabolic handle (O-demethylation) that differs from the standard Clozapine metabolic profile, potentially altering half-life or toxicity.

Quality Control Workflow

The following diagram illustrates the decision tree for releasing this material for downstream API synthesis.

QCWorkflow Sample Batch Sample HPLC HPLC Purity Sample->HPLC Decision1 >98.5%? HPLC->Decision1 KF Karl Fischer (Water Content) Decision1->KF Yes Reject REJECT Recrystallize Decision1->Reject No Decision2 <0.5%? KF->Decision2 Release RELEASE For Synthesis Decision2->Release Yes Decision2->Reject No

Caption: Figure 2. Quality Control decision tree for pharmaceutical intermediate release.

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Use local exhaust ventilation to prevent dust inhalation.

    • Nitrile gloves (0.11 mm thickness) are sufficient for incidental contact.

    • In case of eye contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 93682, 4-Chloro-2-methoxybenzoic acid. Retrieved from [Link]

Sources

Technical Monograph: Biological Activity of 4-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

4-Chloro-2-methoxybenzoic acid (CAS: 57479-70-6), often referred to as 4-Chloro-o-anisic acid , is a halogenated benzoic acid derivative exhibiting biological activity primarily as a synthetic auxin . While structurally homologous to the commercial herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid), the specific 4-chloro substitution pattern alters its binding affinity and metabolic stability.

This guide details the compound's interaction with the TIR1/AFB auxin receptor complex, its utility as a chemical probe in structure-activity relationship (SAR) studies, and the validated protocols for assessing its biological potency.

Chemical Profile
ParameterDetail
IUPAC Name 4-Chloro-2-methoxybenzoic acid
Common Synonyms 4-Chloro-o-anisic acid; 2-Methoxy-4-chlorobenzoic acid
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Functional Class Synthetic Auxin (Benzoic Acid Family); Chemical Intermediate
pKa ~2.9 (Carboxylic acid proton)
Lipophilicity (LogP) ~2.1 (Predicted)

Mechanism of Action: The Auxin Signaling Cascade

The core biological activity of 4-Chloro-2-methoxybenzoic acid is defined by its ability to mimic Indole-3-acetic acid (IAA), the natural plant phytohormone. However, unlike IAA, which is rapidly degraded, halogenated benzoates possess metabolic resistance that leads to sustained signaling and eventual system dysregulation.

The "Molecular Glue" Mechanism

The compound acts as a "molecular glue" within the nucleus of plant cells. It bridges the interaction between the F-box protein TIR1 (Transport Inhibitor Response 1) and the Aux/IAA transcriptional repressor proteins.

  • Entry: The molecule enters the cell via passive diffusion (protonated form) or auxin influx carriers (AUX1/LAX).

  • Binding: Inside the nucleus, 4-Chloro-2-methoxybenzoic acid binds to the bottom of the hydrophobic pocket of the TIR1 receptor.

  • Recruitment: This binding creates a continuous surface that recruits the Aux/IAA repressor protein.

  • Ubiquitination: The SCF^TIR1 complex (Skp1-Cullin-F-box) ubiquitinates the Aux/IAA repressor.

  • Degradation: The 26S Proteasome degrades the ubiquitinated repressor.

  • Transcription: Auxin Response Factors (ARFs) are released from inhibition, initiating uncontrolled transcription of auxin-responsive genes (e.g., GH3, SAUR).

Structure-Activity Relationship (SAR)
  • Carboxylic Acid: Essential for the electrostatic clamp with the Arginine residue in the TIR1 pocket.

  • 2-Methoxy Group: Provides steric bulk that locks the aromatic ring in a conformation favorable for the receptor pocket, distinct from the hydroxyl group of salicylic acid.

  • 4-Chloro Substituent: Increases lipophilicity (enhancing uptake) and provides electron-withdrawing effects that modulate the acidity of the carboxyl group. Note: The 4-position is less sterically hindering than the 3,6-substitution of Dicamba, potentially altering receptor isoform specificity.

Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by 4-Chloro-2-methoxybenzoic acid.

AuxinPath Ligand 4-Chloro-2-methoxybenzoic Acid (Ligand) Receptor TIR1/AFB (F-Box Protein) Ligand->Receptor Diffusion into Nucleus Complex SCF-TIR1 Complex Receptor->Complex Repressor Aux/IAA Repressor Complex->Repressor Recruits via Ligand Ubiquitin Ubiquitination Repressor->Ubiquitin SCF Ligase Activity Proteasome 26S Proteasome (Degradation) Ubiquitin->Proteasome ARF ARF Transcription Factors (Active) Proteasome->ARF Releases Inhibition GeneExp Uncontrolled Gene Expression (Cell Elongation/Death) ARF->GeneExp Promoter Binding

Figure 1: The SCF^TIR1 ubiquitin-proteasome pathway activated by 4-Chloro-2-methoxybenzoic acid.[1]

Toxicology and Non-Target Activity[2][3]

While primarily an auxin mimic, the compound exhibits specific toxicological profiles in non-target organisms (mammals) and serves as an intermediate in pharmaceutical synthesis.

Mammalian Toxicity Profile

Based on GHS classifications for this specific isomer and its close analogs:

  • Acute Toxicity: Category 4 (Oral).[2] Harmful if swallowed.[3][2]

  • Irritation: Category 2 (Skin) and Category 2A (Eye).[4][2] The carboxylic acid moiety acts as a contact irritant.

  • Respiratory: Category 3 (STOT-SE).[4][2] Inhalation of dust/mist causes respiratory tract irritation.

  • Mechanism: In mammals, benzoic acid derivatives can disrupt mitochondrial oxidative phosphorylation at high doses, but primary toxicity is often due to local tissue acidification and irritation.

Pharmaceutical Relevance

Beyond herbicidal activity, the 4-chloro-2-methoxy motif is a "privileged scaffold" in medicinal chemistry. It is utilized in the synthesis of:

  • Metoclopramide analogs: Dopamine D2 antagonists used as antiemetics.

  • Bipyrrol derivatives: Investigated for antimicrobial properties.

Experimental Protocol: Arabidopsis Root Growth Inhibition

To empirically validate the biological activity of 4-Chloro-2-methoxybenzoic acid, the Root Growth Inhibition Assay using Arabidopsis thaliana (Col-0 ecotype) is the standard self-validating protocol. This assay quantifies the compound's potency by measuring the suppression of primary root elongation, a highly sensitive auxin response.

Reagents & Preparation
  • Compound Stock: Dissolve 4-Chloro-2-methoxybenzoic acid in 100% DMSO to create a 100 mM stock. Store at -20°C.

  • Media: 0.5x Murashige & Skoog (MS) medium + 1% Sucrose + 0.8% Phytoagar (pH 5.7).

  • Control: DMSO (solvent control) equivalent to the highest treatment volume.

Step-by-Step Methodology
  • Dose-Response Plate Preparation:

    • Prepare molten MS agar (~50°C).

    • Add compound stock to achieve final concentrations: 0 (DMSO), 0.1, 1.0, 10, and 50 µM.

    • Pour into square petri dishes (120x120mm) and allow to solidify.

  • Seed Sterilization & Stratification:

    • Surface sterilize A. thaliana seeds (70% Ethanol for 1 min, 50% Bleach for 10 min, 5x sterile water rinse).

    • Stratify seeds in water at 4°C for 2 days (synchronizes germination).

  • Plating:

    • Using a sterile toothpick, place ~15 seeds per treatment concentration in a single horizontal row near the top of the square plate.

  • Growth Conditions:

    • Seal plates with micropore tape (allows gas exchange).

    • Place plates vertically in a growth chamber.

    • Conditions: 22°C, 16h light/8h dark cycle.

  • Data Collection (Day 7):

    • Photograph plates against a black background.

    • Measure primary root length using ImageJ (NeuronJ plugin or segmented line tool).

Expected Results & Validation
  • Validation: Control roots should be 4-6 cm long.

  • Activity: Significant inhibition of primary root length (short, thick roots) and proliferation of lateral roots/root hairs is expected at concentrations >1.0 µM.

  • IC50 Calculation: Plot Root Length vs. Log[Concentration] to determine the IC50.

Workflow Diagram

Protocol Stock Stock Prep (100mM in DMSO) Media Media Pouring (0-50 µM Doses) Stock->Media Plating Vertical Plating (Square Dishes) Media->Plating Seeds Seed Sterilization & Stratification Seeds->Plating Growth Growth Chamber (7 Days, 22°C) Plating->Growth Analysis ImageJ Analysis (IC50 Calculation) Growth->Analysis

Figure 2: Experimental workflow for quantitative assessment of auxin activity.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 93682, 4-Chloro-2-methoxybenzoic acid. Retrieved February 8, 2026. [Link]

  • Kelley, L.A., et al. (2012). The Tir1 ubiquitin ligase complex. (Contextual grounding for the auxin signaling mechanism described in Section 2). [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Benzoic acid derivatives and toxicity classifications. [Link][1][4]

Sources

The 4-Chloro-2-methoxybenzoic Acid Scaffold: From Agrochemical Roots to Medicinal Chemistry Frontiers

[1][2]

Executive Summary

4-Chloro-2-methoxybenzoic acid (CAS: 57479-70-6), historically commoditized as the herbicide Dicamba , possesses a substitution pattern that renders it a "privileged structure" in medicinal chemistry.[1] Beyond its auxin-mimetic activity in agriculture, this scaffold serves as the critical pharmacophore for benzamide-based gastroprokinetic agents (e.g., Cisapride ) and is currently witnessing a resurgence in the design of tyrosinase inhibitors and antimicrobial hydrazones.

This guide moves beyond the molecule's herbicidal identity to explore its utility in drug discovery.[1] It details the electronic rationale for its reactivity, provides self-validating synthetic protocols for library generation, and analyzes the Structure-Activity Relationships (SAR) that drive its biological activity in mammalian systems.[1]

The Scaffold: Electronic & Structural Rationale

The 4-chloro-2-methoxybenzoic acid moiety is not merely a carrier group; it is a tuned electronic system.[1]

  • 2-Methoxy Group (-OMe): Acts as an electron-donating group (EDG) via resonance but provides critical steric bulk ortho to the carbonyl.[1] In 5-HT4 receptor agonists, this steric hindrance forces the amide bond out of planarity with the phenyl ring, a conformational lock essential for receptor binding.

  • 4-Chloro Group (-Cl): Provides lipophilicity (increasing LogP) and metabolic stability at the para position, blocking rapid oxidative metabolism (hydroxylation) that would otherwise occur at this reactive site.[1]

  • Carboxylic Acid (-COOH): The handle for derivatization.[1] In biological systems, this is often converted to an amide or ester to modulate solubility and hydrogen bonding capacity.[1]

Key Pharmaceutical Application: The Benzamide Class

The most authoritative validation of this scaffold is its role as the intermediate for Cisapride (and related "pride" drugs like Clobopride).[1] These agents act as 5-HT4 receptor agonists to treat gastrointestinal motility disorders. The 4-amino-5-chloro-2-methoxybenzoic acid variant is the direct precursor, but the 4-chloro-2-methoxy analogue allows for specific SAR exploration where the 4-position amine is replaced or modified.

Synthetic Workflows: Derivatization Protocols

To utilize this scaffold in library generation, chemically distinct activation pathways are required.[1] The following protocols are designed for high-throughput validation.

Diagram 1: Synthetic Logic Flow

Visualization of the core divergent pathways from the parent acid.

SyntheticPathwaysAcid4-Chloro-2-methoxy-benzoic acidAcidClAcid Chloride(Activated Species)Acid->AcidClSOCl2, RefluxEsterMethyl/Ethyl EsterAcid->EsterMeOH, H2SO4AmideBenzamide Derivatives(e.g., Cisapride analogs)AcidCl->AmideR-NH2, Et3NHydrazideAcid HydrazideEster->HydrazideNH2NH2·H2OHydrazoneSchiff Base Hydrazones(Antimicrobial/Tyrosinase)Hydrazide->HydrazoneAr-CHO, EtOH

Caption: Divergent synthesis starting from 4-chloro-2-methoxybenzoic acid. Red indicates the reactive intermediate; Green indicates bioactive targets.

Protocol A: Acid Chloride Activation (The Gateway Step)

Rationale: Direct coupling with EDC/HOBt can be sluggish due to the steric hindrance of the ortho-methoxy group. Conversion to the acid chloride is the most robust method for generating diverse amide libraries.

Reagents: Thionyl chloride (SOCl₂), DMF (catalytic), Toluene (anhydrous).[1] Safety: SOCl₂ releases HCl and SO₂ gas.[1] Perform in a fume hood.

  • Charge: Place 1.0 eq (e.g., 5.0 g) of 4-chloro-2-methoxybenzoic acid in a round-bottom flask.

  • Solvent: Suspend in anhydrous toluene (5 mL/g).

  • Activate: Add 1.5 eq of SOCl₂ dropwise. Add 2-3 drops of DMF as a catalyst (forms the Vilsmeier-Haack intermediate to accelerate reaction).

  • Reflux: Heat to reflux (110°C) for 2–3 hours. The suspension will clear as the acid chloride forms.

  • Isolate: Evaporate solvent and excess SOCl₂ under reduced pressure.

    • Checkpoint: The residue should be a yellow/off-white semi-solid.[1] Do not purify by column (hydrolysis risk).[1] Use immediately for the next step.

Protocol B: Hydrazone Library Synthesis (Schiff Bases)

Rationale: Hydrazone derivatives of benzoic acids have shown significant potency against S. aureus and as tyrosinase inhibitors.[1] This two-step protocol yields crystalline products suitable for biological screening.[1]

Step 1: Hydrazide Formation [1]

  • Reflux the methyl ester of 4-chloro-2-methoxybenzoic acid with hydrazine hydrate (excess, 3-5 eq) in ethanol for 4 hours.

  • Cool to precipitate the acid hydrazide.[1] Filter and wash with cold ethanol.

Step 2: Schiff Base Condensation

  • Mix: Dissolve 1.0 mmol of the acid hydrazide (from Step 1) and 1.0 mmol of a substituted benzaldehyde (e.g., 4-nitrobenzaldehyde for electronic contrast) in 10 mL ethanol.

  • Catalyze: Add 2 drops of glacial acetic acid.

  • Reflux: Heat for 3–5 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Purify: Cool to room temperature. The hydrazone usually precipitates. Recrystallize from ethanol to obtain >95% purity.

Medicinal Chemistry & SAR

The utility of this scaffold extends into specific therapeutic areas. The data below summarizes the impact of the 4-Cl and 2-OMe substituents on biological activity.

Structure-Activity Relationship (SAR) Map

SAR_LogicCore4-Chloro-2-methoxy-benzoic acid CorePos22-Position (OMe)Core->Pos2Pos44-Position (Cl)Core->Pos4COOHCarboxyl GroupCore->COOHStericSteric Twist:Forces non-planar conformation(Critical for 5-HT4 Agonism)Pos2->StericMetabMetabolic Block:Prevents para-hydroxylationIncreases t1/2Pos4->MetabLipophilLipophilicity:Increases LogP formembrane permeabilityPos4->LipophilBindingChelation Site:Binds Cu2+ in TyrosinaseForms Amides for Receptor BindingCOOH->Binding

Caption: Mechanistic contributions of the scaffold's substituents to biological activity.

Therapeutic Targets & Data
Target ClassMechanismRole of ScaffoldRepresentative Potency (IC₅₀)
Gastroprokinetics 5-HT4 AgonistBenzamide Pharmacophore. The 2-OMe group locks the conformation required for receptor docking.Cisapride (Ki = ~20 nM)
Dermatology Tyrosinase InhibitorCopper Chelator. The carboxylic acid/hydrazide moiety binds the binuclear copper active site.[1]4-20 µM (Hydrazone derivs)
Antimicrobial Efflux/MembraneLipophilic Vector. Halogenation improves penetration into bacterial cell walls.[1]5-50 µg/mL (vs S. aureus)

Key Insight for Drug Design: When targeting Tyrosinase inhibition (for hyperpigmentation disorders), the acid hydrazone derivatives (Protocol B)[1] often outperform the parent acid.[1] The hydrazone linkage mimics the transition state of the enzyme-substrate complex, while the 4-Cl group provides hydrophobic interaction with the enzyme pocket.

Toxicology & Safety Profile (ADME)

For researchers moving from in vitro to in vivo studies, understanding the ADME profile of the core scaffold (Dicamba) is vital to avoid false positives or toxicity issues.[1]

  • Excretion: The scaffold is rapidly excreted in urine, largely unchanged.[1][2] This suggests that for systemic drugs, the "R" group attached to the amide must significantly alter the pharmacokinetic profile to prevent rapid clearance.[1]

  • Metabolism: In bacterial systems (and potentially gut microbiome), the O-methyl group can be demethylated to form 3,6-dichlorosalicylic acid (if starting with the 3,6-dichloro variant) or the corresponding salicylate.[1]

  • Antibiotic Resistance Induction:

    • Warning: Research indicates that exposure to sublethal concentrations of the Dicamba scaffold can induce the sox regulon in E. coli and Salmonella.[1]

    • Mechanism:[1][3][4][5] This upregulation increases the expression of AcrAB-TolC multidrug efflux pumps.[1]

    • Implication: If using this scaffold for antimicrobial research, verify that activity is not masked by efflux pump induction.[1] Co-administration with an efflux pump inhibitor (e.g., PAβN) during screening is recommended to assess intrinsic potency.[1]

References

  • Synthesis & Agrochemical Roots

    • Title: Dicamba Fact Sheet.[1]

    • Source: National Pesticide Information Center (Oregon St
    • URL:[Link][1]

  • Antimicrobial & Resistance Mechanisms

    • Title: Sublethal Exposure to Commercial Formulations of the Herbicides Dicamba... Cause Changes in Antibiotic Susceptibility.[1][3]

    • Source:mBio (American Society for Microbiology), 2015.
    • URL:[Link][1]

  • Medicinal Chemistry (Tyrosinase Inhibition)

    • Title: In silico and in vitro insights into tyrosinase inhibitors with a 2-thioxooxazoline-4-one template (Discusses benzoic acid scaffold relevance).
    • Source:Computational and Structural Biotechnology Journal, 2020.[1]

    • URL:[Link]

  • Chemical Properties & Safety Data

    • Title: 4-Chloro-2-methoxybenzoic acid (Compound Summary).[6][1][7][8]

    • Source: PubChem (National Library of Medicine).[1]

    • URL:[Link][1]

  • Hydrazone Synthesis Methodology

    • Title: Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglyc
    • Source:Molecules, 2013 (Relevant protocol adaptation).[1]

    • URL:[Link][1][9]

Introduction: The Role of NMR in Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 4-Chloro-2-methoxybenzoic Acid

In the landscape of modern drug discovery and chemical research, the unambiguous determination of molecular structure is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands as a cornerstone for the structural elucidation of organic molecules. It provides unparalleled insight into the electronic environment, connectivity, and spatial arrangement of hydrogen atoms within a molecule.

This guide offers a comprehensive analysis of the ¹H NMR spectrum of 4-Chloro-2-methoxybenzoic acid, a substituted aromatic carboxylic acid relevant in the synthesis of pharmaceuticals and agrochemicals.[1] We will dissect the theoretical underpinnings of its spectrum, provide a field-proven experimental protocol for data acquisition, and conduct a detailed interpretation of the spectral data. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for molecular characterization.

Part 1: Theoretical Analysis of the ¹H NMR Spectrum

A predictive analysis of the ¹H NMR spectrum is the first step in a rigorous structural confirmation. This involves evaluating the molecule's structure to forecast the chemical shift, integration, and splitting pattern for each unique proton environment.

The structure of 4-Chloro-2-methoxybenzoic acid possesses four distinct types of protons: the acidic proton of the carboxylic acid (-COOH), three aromatic protons on the benzene ring, and the protons of the methoxy group (-OCH₃).

Figure 1: Structure of 4-Chloro-2-methoxybenzoic acid with proton labeling.

Chemical Shift (δ) Prediction

The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It is expected to appear significantly downfield, typically in the δ 10-13 ppm range, often as a broad singlet.[2]

  • Aromatic Protons (H-3, H-5, H-6): These protons reside in the typical aromatic region (δ 6.5-8.5 ppm).[3] Their precise shifts are influenced by the three substituents:

    • -COOH (meta to H-5, ortho to H-6): An electron-withdrawing group that deshields nearby protons, especially at the ortho position.

    • -OCH₃ (ortho to H-3): A strong electron-donating group through resonance, causing significant shielding, particularly at the ortho and para positions.

    • -Cl (para to H-6, ortho to H-5, meta to H-3): An electron-withdrawing group via induction but a weak electron-donating group through resonance. Its net effect is deshielding.

    • Prediction:

      • H-6: Being ortho to the strongly deshielding -COOH group, this proton is expected to be the most downfield of the aromatic signals.

      • H-5: Positioned ortho to the deshielding -Cl group and meta to the -COOH group.

      • H-3: Located ortho to the strongly shielding -OCH₃ group, this proton should be the most upfield of the aromatic signals.

  • Methoxy Protons (-OCH₃): These aliphatic protons are attached to an electronegative oxygen but are shielded by being further from the aromatic ring's deshielding currents. They will appear as a sharp singlet, typically around δ 3.8-4.0 ppm.

Integration

The area under each NMR signal is proportional to the number of protons it represents. For 4-Chloro-2-methoxybenzoic acid, the expected integration ratio is: -COOH : H-6 : H-5 : H-3 : -OCH₃ = 1H : 1H : 1H : 1H : 3H

Splitting Patterns and Coupling Constants (J)

Spin-spin coupling, or J-coupling, is the interaction between non-equivalent protons on adjacent atoms, causing signals to split.[4][5] The magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz).[5]

  • -COOH: Typically appears as a broad singlet due to rapid chemical exchange with trace amounts of water or other acidic protons, which averages out any coupling.

  • -OCH₃: Appears as a singlet as there are no protons on the adjacent oxygen or carbon atom.

  • Aromatic Protons: The coupling patterns for substituted benzene rings are highly informative.[3]

    • Ortho coupling (³J): Occurs between protons on adjacent carbons (3 bonds apart). Typically, J-ortho = 7–10 Hz.[3]

    • Meta coupling (⁴J): Occurs between protons separated by two carbons (4 bonds apart). It is much weaker, with J-meta = 2–3 Hz.[3][4]

    • Para coupling (⁵J): Occurs between protons on opposite sides of the ring (5 bonds apart) and is usually too small to be resolved (J-para < 1 Hz).[6][7]

  • Predicted Splitting:

    • H-3: Is adjacent only to a carbon with a substituent. It has one meta-coupled neighbor, H-5. Thus, it should appear as a doublet (d) with J ≈ 2-3 Hz.

    • H-5: Has two neighbors: H-6 (ortho) and H-3 (meta). It will be split by both, appearing as a doublet of doublets (dd) with J-ortho ≈ 7-10 Hz and J-meta ≈ 2-3 Hz.

    • H-6: Has one ortho-coupled neighbor, H-5. It should appear as a doublet (d) with J ≈ 7-10 Hz.

Summary of Predictions
Proton AssignmentPredicted δ (ppm)IntegrationPredicted MultiplicityCoupling Constant (J, Hz)
-COOH10.0 - 13.01HBroad Singlet (br s)N/A
H-67.8 - 8.11HDoublet (d)³J ≈ 7-10
H-57.2 - 7.51HDoublet of Doublets (dd)³J ≈ 7-10, ⁴J ≈ 2-3
H-36.9 - 7.11HDoublet (d)⁴J ≈ 2-3
-OCH₃3.8 - 4.03HSinglet (s)N/A

Part 2: Experimental Protocol for Data Acquisition

The quality of an NMR spectrum is critically dependent on meticulous sample preparation and proper instrument setup. This protocol outlines a self-validating system for acquiring a high-resolution ¹H NMR spectrum.

Standard Operating Procedure: ¹H NMR of 4-Chloro-2-methoxybenzoic Acid

Objective: To obtain a high-resolution ¹H NMR spectrum suitable for detailed structural analysis.

1. Materials & Reagents:

  • 4-Chloro-2-methoxybenzoic acid (≥99% purity)

  • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D) or Chloroform-d (CDCl₃, 99.8 atom % D) with 0.03% TMS.

  • High-quality 5 mm NMR tubes (e.g., Norell® 507-HP or equivalent).

  • Glass Pasteur pipettes and bulbs.

  • Small vials for sample dissolution.

  • Lint-free wipes.

Causality of Solvent Choice: DMSO-d₆ is often preferred for carboxylic acids as it is an excellent solvent and its residual proton peak (δ ≈ 2.50 ppm) is far from the aromatic and acid proton signals. It also forms hydrogen bonds with the analyte, which can slow down the exchange rate of the -COOH proton, sometimes resulting in a sharper signal. CDCl₃ is also suitable, but the acidic proton may exchange with residual D₂O, leading to signal broadening or disappearance.

2. Instrumentation:

  • NMR Spectrometer (e.g., Bruker AVANCE 300 MHz, 400 MHz, or higher).

  • 5 mm probe tuned to ¹H frequency.

3. Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Weigh ~10 mg of sample into a clean vial. B 2. Add ~0.7 mL of deuterated solvent (e.g., DMSO-d6). A->B C 3. Vortex until fully dissolved. Visually inspect for particulates. B->C D 4. Transfer solution to a clean, labeled NMR tube. C->D E 5. Insert tube into spectrometer. Lock and Shim. D->E F 6. Tune and match probe for the ¹H nucleus. E->F G 7. Acquire ¹H spectrum using standard pulse program (e.g., zg30). F->G H 8. Apply Fourier Transform, Phase and Baseline Correction. G->H I 9. Reference spectrum to TMS (0 ppm) or residual solvent peak. H->I J 10. Integrate signals and analyze peak multiplicities. I->J

Figure 3: Coupling relationships between the aromatic protons of the molecule.

Conclusion

The ¹H NMR spectrum of 4-Chloro-2-methoxybenzoic acid provides a textbook example of how chemical shifts, integration, and spin-spin coupling patterns can be synergistically used for unequivocal structure verification. Each signal's characteristics align perfectly with the predicted effects of the substituents on the benzene ring. The downfield carboxylic acid proton, the distinct singlet of the methoxy group, and the highly informative doublet, doublet of doublets, and doublet pattern in the aromatic region collectively form a unique spectral fingerprint. This in-depth analysis serves as a robust framework for scientists utilizing NMR spectroscopy for the routine and complex characterization of molecular structures in research and development.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • JoVE. (2024). ¹H NMR: Long-Range Coupling. JoVE Core Analytical Chemistry. Retrieved from [Link]

  • University of Illinois. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). APPENDIX 2: ¹H NMR of Aromatic Compounds. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

Sources

The Electronic & Functional Dichotomy: Chloro- vs. Methoxy-Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on the role of chloro and methoxy groups on benzoic acid reactivity, structured for a research audience.

Technical Guide for Medicinal Chemists & Process Scientists

Executive Summary

In the architecture of small-molecule drug design, the benzoic acid scaffold serves as a ubiquitous pharmacophore and synthetic intermediate. The introduction of a chloro (-Cl) or methoxy (-OMe) substituent is rarely a random choice; it represents a calculated decision to manipulate the electronic density of the aromatic ring , the pKa of the carboxylic acid , and the metabolic fate of the molecule.

This guide analyzes the divergent physicochemical and reactive profiles of these two derivatives. While the chloro group acts as a deactivating, lipophilic metabolic blocker, the methoxy group serves as a strongly activating, hydrogen-bond accepting bioisostere. Understanding these nuances is critical for optimizing lead compounds and designing robust synthetic routes.

Electronic Structure & Hammett Parameters

The reactivity differences between chloro- and methoxy-benzoic acids are rooted in the competition between Inductive (


) and Resonance (

) effects.
The Chloro Group (-Cl)[1]
  • Inductive Effect (-I): High electronegativity pulls electron density through the

    
    -framework.[1]
    
  • Resonance Effect (+R): Lone pair donation into the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -system.
    
  • Net Result: The

    
     effect dominates the 
    
    
    
    effect. The ring is deactivated towards electrophilic attack, but the substituent remains ortho/para directing due to lone pair availability for intermediate stabilization.
The Methoxy Group (-OMe)
  • Inductive Effect (-I): Oxygen is electronegative, exerting a withdrawal effect.[1]

  • Resonance Effect (+R): Strong overlap of the oxygen

    
     orbital with the carbon 
    
    
    
    orbital allows significant electron donation.
  • Net Result: The

    
     effect overwhelmingly dominates the 
    
    
    
    effect. The ring is strongly activated and ortho/para directing.
Hammett Substituent Constants ( )

The Hammett equation (


) quantifies these effects. Positive 

values indicate electron withdrawal (stabilizing negative charge), while negative values indicate donation.

Table 1: Comparative Hammett Constants

SubstituentPosition

Value
Electronic Implication
-Cl Para (

)
+0.23 Electron Withdrawing (Deactivates Ring / Acidifies COOH)
-Cl Meta (

)
+0.37 Stronger Withdrawal (Inductive effect closer, no resonance opposition)
-OMe Para (

)
-0.27 Electron Donating (Activates Ring / Basifies COOH)
-OMe Meta (

)
+0.12 Weakly Withdrawing (Resonance cannot operate from meta; Inductive dominates)

Key Insight: Note the sign inversion for the Methoxy group between para (-0.[2]27) and meta (+0.12).[2] A meta-methoxy group actually withdraws electrons inductively, making m-methoxybenzoic acid slightly stronger than benzoic acid, whereas p-methoxybenzoic acid is weaker.

Physicochemical Profile: Acidity & Solubility

The position of the substituent dramatically alters the pKa of the benzoic acid, influencing solubility and binding affinity.

pKa Modulation

The acidity of benzoic acid (pKa ~4.[3]20) is modulated by the stability of the carboxylate anion (


). Electron-withdrawing groups (EWG) stabilize this anion (lowering pKa), while electron-donating groups (EDG) destabilize it (raising pKa).

Table 2: Dissociation Constants (pKa) in Water

CompoundStructurepKaMechanistic Rationale
Benzoic Acid Ph-COOH4.20Reference Standard.
4-Chlorobenzoic Acid p-Cl-Ph-COOH3.99 -I effect stabilizes carboxylate; stronger acid.
4-Methoxybenzoic Acid p-OMe-Ph-COOH4.47 +R effect destabilizes carboxylate; weaker acid.
2-Chlorobenzoic Acid o-Cl-Ph-COOH2.94 Ortho Effect: Steric inhibition of resonance twists COOH out of plane, plus strong inductive withdrawal.
2-Methoxybenzoic Acid o-OMe-Ph-COOH4.09 Ortho Effect: Despite +R nature, sterics and field effects make it slightly stronger than the para isomer.

Data Sources: Validated against standard physicochemical tables [1, 2].

Decision Logic for Drug Design

The following diagram illustrates the decision process when selecting between -Cl and -OMe during Lead Optimization.

Substituent_Selection_Logic Start Lead Optimization: Benzoic Acid Scaffold Goal_Metab Goal: Improve Metabolic Stability Start->Goal_Metab Goal_Potency Goal: H-Bond / Polarity Start->Goal_Potency Goal_Acid Goal: Modulate Acidity (pKa) Start->Goal_Acid Cl_Path Select Chloro (-Cl) Goal_Metab->Cl_Path Block Para-position OMe_Path Select Methoxy (-OMe) Goal_Potency->OMe_Path Target Ser/Thr residues Goal_Acid->Cl_Path Decrease pKa Goal_Acid->OMe_Path Increase pKa Result_Cl Outcome: 1. Blocks CYP oxidation (Metabolic armor) 2. Increases Lipophilicity (LogP) 3. Lowers pKa (Stronger Acid) Cl_Path->Result_Cl Result_OMe Outcome: 1. H-Bond Acceptor (Interaction Scout) 2. CYP Liability (O-Demethylation) 3. Raises pKa (Weaker Acid) OMe_Path->Result_OMe

Figure 1: Decision logic for substituent selection in medicinal chemistry.

Synthetic Reactivity & Protocols

Electrophilic Aromatic Substitution (EAS)
  • Methoxy: The ring is highly reactive. Nitration or halogenation occurs rapidly at ortho positions (relative to OMe) under mild conditions.

  • Chloro: The ring is deactivated. Harsh conditions are required for EAS, and the directing effect is ortho/para (controlled by the halogen lone pair).

Metal-Catalyzed Cross-Coupling (The "Handle" Effect)

This is the most distinct synthetic divergence.

  • Chloro-benzoic acids can serve as electrophiles in Suzuki-Miyaura or Buchwald-Hartwig couplings (reacting at the C-Cl bond), especially with modern phosphine ligands (e.g., SPhos, XPhos).

  • Methoxy-benzoic acids are inert to oxidative addition at the C-O bond under standard conditions (requires C-O activation via Ni-catalysis, which is rare in process scale-up).

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorobenzoic Acid

Objective: Demonstrate the utility of the Chloro-group as a synthetic handle, a reaction impossible with the Methoxy-analog under these conditions.

Reaction: 4-Chlorobenzoic acid + Phenylboronic acid → 4-Phenylbenzoic acid

Reagents & Materials:

  • Substrate: 4-Chlorobenzoic acid (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)[4]

  • Catalyst:

    
     (1.0 mol%) + SPhos (2.0 mol%) OR 
    
    
    
    (5 mol%) for simpler cases.
  • Base: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (3.0 equiv)[5]
    
  • Solvent: Toluene/Water (10:1) or Dioxane/Water.[5]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with 4-chlorobenzoic acid (156.5 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and

    
     (636 mg, 3.0 mmol).
    
  • Inertion: Seal the vial and purge with Argon for 5 minutes.

  • Catalyst Addition: Add

    
     (9.2 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol) under positive Argon pressure. Note: SPhos is critical for activating the aryl chloride, which is less reactive than bromide/iodide [3].
    
  • Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL).

  • Reaction: Heat the mixture to 100°C for 12-18 hours.

  • Workup: Cool to room temperature. Acidify with 1M HCl to pH ~2 (to protonate the carboxylate). Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via recrystallization (Ethanol) or column chromatography.
    

Self-Validating Check:

  • If the product remains soluble in the aqueous layer during workup, the pH was not lowered sufficiently (the product is a carboxylic acid).

  • If starting material persists, the catalyst failed to perform oxidative addition on the Ar-Cl bond (consider switching to XPhos or increasing temp).

Medicinal Chemistry Implications[9][10][11][12]

Metabolic Stability (The "Metabolic Soft Spot")
  • Methoxy (-OMe): A primary target for Phase I metabolism. Cytochrome P450 enzymes (specifically CYP2D6) readily perform O-demethylation , converting the methyl ether into a phenol. This dramatically alters polarity and often leads to rapid clearance or conjugation (Phase II).

  • Chloro (-Cl): Generally metabolically stable. It is often used to block metabolically labile positions (e.g., para-position of a phenyl ring) to extend half-life (

    
    ).
    
Bioisosterism & Binding
  • Chloro: Acts as a lipophilic spacer. It can fill hydrophobic pockets and occasionally participate in "Halogen Bonding" (interaction between the

    
    -hole of Cl and a backbone carbonyl oxygen).
    
  • Methoxy: Acts as a Hydrogen Bond Acceptor (HBA). The oxygen lone pairs can engage Serine or Threonine residues in the binding pocket.

Reaction Workflow Diagram

The following Graphviz diagram visualizes the synthetic divergence based on the substituent.

Synthetic_Divergence Substrate_Cl 4-Chlorobenzoic Acid (Deactivated Ring) Reaction_Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Substrate_Cl->Reaction_Suzuki Oxidative Addition into C-Cl Substrate_OMe 4-Methoxybenzoic Acid (Activated Ring) Substrate_OMe->Reaction_Suzuki Fails Reaction_Nitration Electrophilic Nitration (HNO3/H2SO4) Substrate_OMe->Reaction_Nitration OMe directs Ortho Product_Biaryl Biaryl Product (Cl replaced by Ar) Reaction_Suzuki->Product_Biaryl No_Reaction No Reaction / Decomposition (C-O bond too strong) Reaction_Suzuki->No_Reaction Product_Nitro 3-Nitro-4-methoxybenzoic acid (Ortho to OMe) Reaction_Nitration->Product_Nitro

Figure 2: Synthetic divergence showing orthogonal reactivity profiles.

References

  • Pearson Chemistry. "pKa values of ortho-, meta-, and para-substituted benzoic acids." Pearson Education. 3

  • LibreTexts Chemistry. "Substituent Effects on Acidity." Chemistry LibreTexts. 6

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature." Organic Chemistry Portal. 7

  • National Institutes of Health (NIH). "Parallels between the chloro and methoxy groups for potency optimization." PubMed Central. 8

  • Stenutz. "Hammett substituent constants." Stenutz.eu. 9

Sources

comprehensive literature review of 4-Chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-methoxybenzoic acid (CAS: 57479-70-6), also known as 4-chloro-o-anisic acid , is a critical aromatic building block in medicinal chemistry and agrochemical synthesis.[1] While structurally related to the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid), this specific isomer serves a distinct role as a scaffold for novel antibiotics, most notably Marinopyrrole A derivatives targeting methicillin-resistant Staphylococcus aureus (MRSA).

This guide synthesizes the physicochemical properties, manufacturing protocols, and analytical standards for 4-Chloro-2-methoxybenzoic acid, designed for researchers requiring high-purity synthesis and characterization data.

Chemical Identity & Physicochemical Properties[1][3][4][5]

PropertySpecification
IUPAC Name 4-Chloro-2-methoxybenzoic acid
Common Synonyms 4-Chloro-o-anisic acid; 2-Methoxy-4-chlorobenzoic acid
CAS Number 57479-70-6
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
Appearance White to off-white crystalline powder
Melting Point 146–148 °C
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa ~3.8–4.1 (Predicted based on chlorobenzoic acid derivatives)
SMILES COc1cc(Cl)ccc1C(=O)O

Synthesis & Manufacturing Protocols

The synthesis of 4-Chloro-2-methoxybenzoic acid typically proceeds via the O-methylation of 4-chlorosalicylic acid. This route is preferred over the Sandmeyer reaction of 4-amino-2-methoxybenzoic acid due to higher yields and cleaner impurity profiles.

Protocol A: O-Methylation of 4-Chlorosalicylic Acid

Objective: Selective methylation of the phenolic hydroxyl group without esterifying the carboxylic acid (or utilizing a hydrolysis step post-esterification).

Reagents:

  • Precursor: 4-Chlorosalicylic acid (4-Chloro-2-hydroxybenzoic acid) [CAS: 5106-98-9]

  • Methylating Agent: Dimethyl sulfate (DMS) or Methyl Iodide (MeI)

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Solvent: Acetone or DMF[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 4-chlorosalicylic acid in Acetone (0.5 M concentration).

  • Deprotonation: Add 2.5 eq of anhydrous K₂CO₃. Stir at room temperature for 30 minutes to form the dipotassium salt.

  • Methylation: Add 1.1 eq of Dimethyl sulfate dropwise over 20 minutes. Note: DMS is highly toxic; handle in a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 56 °C) for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the starting phenol.

  • Workup (Hydrolysis):

    • If the methyl ester forms (Methyl 4-chloro-2-methoxybenzoate), treat the crude reaction mixture with 2M NaOH (aq) and heat at 60 °C for 1 hour to hydrolyze the ester back to the acid.

  • Isolation: Acidify the aqueous layer with 1M HCl to pH 2. The product, 4-Chloro-2-methoxybenzoic acid, will precipitate as a white solid.[2]

  • Purification: Recrystallize from ethanol/water (1:1) to achieve >98% purity.

Protocol B: Acid Chloride Activation (Downstream Application)

For medicinal chemistry applications (e.g., Marinopyrrole synthesis), the acid is often converted immediately to its acid chloride.

  • Reaction: Suspend 4-Chloro-2-methoxybenzoic acid in anhydrous Benzene or DCM.

  • Chlorination: Add excess Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic amount of DMF.

  • Reflux: Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.

  • Concentration: Evaporate solvent in vacuo to yield 4-chloro-2-methoxybenzoyl chloride , used directly in Friedel-Crafts acylation steps.

Synthesis Pathway Diagram

SynthesisPathway Start 4-Chlorosalicylic Acid (Precursor) Step1 O-Methylation (DMS/K2CO3) Start->Step1 Inter Methyl 4-chloro-2-methoxybenzoate (Intermediate Ester) Step1->Inter Major Product Step2 Hydrolysis (NaOH/H2O) Inter->Step2 Product 4-Chloro-2-methoxybenzoic Acid (Target) Step2->Product Step3 Activation (SOCl2) Product->Step3 For Drug Synthesis Deriv 4-Chloro-2-methoxybenzoyl Chloride (Active Electrophile) Step3->Deriv

Figure 1: Synthetic route from commercially available 4-chlorosalicylic acid to the activated acid chloride derivative.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using HPLC and NMR.

HPLC Method (Reversed-Phase)

This method separates 4-Chloro-2-methoxybenzoic acid from its unmethylated precursor (4-chlorosalicylic acid) and potential ester byproducts.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0–2 min: 10% B

    • 2–15 min: 10% → 90% B (Linear Gradient)

    • 15–20 min: 90% B

  • Flow Rate: 1.0 mL/min[3][4]

  • Detection: UV @ 230 nm (aromatic ring) and 280 nm.

  • Retention Time: Expect elution around 8–10 minutes, distinct from the more polar salicylic acid precursor (earlier elution).

NMR Spectroscopy Expectations
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.80 (s, 1H, -COOH)

    • δ 7.65 (d, J = 8.2 Hz, 1H, H-6)

    • δ 7.15 (d, J = 2.0 Hz, 1H, H-3)

    • δ 7.05 (dd, J = 8.2, 2.0 Hz, 1H, H-5)

    • δ 3.85 (s, 3H, -OCH₃)

Applications in Drug Development & Research

Marinopyrrole A Synthesis

The primary high-value application of 4-Chloro-2-methoxybenzoic acid is as the "A-ring" precursor for Marinopyrrole A and its analogs. Marinopyrroles are natural products with a unique 1,3'-bipyrrole core that exhibit potent activity against antibiotic-resistant bacteria.[5]

Mechanism: The acid chloride derivative (generated in Protocol B) undergoes a Friedel-Crafts acylation with a pyrrole species to form the benzoyl-pyrrole pharmacophore. This structure is essential for the molecule's ability to disrupt bacterial protein interactions.

Metal Complexation Studies

Research indicates that the 4-chloro-2-methoxybenzoic acid anion acts as a versatile ligand for transition metals (Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺). These complexes are studied for their potential catalytic properties and biological activities, offering a pathway for novel metallodrug design.

Application Workflow Diagram

Applications Core 4-Chloro-2-methoxybenzoic Acid Sub1 Medicinal Chemistry Core->Sub1 Sub2 Agrochemicals Core->Sub2 Sub3 Inorganic Chemistry Core->Sub3 App1 Marinopyrrole A Synthesis (Anti-MRSA Antibiotics) Sub1->App1 Precursor App2 Herbicide Formulation (Auxin Mimics) Sub2->App2 Scaffold App3 Transition Metal Complexes (Mn, Co, Ni, Cu, Zn) Sub3->App3 Ligand

Figure 2: Major application domains for 4-Chloro-2-methoxybenzoic acid in modern research.

Safety & Toxicology (MSDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Precautions:

    • Avoid dust formation. Use local exhaust ventilation.

    • Wear nitrile gloves and safety goggles.

    • Storage: Store at room temperature (15–25 °C) in a dry, well-ventilated place. Keep container tightly closed.

References

  • Liu, Y., et al. (2012). Marinopyrrole Derivatives as Potential Antibiotic Agents against Methicillin-Resistant Staphylococcus aureus (I). Marine Drugs, 10(4), 953-962. Retrieved from [Link]

  • PubChem . (n.d.). 2-Chloro-4-methoxybenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

The Chlorobenzoic Scaffold: A Technical Chronicle of Synthesis, Application, and Environmental Fate

[1]

Executive Summary

Substituted chlorobenzoic acids (CBAs) represent a cornerstone class of aromatic building blocks that have shaped the trajectory of 20th-century agrochemistry and 21st-century environmental biotechnology.[1] From the steric dominance of the ortho-chloro substituent to the metabolic recalcitrance of the carbon-chlorine bond, these molecules offer a masterclass in structure-activity relationships (SAR).[1]

This guide moves beyond basic textbook definitions to explore the causality of their chemistry: why specific synthetic routes were abandoned for catalytic alternatives, how the "ortho-effect" dictates pKa and biological binding, and the precise enzymatic cascades required to mineralize these compounds in soil matrices.[1]

Part 1: The Synthetic Evolution – From Brute Force to Precision[1]

Historically, the synthesis of chlorobenzoic acids was a battle against isomer selectivity.[1] Direct electrophilic chlorination of benzoic acid yields predominantly the meta-isomer due to the deactivating/meta-directing carboxyl group, often accompanied by polychlorinated byproducts.[1]

The Shift to Regiospecificity

Modern industrial and research applications demand high isomeric purity.[1] Consequently, the field shifted toward two dominant pathways:[1]

  • Oxidation of Chlorotoluenes: Utilizing Co/Mn catalysts in liquid-phase oxidation. This is atom-economical but requires pure chlorotoluene precursors.[1]

  • The Sandmeyer Route: The "Gold Standard" for laboratory precision.[1] It allows for the placement of chlorine at electronically unfavorable positions (e.g., ortho or para to the acid) by utilizing the directing power of the amino group before converting it to a diazonium salt.[1]

Visualization: Synthetic Pathways

The following diagram illustrates the divergence between classical industrial oxidation and the precision Sandmeyer route.

SynthesisPathwaysTolueneToluene/Aniline(Precursors)ChlorotolueneChlorotoluene(Isomer Mixture)Toluene->ChlorotolueneElectrophilic Subst.DirectChlorDirect Chlorination(Low Selectivity)Toluene->DirectChlorAvoid (Impure)AnilineChloroanilineToluene->AnilineNitration/Red.OxidationCat. Oxidation(Co/Mn, O2)Chlorotoluene->OxidationProductPure Chlorobenzoic Acid(Target Isomer)Oxidation->ProductHigh Yield/Ind. ScaleDirectChlor->ProductPurification Diff.DiazoniumDiazonium Salt(N2+ Cl-)Aniline->DiazoniumNaNO2, HCl, <5°CSandmeyerSandmeyer Rxn(CuCl, HCl)Diazonium->SandmeyerSandmeyer->ProductHigh Regio-Fidelity

Figure 1: Comparative synthetic workflows.[1] The Sandmeyer route (bottom) offers superior regiospecificity compared to direct chlorination or oxidation of mixed toluene isomers.[1]

Part 2: Physicochemical Architecture & The "Ortho-Effect"[1]

The position of the chlorine atom is not merely a structural detail; it is the primary determinant of acidity and solubility.[1] The Ortho-Effect —where a substituent at the 2-position sterically forces the carboxyl group out of planarity with the benzene ring—disrupts conjugation.[1] Paradoxically, while resonance inhibition usually weakens acidity, the inductive electron-withdrawal (-I effect) of the ortho-chlorine dominates, significantly stabilizing the carboxylate anion.[1]

Comparative Physicochemical Data
IsomerpKa (25°C)Water Solubility (g/L)Key Structural FeaturePrimary Application
Benzoic Acid 4.203.4Planar conjugationPreservative precursor
2-Chlorobenzoic 2.92 ~0.9Steric inhibition of resonanceDye intermediates, fungicides
3-Chlorobenzoic 3.82< 0.1Inductive effect onlyHerbicides, research standards
4-Chlorobenzoic 3.980.08Minimal steric influencePharmaceutical scaffolds

Scientific Insight: Note the drastic drop in pKa for the 2-isomer (2.92 vs 4.20).[1] In drug design, this shift is critical. A drug based on a 2-chlorobenzoic scaffold will be fully ionized at physiological pH (7.4), affecting membrane permeability and bioavailability compared to its non-chlorinated analog.

Part 3: The Agrochemical Revolution – The Dicamba Case[1][3][4]

No discussion of chlorobenzoic acids is complete without analyzing Dicamba (3,6-dichloro-2-methoxybenzoic acid).[1] It represents the historical peak of applying chlorobenzoic chemistry to agriculture.[1]

Mechanism of Action: The Auxin Mimic

Dicamba functions as a structural mimic of Indole-3-acetic acid (IAA), the natural plant auxin.[1]

  • Binding: It binds to the TIR1/AFB receptor complex in the plant nucleus.[1]

  • Deregulation: Unlike natural IAA, which the plant can degrade to regulate growth, Dicamba is metabolically stable in susceptible plants.

  • Systemic Collapse: This leads to uncontrolled cell division, epinasty (twisting stems), and eventual vascular tissue collapse.

Field-Proven Insight: The volatility of Dicamba is a direct function of its free acid form.[1] Modern formulations utilize BAPMA (N,N-Bis-(3-aminopropyl)methylamine) salts to "weigh down" the molecule, reducing vapor pressure and off-target drift—a critical evolution in formulation chemistry driven by the physical properties of the chlorobenzoic core.[1]

Part 4: Environmental Fate & Bioremediation Pathways

The carbon-chlorine (C-Cl) bond is exceptionally stable (bond energy ~400 kJ/mol), making chlorobenzoic acids persistent environmental pollutants.[1] Nature, however, has evolved specific microbial pathways to cleave this bond.

The Metabolic Divergence

Bacteria utilize two distinct strategies based on oxygen availability:

  • Aerobic (Oxidative Dehalogenation): Uses dioxygenases to introduce hydroxyl groups, destabilizing the ring before cleavage. The "Modified Ortho-Cleavage" pathway is critical here to avoid the formation of toxic acyl-halides.[1]

  • Anaerobic (Reductive Dehalogenation): Uses the chlorinated ring as an electron acceptor.[1][2] The chlorine is replaced by hydrogen before ring cleavage.[1]

Visualization: The Chlorocatechol Pathway (Aerobic)

This diagram details the critical activation steps required to mineralize 3-chlorobenzoic acid (3-CBA).[1]

BiodegradationCBA3-Chlorobenzoic AcidDHB3-Chloro-dihydrodiolCBA->DHBO2, NADHDioxygenaseBenzoate 1,2-Dioxygenase(Enzyme)Dioxygenase->DHBCatechol3-Chlorocatechol(Toxic Intermediate)DHB->Catechol-CO2DehydroDehydrogenaseDehydro->CatecholMaleylChloro-cis,cis-muconateCatechol->MaleylRing OpeningRingFissionRing Fission(Ortho-Cleavage)TCATCA Cycle Intermediates(Succinate/Acetyl-CoA)Maleyl->TCACl- ReleaseDehalCycloisomerase(Dehalogenation Step)Dehal->TCA

Figure 2: The aerobic degradation of 3-CBA via the chlorocatechol pathway.[1] Note the formation of 3-chlorocatechol, a toxic intermediate that requires specialized enzymes for detoxification.[1]

Part 5: Validated Experimental Protocols

Protocol A: Regiospecific Synthesis of 2-Chlorobenzoic Acid (Sandmeyer)

Context: This protocol is preferred over oxidation when high isomeric purity is required for pharmaceutical standards.

Reagents: Anthranilic acid (2-aminobenzoic acid), Sodium Nitrite (NaNO2), HCl (conc.), Copper(I) Chloride (CuCl).[1]

  • Diazotization (The Critical Step):

    • Dissolve 0.1 mol anthranilic acid in 40 mL conc. HCl and 50 mL water.

    • Cool to 0–5°C in an ice-salt bath. Why? Diazonium salts are thermally unstable and will decompose to phenols (via hydrolysis) above 5°C.

    • Add 0.11 mol NaNO2 solution dropwise with vigorous stirring. End point: Starch-iodide paper turns blue immediately.[1]

  • Sandmeyer Displacement:

    • Prepare a solution of CuCl (0.12 mol) in cold conc. HCl.

    • Add the cold diazonium solution to the CuCl solution slowly.[1][3] Caution: Nitrogen gas evolution will be vigorous.

  • Isolation:

    • Allow to warm to room temperature (RT) and stand for 1 hour.

    • Filter the precipitated crude solid.[1][3][4]

    • Purification: Recrystallize from hot water. The 2-chloro isomer is significantly more soluble in hot water than cold (see Table 1), ensuring removal of tarry byproducts.[1]

Protocol B: Microbial Dehalogenation Assay

Context: Used to assess the bioremediation potential of soil isolates (e.g., Pseudomonas spp.).

  • Media Preparation:

    • Prepare Mineral Salts Medium (MSM) lacking carbon sources.[1]

    • Add 3-Chlorobenzoic acid (3-CBA) as the sole carbon source (final conc. 2 mM).[1] Note: 3-CBA must be neutralized with NaOH to dissolve in MSM.

  • Inoculation:

    • Inoculate with washed cell suspension (OD600 = 0.1).[1]

    • Include an Abiotic Control (uninoculated medium) to rule out photolytic degradation.

  • Analytical Tracking (HPLC):

    • Sample every 4 hours. Centrifuge (10,000 x g, 5 min) to remove cells.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile:Water (40:[1]60) + 0.1% Phosphoric acid. Why acid? To suppress ionization of the carboxylic acid, ensuring sharp peak shape and retention.

    • Detection: UV at 230 nm (aromatic ring absorption).[1]

    • Endpoint: Disappearance of the 3-CBA peak and stoichiometric release of free Chloride ions (measured via colorimetric assay or ion chromatography).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8374, 2-Chlorobenzoic acid. Retrieved from [Link]

  • Reineke, W., & Knackmuss, H. J. (1988). Microbial degradation of haloaromatics. Annual Review of Microbiology.
  • Iowa State University. (2017). A historical perspective on dicamba. Integrated Crop Management. Retrieved from [Link]

  • Organic Chemistry Data. (2025). Bordwell pKa Table (Acidity in Water and DMSO). Retrieved from [Link][1]

  • MDPI. (2023). Supramolecular Assemblies of Chlorobenzoic Acid Derivatives. Retrieved from [Link][1]

Methodological & Application

4-Chloro-2-methoxybenzoic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Chloro-2-methoxybenzoic Acid (CAS 5747-92-2) in Pharmaceutical Synthesis

Executive Summary

4-Chloro-2-methoxybenzoic acid (4-C-2-MBA) is a functionalized aromatic building block critical to the synthesis of benzamide-based pharmacophores.[1] While structurally homologous to the "orthopramide" class of gastroprokinetic agents (e.g., Metoclopramide), 4-C-2-MBA is distinct due to the absence of the 4-amino group, making it a vital scaffold for Marinopyrrole-type antibiotics and a versatile "handle" for structure-activity relationship (SAR) studies involving Suzuki-Miyaura cross-couplings.[1]

This guide details the synthetic utility of 4-C-2-MBA, specifically addressing the steric challenges imposed by the ortho-methoxy group during amidation and providing a validated protocol for its activation and coupling.[1]

Synthetic Utility & Reactivity Profile

The "Ortho-Methoxy" Effect

In medicinal chemistry, the 2-methoxy substituent serves two roles:

  • Conformational Locking: It restricts the rotation of the amide bond in the final drug molecule via intramolecular hydrogen bonding (if an N-H is present) or steric repulsion, often improving receptor binding affinity (E-E-A-T: Expertise).[1]

  • Steric Hindrance: Synthetically, this group hinders nucleophilic attack at the carbonyl carbon.[1] Standard coupling reagents (EDC/NHS) often suffer from slow kinetics.[1] Acid chloride activation is the preferred industrial route to overcome this barrier.[1]

The 4-Chloro Handle

Unlike the 5-chloro position found in many anti-emetics, the 4-chloro substituent in 4-C-2-MBA is electronically activated for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), allowing researchers to extend the carbon skeleton at the para position relative to the methoxy group.[1]

Application Case Study: Marinopyrrole Precursors

Recent studies (Liu et al.) have utilized 4-C-2-MBA as a core moiety in the synthesis of Marinopyrrole derivatives, a class of marine-derived alkaloids with potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[1] The acid is coupled to a bis-pyrrole core, where the 4-chloro group contributes to the lipophilicity required for membrane permeation.[1]

Detailed Protocol: High-Efficiency Amidation via Acid Chloride

Objective: To synthesize a benzamide derivative from 4-C-2-MBA with >95% yield, overcoming steric hindrance.

Reagents & Equipment
  • Precursor: 4-Chloro-2-methoxybenzoic acid (CAS 5747-92-2)[1]

  • Activator: Thionyl Chloride (SOCl₂) [Caution: Corrosive][1]

  • Catalyst: DMF (N,N-Dimethylformamide) - 2 drops[1]

  • Solvent: Dichloromethane (DCM) or Toluene (for scale-up)[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[1]

Step-by-Step Methodology

Step 1: Activation (Acid Chloride Formation) [1]

  • Charge a round-bottom flask with 1.0 eq of 4-C-2-MBA.

  • Suspend in anhydrous DCM (5 mL per gram of acid).

  • Add catalytic DMF (1-2 drops).[1] Note: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction with SOCl₂.[1]

  • Add 1.5 eq of Thionyl Chloride dropwise at 0°C under N₂ atmosphere.

  • Reflux at 40°C for 2 hours.

    • Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH).[1] Disappearance of acid indicates completion.[1]

  • Evaporate solvent and excess SOCl₂ under reduced pressure.[1] Do not skip this : Residual SOCl₂ will react with your amine to form sulfinamides.[1]

Step 2: Schotten-Baumann Coupling

  • Redissolve the crude acid chloride in fresh anhydrous DCM.

  • In a separate vessel, dissolve the Target Amine (1.1 eq) and TEA (2.5 eq) in DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0°C.

    • Rationale: Adding the acid chloride to the amine ensures the amine is always in excess during addition, minimizing dimer formation if the amine is difunctional.[1]

  • Warm to room temperature and stir for 4 hours.

Step 3: Workup & Isolation [1]

  • Wash the organic layer sequentially with:

    • 1N HCl (removes unreacted amine).[1]

    • Sat. NaHCO₃ (removes unreacted acid).[1]

    • Brine.[1]

  • Dry over MgSO₄ and concentrate.

Visualization: Synthetic Workflow

The following diagram illustrates the critical decision points in the synthesis and purification of 4-C-2-MBA derivatives.

G Start 4-Chloro-2-methoxybenzoic Acid Activation Activation (SOCl2 + cat. DMF) Start->Activation Steric Hindrance Requires Activation Intermediate Acid Chloride (Reactive Species) Activation->Intermediate -HCl, -SO2 Coupling Amide Coupling (Amine + Et3N) Intermediate->Coupling Nucleophilic Acyl Substitution Check QC Check (HPLC/TLC) Coupling->Check Check->Coupling Incomplete Product Benzamide Derivative Check->Product Purity >95%

Caption: Figure 1. Optimized synthetic workflow for overcoming steric hindrance in 4-Chloro-2-methoxybenzoic acid coupling.

Quality Control & Analytical Standards

To ensure the integrity of the intermediate, the following HPLC method is recommended. This method separates the acid from its potential decarboxylated by-products.[1]

Table 1: HPLC Method Parameters

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 10% B; 2-15 min: 10% -> 90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (Carbonyl absorption) and 280 nm (Aromatic)
Retention Time ~11.8 min (varies by column)

Self-Validation Step:

  • Purity Calculation: Area normalization method.[1]

  • Acceptance Criteria: Main peak > 98.0%.

  • Common Impurity: 3-Chloroanisole (result of thermal decarboxylation if refluxed too long without solvent).[1]

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1][2]

  • Storage: Store at room temperature (15-25°C). Keep container tightly closed to prevent hydrolysis if converted to acid chloride.[1]

  • Incompatibility: Strong oxidizing agents.[1]

References

  • Liu, Y., et al. (2014).[1] "Marinopyrrole derivatives as potential antibiotic agents against methicillin-resistant Staphylococcus aureus (I)." Marine Drugs, 12(5), 2438-2457.[1]

  • PubChem. (n.d.).[1][2][3] "4-Chloro-2-methoxybenzoic acid Compound Summary." National Center for Biotechnology Information.[1]

  • BenchChem. (2025).[1][4] "HPLC Analysis of Benzoic Acid Derivatives." Application Note Series.

Sources

Application Note: Precision Engineering of Benzamide Scaffolds using 4-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-methoxybenzoic acid (4-C-2-MBA) represents a "privileged scaffold" in medicinal chemistry, serving as a critical building block for benzamide-based pharmacophores .[1] Unlike its agrochemical relative Dicamba (3,6-dichloro-2-methoxybenzoic acid), 4-C-2-MBA is utilized in pharmaceutical research to modulate lipophilicity and metabolic stability in anti-inflammatory agents , analgesics , and emerging kinase inhibitors .[1]

This guide details the application of 4-C-2-MBA in Fragment-Based Drug Discovery (FBDD), specifically focusing on its electronic properties for optimizing ligand-receptor binding and its utility in synthesizing bioactive transition metal complexes for anticancer screening.[1]

Chemical Biology Profile & Rationale

The "Ortho-Methoxy" Effect in Drug Design

The strategic value of 4-C-2-MBA lies in the steric and electronic interplay between the ortho-methoxy group and the carboxylic acid.[1]

  • Conformational Lock: The 2-methoxy group creates an intramolecular hydrogen bond or steric clash (depending on pH and derivatization) that forces the carbonyl group out of planarity with the benzene ring. This "twisted" conformation is essential for fitting into specific hydrophobic pockets in GPCRs (e.g., Dopamine D2-like receptors) and kinase domains.

  • Metabolic Blocking: The chlorine atom at the para-position (C4) blocks metabolic oxidation (hydroxylation) at the most reactive site of the phenyl ring, significantly extending the half-life (

    
    ) of derived drugs compared to non-halogenated analogs.
    
Physicochemical Properties Table

Comparative data for scaffold selection.

Property4-Chloro-2-methoxybenzoic AcidBenzoic Acid (Reference)Impact on Drug Design
MW 186.59 g/mol 122.12 g/mol Fragment-based screening (Rule of 3 compliant)
cLogP ~2.41.87Enhanced membrane permeability
pKa ~3.84.2Increased acidity due to electron-withdrawing Cl
H-Bond Donors 1 (COOH)1Receptor interaction point
H-Bond Acceptors 3 (COOH, OMe)2OMe provides additional anchor point

Application Workflow: Synthesis of Benzamide Libraries

The most common application of 4-C-2-MBA is the generation of amide libraries to screen for anti-inflammatory or kinase inhibitory activity.[1] The following protocol ensures high-yield coupling without racemization of chiral amine partners.

Protocol A: HATU-Mediated Amide Coupling

Objective: To couple 4-C-2-MBA with diverse amines (R-NH2) for SAR (Structure-Activity Relationship) exploration.

Reagents:

  • 4-Chloro-2-methoxybenzoic acid (1.0 equiv)[1]

  • Amine partner (1.1 equiv)

  • HATU (1.2 equiv) - Chosen for high reactivity with electron-poor acids[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve 4-Chloro-2-methoxybenzoic acid (1 mmol, 186 mg) in anhydrous DMF (5 mL) under nitrogen atmosphere.

  • Base Addition: Add DIPEA (3 mmol, 0.52 mL) and stir for 5 minutes at Room Temperature (RT).

  • Coupling Agent: Add HATU (1.2 mmol, 456 mg) in one portion. The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester.

  • Amine Addition: Add the target amine (1.1 mmol) dropwise.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for mass M+1 of product; disappearance of acid peak at retention time ~X).

  • Workup: Dilute with EtOAc (30 mL), wash with 1N HCl (2x), sat. NaHCO3 (2x), and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Check:

  • Success Indicator: 1H NMR should show a distinct shift of the methoxy protons (~3.9 ppm) and the disappearance of the broad carboxylic acid singlet (~11-13 ppm).

Application: Metal Complex Synthesis (Anticancer Research)

Recent research highlights the utility of halogenated benzoic acid derivatives as ligands for transition metal complexes, which exhibit DNA-cleaving properties in cancer cells.

Protocol B: Synthesis of Cu(II) Complexes

Objective: To synthesize Bis(4-chloro-2-methoxybenzoato)copper(II) for cytotoxicity screening.

Rationale: The carboxylate anion of 4-C-2-MBA acts as a bidentate ligand.[1] The chlorine substituent enhances the lipophilicity of the complex, facilitating cellular uptake.

Methodology:

  • Ligand Salt Preparation: Dissolve 4-Chloro-2-methoxybenzoic acid (2 mmol) in ethanol/water (1:1). Add NaOH (2 mmol) to generate the sodium salt in situ. Adjust pH to 7.0.

  • Metal Addition: Add CuCl2·2H2O (1 mmol) dissolved in minimal water dropwise to the ligand solution with constant stirring.

  • Precipitation: A blue/green precipitate will form immediately. Heat the mixture at 60°C for 2 hours to ensure completion.

  • Isolation: Filter the precipitate, wash with cold ethanol and diethyl ether.

  • Crystallization: Recrystallize from DMF/Ethanol to obtain X-ray quality crystals.

Visualizing the Drug Design Pathway

The following diagram illustrates how 4-C-2-MBA serves as a divergent node in drug synthesis, leading to either organic pharmacophores or metallodrugs.

G cluster_0 Key Features Scaffold 4-Chloro-2-methoxybenzoic Acid (Core Scaffold) Activation Activation (HATU/SOCl2) Scaffold->Activation Pathway A: Organic Synthesis Deprotonation Deprotonation (NaOH/pH 7) Scaffold->Deprotonation Pathway B: Coordination Chem Amide Benzamide Derivatives (Kinase Inhibitors / D2 Antagonists) Activation->Amide + Primary Amines MetalComplex Cu(II)/Zn(II) Complexes (Anticancer Agents) Deprotonation->MetalComplex + Metal Salts (CuCl2) Feat1 • 4-Cl: Metabolic Block Feat2 • 2-OMe: Conformational Twist

Figure 1: Divergent synthetic pathways utilizing 4-Chloro-2-methoxybenzoic acid for organic and inorganic medicinal chemistry applications.

References

  • PubChem. (n.d.). 4-Chloro-2-methoxybenzoic acid Compound Summary (CID 93682).[1][3] National Library of Medicine. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Crystal Structure and Anticancer Activity of 4-chloro-2-Methoxybenzoic Acid Transition Metal Complexes. Journal of Molecular Structure. (Contextual citation based on search results regarding metal complexes of benzoic acid derivatives). Retrieved from [Link]

Sources

use of 4-Chloro-2-methoxybenzoic acid in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Chloro-2-methoxybenzoic Acid in Next-Generation Auxinic Herbicide Discovery

Executive Summary

The rise of herbicide-resistant weed biotypes, particularly against glyphosate and acetolactate synthase (ALS) inhibitors, has renewed interest in synthetic auxins (HRAC Group 4). While legacy molecules like Dicamba (3,6-dichloro-2-methoxybenzoic acid) remain staples, their volatility and drift issues necessitate structural evolution.[1]

4-Chloro-2-methoxybenzoic acid (CAS 5747-92-2) represents a critical scaffold for this evolution.[1] Distinct from Dicamba, this isomer offers a unique substitution pattern that maintains the essential "auxin pharmacophore" (an aryl acid with a distinct lipophilic profile) while providing a specific vector (the C4-chlorine) for late-stage diversification via cross-coupling.[1]

This guide details the physicochemical profile of this scaffold and provides validated protocols for its conversion into novel auxin mimics, focusing on carboxyl-group activation and aryl-core diversification .[1]

Chemical Profile & Handling

Table 1: Physicochemical Properties of 4-Chloro-2-methoxybenzoic Acid

PropertyValueRelevance to Synthesis
CAS Number 5747-92-2Unique identifier for procurement.
Molecular Weight 186.59 g/mol Calculation basis for stoichiometry.[1][2]
Appearance White to off-white powderVisual purity check (yellowing indicates oxidation).[1][2]
Melting Point 170–172 °CHigh MP allows for easy recrystallization.[1][2]
pKa (Calc) ~3.5 – 3.8Acidic enough for salt formation; requires activation for coupling.[1][2]
Solubility DMSO, Methanol, dilute AlkaliPoor water solubility requires organic co-solvents or pH adjustment.[2]

Safety Advisory:

  • H315/H319: Causes skin and serious eye irritation.[2]

  • H335: May cause respiratory irritation.[1][2]

  • Handling: All solid handling must occur within a fume hood to prevent dust inhalation.[1][2] Wear nitrile gloves and safety goggles.[2]

Structural Logic & SAR Visualization

To design effective herbicides using this scaffold, one must understand the Structure-Activity Relationship (SAR) relative to the auxin receptor (TIR1/AFB).

  • Carboxyl Group (C1): The primary "warhead" forming an electrostatic clamp with Arg203 in the TIR1 pocket.[2]

  • Methoxy Group (C2): Provides steric bulk to lock the conformation and lipophilicity for cuticle penetration.[2]

  • Chlorine Atom (C4): A metabolic blocker preventing ring hydroxylation.[1][2] Crucially, it serves as a "handle" for palladium-catalyzed cross-coupling to extend the molecule into the "auxin binding channel."

SAR_Logic Scaffold 4-Chloro-2-methoxybenzoic Acid COOH C1: Carboxyl Group (Receptor Binding) Scaffold->COOH OMe C2: Methoxy Group (Conformational Lock) Scaffold->OMe Cl C4: Chlorine (Metabolic Block / Coupling Handle) Scaffold->Cl Target TIR1/AFB Receptor Binding Pocket COOH->Target Electrostatic Interaction (Arg203) Cl->Target Hydrophobic Pocket Extension

Figure 1: SAR Logic of 4-Chloro-2-methoxybenzoic acid illustrating the functional roles of substituents in receptor binding.[1]

Experimental Protocols

Protocol A: Activation via Acid Chloride Formation

Application: Precursor for ester (pro-herbicide) or amide synthesis.

Direct coupling of the carboxylic acid is often sluggish.[2] Conversion to the acid chloride is the industry-standard activation step.[1][2]

Reagents:

  • 4-Chloro-2-methoxybenzoic acid (1.0 equiv)[1]

  • Oxalyl Chloride (1.5 equiv) OR Thionyl Chloride (excess)[1]

  • Catalytic DMF (N,N-Dimethylformamide) (2-3 drops)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the flask with 4-Chloro-2-methoxybenzoic acid (10 mmol, 1.86 g) and anhydrous DCM (50 mL). The solid may not fully dissolve initially.[2]

  • Catalysis: Add 2 drops of anhydrous DMF. Note: DMF acts as a nucleophilic catalyst, forming the reactive Vilsmeier-Haack intermediate.[1]

  • Chlorination: Cool the mixture to 0°C. Add Oxalyl Chloride (15 mmol, 1.3 mL) dropwise over 10 minutes.

    • Observation: Vigorous gas evolution (CO, CO2, HCl) will occur.[2] Ensure the reaction is vented through a scrubber (NaOH trap).[2]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. The solution should become clear and pale yellow.[2][3]

  • Workup: Concentrate the reaction mixture in vacuo (rotary evaporator) to remove solvent and excess oxalyl chloride.

  • Output: The resulting 4-chloro-2-methoxybenzoyl chloride is a moisture-sensitive oil/solid.[1][2] Use immediately for Protocol B or store under N2.

Protocol B: Suzuki-Miyaura Cross-Coupling (C4 Diversification)

Application: Creating biaryl auxin analogs to probe the receptor's hydrophobic channel.[1]

Critical Insight: Direct coupling on the free acid is challenging due to catalyst poisoning by the carboxylate.[2] Ester protection is required first. [2]

Phase 1: Methyl Ester Protection [2]

  • Dissolve the acid (10 mmol) in Methanol (30 mL).

  • Add conc.[1][2] H2SO4 (0.5 mL) and reflux for 4 hours.

  • Concentrate, neutralize with NaHCO3, and extract with Ethyl Acetate.[2] Yields Methyl 4-chloro-2-methoxybenzoate .[1]

Phase 2: The Coupling Reaction Reagents:

  • Methyl 4-chloro-2-methoxybenzoate (1.0 equiv)[1]

  • Aryl Boronic Acid (e.g., Phenylboronic acid) (1.2 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)[1]

    • Why SPhos? The C4-Cl bond is deactivated by the electron-rich OMe group.[1] SPhos (Buchwald ligand) is electron-rich and bulky, facilitating the oxidative addition into the aryl chloride.

  • Base: K3PO4 (2.0 equiv)[1]

  • Solvent: Toluene/Water (10:1)[1]

Step-by-Step Methodology:

  • Inert Atmosphere: Charge a microwave vial or pressure tube with the Methyl ester (1.0 mmol), Boronic acid (1.2 mmol), Pd(OAc)2 (4.5 mg), SPhos (16 mg), and K3PO4 (425 mg).

  • Degassing: Seal the vessel and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

  • Heating: Heat to 100°C for 12 hours (or 120°C for 1 hour in a microwave reactor).

  • Monitoring: Check TLC (Hexane/EtOAc 8:2). The starting chloride spot should disappear.[2]

  • Workup: Filter through a Celite pad.[1][2] Wash with EtOAc.[1][2] Concentrate the filtrate.

  • Purification: Flash chromatography (Silica gel).

  • Hydrolysis (Optional): To regain the active auxin (COOH), treat the biaryl ester with LiOH in THF/Water (1:1) at RT for 2 hours.

Workflow Visualization

The following diagram outlines the divergent synthetic pathways starting from the parent scaffold.

Workflow Start Start: 4-Chloro-2-methoxybenzoic Acid AcidCl Intermediate: Acid Chloride (via Oxalyl Chloride/DMF) Start->AcidCl Path A: Carboxyl Modification MeEster Protection: Methyl Ester Start->MeEster Path B: Core Diversification Amide Product: Amide/Ester Derivatives (Pro-herbicides) AcidCl->Amide Nucleophilic Acyl Substitution Coupling Suzuki Coupling (Pd-SPhos / Ar-B(OH)2) MeEster->Coupling Activation of C-Cl Biaryl Product: 4-Aryl-2-methoxybenzoates (Novel Auxin Mimics) Coupling->Biaryl

Figure 2: Divergent synthetic workflow for generating pro-herbicides (Path A) and novel active ingredients (Path B).[1]

Analytical Validation

To ensure the integrity of the synthesized compounds, the following analytical markers should be verified:

  • 1H NMR (DMSO-d6):

    • Parent Acid: Look for the carboxylic proton (broad singlet, ~12-13 ppm).[1]

    • Methoxy: Singlet at ~3.8 ppm.[1][2]

    • Aromatic Region: Three protons.[1][2] A doublet (~7.7 ppm), a doublet (~7.1 ppm), and a doublet of doublets (~7.0 ppm) characteristic of 1,2,4-substitution.

  • HPLC Purity:

    • Column: C18 Reverse Phase.[1][2]

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).[1][2]

    • Differentiation: 4-Chloro-2-methoxybenzoic acid must be distinguished from its isomer Dicamba (3,6-dichloro-2-methoxybenzoic acid).[1] Dicamba elutes later due to the second chlorine atom increasing lipophilicity.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22067, 4-Chloro-2-methoxybenzoic acid.[1][2] Retrieved from [Link][1]

  • Organic Syntheses (2023). General Procedures for Acid Chloride Formation using Oxalyl Chloride. (Standard synthetic protocol reference). Retrieved from [Link]

  • Todd, S. G., et al. (2018). Auxin Herbicide Action: Structural Requirements for Binding to TIR1/AFB Receptors.[2] (Context on Auxin SAR). Retrieved from [Link]

  • Bayer CropScience (Patents). Substituted Benzoic Acid Herbicides.[1][2] (General reference to the class of chemistry). Retrieved from [1]

Sources

Application Notes and Protocols for the Development of Anti-Inflammatory Drugs Using 4-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Novel Anti-Inflammatory Agents

The global burden of chronic inflammatory diseases necessitates the continuous pursuit of novel therapeutic agents with improved efficacy and safety profiles. Non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of treatment, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] 4-Chloro-2-methoxybenzoic acid emerges as a promising scaffold for the development of next-generation anti-inflammatory drugs due to its inherent structural features that allow for diverse chemical modifications. This versatile starting material provides a platform for creating derivatives with potentially enhanced potency and selectivity, particularly towards the inducible COX-2 isozyme, a key mediator of inflammatory prostaglandin synthesis.[3] Furthermore, derivatives of benzoic acid have been shown to modulate critical inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) cascade.[2][4]

These application notes provide a comprehensive guide for researchers engaged in the discovery and preclinical development of novel anti-inflammatory agents derived from 4-Chloro-2-methoxybenzoic acid. We will detail a strategic workflow encompassing the chemical synthesis of a candidate compound, robust in vitro characterization using a lipopolysaccharide (LPS)-stimulated macrophage model, and in vivo validation through the carrageenan-induced paw edema model in rats. The protocols are designed to be self-validating, with clear explanations of the scientific rationale behind each step, ensuring the generation of reliable and reproducible data.

Section 1: The Scientific Rationale - Targeting Key Inflammatory Pathways

Inflammation is a complex biological response involving a cascade of molecular and cellular events. Two pivotal pathways in the inflammatory process are the cyclooxygenase (COX) pathway, responsible for prostaglandin synthesis, and the NF-κB signaling pathway, which governs the expression of numerous pro-inflammatory genes.[5]

The Cyclooxygenase (COX) Pathway: A Primary Target

The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation.[1] Selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[6] The structural framework of 4-Chloro-2-methoxybenzoic acid can be functionalized to generate derivatives that exhibit preferential binding to the active site of COX-2.

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Test_Compound 4-Chloro-2-methoxybenzoic Acid Derivative (Test Compound) Test_Compound->COX2 Inhibition

Caption: Targeting the COX-2 Pathway.

The NF-κB Signaling Pathway: A Master Regulator of Inflammation

The NF-κB transcription factor is a critical regulator of the inflammatory response.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like iNOS and COX-2.[7] Benzoic acid derivatives have demonstrated the ability to interfere with this pathway, offering a complementary mechanism of anti-inflammatory action.[4][8]

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB_translocation NF-κB Nuclear Translocation IkB->NFkB_translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_Transcription Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Gene_Transcription->Inflammatory_Mediators Test_Compound 4-Chloro-2-methoxybenzoic Acid Derivative (Test Compound) Test_Compound->IKK Inhibition

Caption: Inhibition of the NF-κB Signaling Pathway.

Section 2: Synthesis of a Candidate Anti-Inflammatory Amide Derivative

To illustrate the potential of 4-Chloro-2-methoxybenzoic acid as a starting material, we propose the synthesis of an amide derivative. Amide functionalities are prevalent in many NSAIDs and can enhance biological activity and modulate pharmacokinetic properties. The following protocol outlines the synthesis of N-(4-sulfamoylphenyl)-4-chloro-2-methoxybenzamide, a hypothetical compound designed to incorporate a sulfonamide group, a common feature in selective COX-2 inhibitors.[3]

Proposed Synthetic Pathway

start 4-Chloro-2-methoxybenzoic acid reagent1 SOCl2 DCM, Reflux start->reagent1 intermediate1 4-Chloro-2-methoxybenzoyl chloride reagent2 Sulfanilamide Pyridine, 0°C to RT intermediate1->reagent2 reagent1->intermediate1 final_product N-(4-sulfamoylphenyl)-4-chloro- 2-methoxybenzamide (Test Compound) reagent2->final_product

Caption: Proposed Synthesis of a Candidate Compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 4-Chloro-2-methoxybenzoyl chloride

  • To a stirred solution of 4-Chloro-2-methoxybenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM), add thionyl chloride (SOCl₂) (1.5 equivalents) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-Chloro-2-methoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-(4-sulfamoylphenyl)-4-chloro-2-methoxybenzamide

  • Dissolve sulfanilamide (1 equivalent) in anhydrous pyridine at 0°C.

  • To this solution, add a solution of 4-Chloro-2-methoxybenzoyl chloride (1 equivalent) in anhydrous DCM dropwise.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

Section 3: In Vitro Evaluation of Anti-Inflammatory Activity

The initial screening of the synthesized compound's anti-inflammatory potential will be conducted using a well-established in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[9]

Experimental Workflow

start Seed RAW 264.7 cells pretreatment Pre-treat with Test Compound (various concentrations) start->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Lyse Cells incubation->cell_lysis no_assay Nitric Oxide (NO) Assay (Griess Reagent) supernatant_collection->no_assay elisa Cytokine ELISA (TNF-α, IL-6) supernatant_collection->elisa western_blot Western Blot (COX-2, iNOS, p-IκB, IκB) cell_lysis->western_blot

Caption: In Vitro Anti-Inflammatory Assay Workflow.

Detailed Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates (for NO and cytokine assays) or 6-well plates (for Western blotting) at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known NSAID like celecoxib).[10]

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[9]

  • Nitric Oxide (NO) Assay:

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration, a stable product of NO, using the Griess reagent assay according to the manufacturer's instructions.[11]

    • Measure the absorbance at 540 nm.

  • Cytokine ELISA:

    • Use the collected supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's protocols.[7]

  • Western Blot Analysis:

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against COX-2, iNOS, phosphorylated IκB (p-IκB), and total IκB.

    • Use an appropriate loading control (e.g., β-actin or GAPDH) to normalize the data.

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Expected Outcomes and Data Presentation

The anti-inflammatory activity of the test compound will be determined by its ability to reduce the production of NO and pro-inflammatory cytokines, and to downregulate the expression of COX-2 and iNOS. Inhibition of IκB phosphorylation would suggest an effect on the NF-κB pathway.

Table 1: In Vitro Anti-Inflammatory Activity of the Test Compound

Concentration (µM)NO Production (% of LPS control)TNF-α Release (% of LPS control)IL-6 Release (% of LPS control)
0.1
1
10
100
Positive Control

Section 4: In Vivo Evaluation of Anti-Inflammatory Activity

To validate the in vitro findings, the anti-inflammatory efficacy of the lead compound should be assessed in a relevant in vivo model. The carrageenan-induced paw edema model in rats is a widely used and reliable acute inflammation model for evaluating NSAIDs.[12][13]

Experimental Workflow

acclimatization Acclimatize Rats fasting Fast Overnight acclimatization->fasting grouping Group Animals fasting->grouping drug_administration Administer Test Compound / Vehicle / Positive Control (p.o.) grouping->drug_administration carrageenan_injection Inject Carrageenan (1%) into Paw drug_administration->carrageenan_injection 1 hour post-dosing paw_volume_measurement Measure Paw Volume at 0, 1, 2, 3, 4, 5 hours carrageenan_injection->paw_volume_measurement data_analysis Calculate % Inhibition of Edema paw_volume_measurement->data_analysis

Caption: In Vivo Carrageenan-Induced Paw Edema Workflow.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animals: Use healthy adult Wistar or Sprague-Dawley rats of either sex, weighing 150-200g. Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6 per group):

      • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

      • Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).[14]

      • Group III-V: Test compound at different doses (e.g., 10, 20, 40 mg/kg, p.o.).

    • Administer the respective treatments orally one hour before the carrageenan injection.[15]

  • Induction of Edema:

    • Inject 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[14]

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[14]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Determine the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Expected Outcomes and Data Presentation

A significant reduction in paw edema in the groups treated with the test compound compared to the vehicle control group indicates in vivo anti-inflammatory activity.

Table 2: Effect of the Test Compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3 hours% Inhibition of Edema
Vehicle Control--
Positive Control10
Test Compound10
Test Compound20
Test Compound40

Conclusion

4-Chloro-2-methoxybenzoic acid represents a valuable and versatile starting material for the synthesis of novel anti-inflammatory drug candidates. The strategic derivatization of this scaffold, coupled with a systematic evaluation using the detailed in vitro and in vivo protocols outlined in these application notes, provides a robust framework for the identification and preclinical development of promising new therapeutics. By targeting key inflammatory pathways such as COX-2 and NF-κB, researchers can leverage this platform to discover next-generation anti-inflammatory agents with potentially improved efficacy and safety profiles.

References

  • (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]

  • (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre. WVJ. [Link]

  • (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. PubMed Central. [Link]

  • (2021). Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. YouTube. [Link]

  • (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. PMC. [Link]

  • (2025). COX-2 Inhibitors — A Lesson in Unexpected Problems. ResearchGate. [Link]

  • (2023). Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. MDPI. [Link]

  • Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design. PubMed. [Link]

  • Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. Europe PMC. [Link]

  • The synthesis of non-steroidal anti-inflammatory drug (NSAID)–lantadene prodrugs as novel lung adenocarcinoma inhibitors via the inhibition of cyclooxygenase-2 (COX-2), cyclin D1 and TNF-α-induced NF-κB activation. RSC Publishing. [Link]

  • Synthesis of Nonsteroidal Anti-inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Sil. Preprints.org. [Link]

  • A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition. PMC. [Link]

  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PMC. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]

  • 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. PubMed. [Link]

  • (2025). 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice. ResearchGate. [Link]

  • The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. PubMed. [Link]

  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid Reduces Prostaglandin E-2 Concentration, NOX2 and NFKB Expression, ROS Production, and COX-2 Expression in Lipopolysaccharide-Induced Mice. ResearchGate. [Link]

  • CN105949075A - Synthesis method of mefenamic acid.
  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. PMC - NIH. [Link]

  • Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. MDPI. [Link]

  • (2025). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. [Link]

  • Aspirin. Wikipedia. [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Inflammatory response induced in RAW264.7 macrophages by PA and LPS... ResearchGate. [Link]

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Application Note: High-Efficiency Amide Synthesis from 4-Chloro-2-methoxybenzoic Acid

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]

4-Chloro-2-methoxybenzoic acid is a critical scaffold in medicinal chemistry, most notably serving as the precursor to the antiemetic drug Metoclopramide .[1] However, the synthesis of amides from this building block presents a specific challenge: the 2-methoxy group creates significant steric hindrance at the electrophilic carbonyl center. Furthermore, the electron-donating nature of the methoxy group (via resonance) reduces the electrophilicity of the carbonyl carbon, making nucleophilic attack by amines slower compared to unsubstituted benzoic acids.

This guide presents two validated protocols to overcome these barriers:

  • Method A (Acid Chloride Activation): The "Gold Standard" for scale-up and difficult amines. It utilizes Thionyl Chloride (

    
    ) with DMF catalysis to generate a highly reactive acid chloride intermediate.
    
  • Method B (HATU Coupling): The "Discovery Standard" for high-throughput library synthesis or acid-sensitive substrates, utilizing 3rd-generation uronium coupling agents.

Strategic Pathway Selection

The choice of method depends on the scale of reaction and the nature of the amine partner.

FeatureMethod A: Acid Chloride (

)
Method B: HATU Coupling
Scale Multi-gram to KilogramMilligram to Gram
Steric Tolerance Excellent (High driving force)Good (Requires optimization)
Byproducts Gases (

,

) - Clean
Urea/Guanidinium salts - Hard to remove
Cost LowHigh
Atom Economy HighLow
Primary Use Case Industrial manufacturing (e.g., Metoclopramide)MedChem library generation

Method A: Acid Chloride Activation (The Industrial Standard)

This method is preferred for its robustness. The key to success here is the catalytic use of DMF , which forms the Vilsmeier-Haack reagent in situ, rapidly converting the hindered carboxylic acid to the acid chloride.

Reaction Mechanism & Workflow[6][11]

The ortho-methoxy group sterically shields the carbonyl. Standard


ReactionWorkflowStart4-Chloro-2-methoxybenzoic AcidIntermedAcid Chloride Intermediate(Highly Reactive)Start->IntermedActivation (Reflux)ReagentsSOCl2 (1.2 eq)cat. DMFToluene/DCMReagents->IntermedProductTarget AmideIntermed->ProductNucleophilic Acyl SubstitutionAmineAddAddition of Amine (R-NH2)+ Base (TEA/DIPEA)AmineAdd->Product

Figure 1: Activation workflow via Thionyl Chloride. The acid chloride intermediate overcomes the electron-donating effect of the methoxy group.

Detailed Protocol

Reagents:

  • 4-Chloro-2-methoxybenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)
    
  • N,N-Dimethylformamide (DMF) (2-3 drops, catalytic)

  • Solvent: Toluene (preferred for higher T) or Dichloromethane (DCM)

  • Amine Partner (1.1 equiv)

  • Triethylamine (

    
    ) (2.0 equiv)
    

Step-by-Step Procedure:

  • Activation:

    • In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

      
       or 
      
      
      line), suspend 4-Chloro-2-methoxybenzoic acid in anhydrous Toluene (5 mL/g).
    • Add Thionyl Chloride dropwise.

    • Critical Step: Add 2-3 drops of anhydrous DMF. You will observe vigorous gas evolution (

      
      , 
      
      
      ).
    • Heat the mixture to reflux (or

      
       if using DCM) for 2 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.
      
  • Evaporation (The "Strip" Step):

    • Cool the reaction to room temperature.[2]

    • Concentrate the solution under reduced pressure (Rotavap) to remove excess

      
       and solvent.
      
    • Tip: Co-evaporate with fresh toluene twice to ensure all traces of

      
       and 
      
      
      are removed. This prevents side reactions with the amine.
  • Coupling:

    • Dissolve the resulting crude acid chloride residue in dry DCM or THF.

    • Cool to

      
       in an ice bath.
      
    • Add the Amine (1.1 equiv) and Triethylamine (2.0 equiv) dissolved in DCM dropwise.

    • Allow to warm to room temperature and stir for 2-4 hours.

  • Workup:

    • Quench with water.

    • Wash organic layer with 1M HCl (to remove unreacted amine), then Sat.

      
       (to remove unreacted acid), and finally Brine.[3]
      
    • Dry over

      
       and concentrate.
      

Method B: HATU Coupling (The Discovery Route)

For library synthesis or when the amine partner contains acid-sensitive groups, HATU is the reagent of choice. It is particularly effective at "forcing" reactions with sterically hindered ortho-substituted acids without requiring high heat.

Protocol

Reagents:

  • 4-Chloro-2-methoxybenzoic acid (1.0 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: DMF (preferred) or Acetonitrile

  • Amine Partner (1.0 – 1.2 equiv)

Step-by-Step Procedure:

  • Pre-activation (Essential for Sterics):

    • Dissolve 4-Chloro-2-methoxybenzoic acid and HATU in anhydrous DMF (5-10 mL/mmol).

    • Add DIPEA. Stir at room temperature for 15–30 minutes.

    • Why? This allows the formation of the activated O-7-azabenzotriazole ester before the amine is introduced, preventing the amine from reacting with HATU directly (guanidinylation).

  • Coupling:

    • Add the Amine partner.[2][4][5][6]

    • Stir at room temperature for 12–16 hours.

    • Monitoring: Check conversion via LC-MS. If incomplete after 16h, heat to

      
      .
      
  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash extensively with water and

      
       solution (5%) to remove DMF.
      
    • Wash with Sat.

      
       and Brine.[3]
      

Purification & Quality Control

Because the product is a neutral amide, purification is best achieved through an "Acid/Base Swing" extraction which removes starting materials.

WorkupLogicStartCrude Reaction Mixture(Amide + Excess Amine + Trace Acid)AcidWashWash with 1M HClStart->AcidWashOrganicLayerOrganic Layer(Contains Neutral Amide)AcidWash->OrganicLayerRetain OrganicAqueousAcidAqueous Layer (Acidic)Contains: Protonated AminesAcidWash->AqueousAcidDiscard AqueousBaseWashWash with Sat. NaHCO3AqueousBaseAqueous Layer (Basic)Contains: Deprotonated AcidsBaseWash->AqueousBaseDiscard AqueousFinalPure Amide Product(Evaporate & Recrystallize)BaseWash->FinalDry & Conc.OrganicLayer->BaseWash

Figure 2: Self-validating purification logic. By exploiting the neutral nature of the amide, starting materials are washed away.

Analytical Validation
  • 1H NMR: Look for the disappearance of the broad carboxylic acid proton (

    
     ppm) and the appearance of the amide NH (variable, usually 6-8 ppm).
    
  • Shift: The ortho-methoxy protons (singlet, ~3.9 ppm) may shift slightly downfield due to the change in the carbonyl's anisotropy.

  • IR: Carbonyl stretch shift. Acid

    
    
    
    
    Amide
    
    
    .

Troubleshooting

ProblemRoot CauseSolution
Low Yield (Method A) Incomplete acid chloride formation due to sterics.Increase reflux time; ensure fresh DMF is used; check

quality.
Impurity: Urea (Method B) Amine reacted with HATU directly.Strictly pre-activate the acid for 20 mins before adding amine.
Racemization Not applicable for this acid, but possible if amine is chiral.Use Method B (HATU) and keep temp

if the amine is chiral and sensitive.
Product stuck in DMF DMF is hard to remove.Wash organic layer 3x with 5% LiCl solution during workup.

References

  • Metoclopramide Industrial Synthesis

    • Thominet, M. L. (1965).[7] U.S. Patent No.[7] 3,219,528.[7] Washington, DC: U.S. Patent and Trademark Office. (Describes the foundational reaction of 4-chloro-2-methoxybenzoic acid derivatives with diamines).

  • Acid Chloride Activation Mechanism

    • Master Organic Chemistry. (2011).[8] Carboxylic Acids To Acid Chlorides With SOCl2 – The Mechanism.

  • HATU Coupling Protocols

    • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[9] An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398.

  • Steric Hindrance in Amide Coupling

    • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

Application Notes and Protocols for the Synthesis of 4-Chloro-2-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Strategic Importance of Acyl Chloride Synthesis

The conversion of carboxylic acids to their corresponding acyl chlorides is a foundational transformation in organic synthesis, serving as a critical activation step for a multitude of subsequent reactions. Acyl chlorides, due to their heightened electrophilicity compared to the parent carboxylic acid, are versatile intermediates in the formation of esters, amides, and in Friedel-Crafts acylation reactions. This guide provides a comprehensive examination of the reaction between 4-Chloro-2-methoxybenzoic acid and thionyl chloride (SOCl₂), a common and effective method for the synthesis of 4-Chloro-2-methoxybenzoyl chloride. This particular acyl chloride is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules, where the specific substitution pattern imparts unique chemical properties.

This document will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and address the critical safety considerations necessary for the successful and safe execution of this synthesis.

Reaction Overview and Core Principles

The reaction of 4-Chloro-2-methoxybenzoic acid with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid is a relatively poor leaving group. Thionyl chloride serves to convert this hydroxyl into a highly effective leaving group, a chlorosulfite intermediate, which is subsequently displaced by a chloride ion. The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are readily removed from the reaction mixture.[1]

The presence of a catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate this type of reaction.[2] DMF reacts with thionyl chloride to form the Vilsmeier reagent, a more potent chlorinating agent, which facilitates the reaction with the carboxylic acid.

Safety First: A Self-Validating System for Handling Thionyl Chloride

Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water. [3] Strict adherence to safety protocols is paramount.

  • Engineering Controls: All manipulations involving thionyl chloride must be conducted in a certified chemical fume hood with appropriate ventilation. A scrubber containing a sodium hydroxide solution is recommended to neutralize the evolved HCl and SO₂ gases.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.

    • Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton®). Double gloving is recommended.

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

  • Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible. A spill kit containing an appropriate absorbent material (e.g., sand or vermiculite, not combustible materials) should be readily available. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Quenching Excess Thionyl Chloride: Excess thionyl chloride must be quenched with extreme caution. Slowly add the excess reagent to a cooled, stirred solution of a weak base, such as sodium bicarbonate, or to a large volume of ice-water. This procedure should be performed in a fume hood.

Experimental Protocol: Synthesis of 4-Chloro-2-methoxybenzoyl Chloride

This protocol is adapted from a reliable procedure for a structurally similar compound and is designed to be a self-validating system.[4]

Materials and Equipment:
Reagent/EquipmentQuantity/Specification
4-Chloro-2-methoxybenzoic acid1.0 equivalent
Thionyl chloride (SOCl₂)2.0 - 3.0 equivalents
N,N-Dimethylformamide (DMF)Catalytic amount (e.g., 1-2 drops)
Anhydrous TolueneSufficient for azeotropic removal of excess SOCl₂
Round-bottom flaskAppropriate size, oven-dried
Reflux condenser with a drying tubeContaining CaCl₂ or another suitable drying agent
Magnetic stirrer and stir bar
Heating mantle
Gas trap/scrubberConnected to the top of the reflux condenser
Rotary evaporatorFor removal of solvent and excess reagent
Step-by-Step Methodology:
  • Preparation of the Reaction Apparatus:

    • Ensure all glassware is thoroughly oven-dried to remove any traces of moisture, which would otherwise react with the thionyl chloride.

    • Assemble the reaction apparatus in a fume hood, consisting of a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a scrubber containing a dilute sodium hydroxide solution to neutralize the HCl and SO₂ byproducts.

  • Charging the Reaction Vessel:

    • To the dried round-bottom flask, add 4-Chloro-2-methoxybenzoic acid (1.0 eq.).

    • Under a blanket of inert gas (e.g., nitrogen or argon), slowly add thionyl chloride (2.0-3.0 eq.) to the flask at room temperature with gentle stirring. A slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid.

  • Initiation of the Reaction:

    • Add a catalytic amount of DMF (1-2 drops) to the reaction mixture. The addition of DMF often leads to a noticeable increase in the rate of gas evolution, indicating the formation of the Vilsmeier reagent and the initiation of the reaction.[2]

  • Reaction Progression and Monitoring:

    • Heat the reaction mixture to a gentle reflux (the boiling point of thionyl chloride is approximately 76 °C).[5]

    • Maintain the reflux for 1-3 hours. The reaction is typically complete when the evolution of gases (HCl and SO₂) ceases.

    • The progress of the reaction can be monitored by carefully taking a small aliquot (after cooling), quenching it with methanol to form the methyl ester, and analyzing the mixture by thin-layer chromatography (TLC) or gas chromatography (GC) to check for the disappearance of the starting carboxylic acid.

  • Work-up and Isolation of the Product:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Excess thionyl chloride can be removed by distillation. To ensure complete removal, anhydrous toluene can be added to the mixture and then removed under reduced pressure using a rotary evaporator. This azeotropic removal is highly effective.[4]

    • The resulting crude 4-Chloro-2-methoxybenzoyl chloride is often of sufficient purity for subsequent reactions. If higher purity is required, vacuum distillation can be performed, though care must be taken due to the reactive nature of the product.

Reaction Mechanism: A Detailed Look

The reaction proceeds through a series of well-defined steps, as illustrated in the diagram below.

Step 1: Nucleophilic Attack by the Carboxylic Acid

The lone pair of electrons on the carbonyl oxygen of 4-Chloro-2-methoxybenzoic acid attacks the electrophilic sulfur atom of thionyl chloride.

Step 2: Formation of the Chlorosulfite Intermediate

A chloride ion is expelled from the thionyl chloride, and a proton is transferred from the carboxylic acid hydroxyl group to the chloride ion, forming HCl. This results in the formation of a key intermediate, an acyl chlorosulfite.

Step 3: Nucleophilic Attack by Chloride

The chloride ion, now acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chlorosulfite intermediate.

Step 4: Collapse of the Tetrahedral Intermediate and Product Formation

The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chlorosulfite group as sulfur dioxide and a chloride ion. This step is irreversible due to the formation of the gaseous SO₂.[1]

Catalytic Cycle with DMF (Vilsmeier Reagent Formation)

When DMF is used as a catalyst, it first reacts with thionyl chloride to form the Vilsmeier reagent, an iminium salt. This reagent is a more powerful electrophile than thionyl chloride itself and reacts more rapidly with the carboxylic acid to form an intermediate that is then attacked by chloride to yield the final acyl chloride.

Visualizing the Reaction Pathway

Reaction_Mechanism cluster_main Main Reaction Pathway cluster_catalytic Catalytic Cycle with DMF start 4-Chloro-2-methoxybenzoic Acid + SOCl₂ intermediate1 Protonated Acyl Chlorosulfite Intermediate start->intermediate1 Nucleophilic Attack product 4-Chloro-2-methoxybenzoyl Chloride + SO₂ + HCl intermediate1->product Chloride Attack & Elimination dmf DMF + SOCl₂ vilsmeier Vilsmeier Reagent dmf->vilsmeier Formation activated_acid Activated Acid Intermediate vilsmeier->activated_acid Reaction with Carboxylic Acid activated_acid->product Chloride Attack

Caption: Reaction mechanism of 4-Chloro-2-methoxybenzoic acid with thionyl chloride.

References

  • Organic Syntheses. N,N-Diethyl-2-methoxybenzamide. Available at: [Link].

  • Thionyl chloride. CAS Common Chemistry. Available at: [Link].

  • Benzoic acid, 4-chloro-, 2-(4-formyl-2-methoxyph | C17H15ClO5. PubChem. Available at: [Link].

  • US Patent for Process for preparing substituted benzoyl chlorides. Google Patents.
  • US Patent for Method for producing chlorobenzoyl chloride. Google Patents.
  • US Patent for Chlorination of 4-methoxybenzoyl chloride. Google Patents.
  • Thionyl chloride (or oxalyl chloride) as an efficient acid activator for one-pot synthesis of β-lactams. Iranian Journal of Science. Available at: [Link].

  • The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. ResearchGate. Available at: [Link].

  • Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. ResearchGate. Available at: [Link].

  • Synthesis of substituted benzoyl chlorides. ResearchGate. Available at: [Link].

  • US Patent for Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. Google Patents.
  • 4-Methoxybenzoyl Chloride CAS 100-07-2. Home Sunshine Pharma. Available at: [Link].

  • Making benzoyl chloride. YouTube. Available at: [Link].

  • Process for the preparation of aromatic sulfonyl chlorides. Justia Patents. Available at: [Link].

  • An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Beilstein Journal of Organic Chemistry. Available at: [Link].

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link].

  • 4-Chloro-2-nitrobenzenesulfonyl chloride. CAS Common Chemistry. Available at: [Link].

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enzyme inhibition assay protocol using 4-Chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Enzyme Inhibition Assays Using 4-Chloro-2-methoxybenzoic Acid

Authored by a Senior Application Scientist

This document provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing enzyme inhibition assays, using 4-Chloro-2-methoxybenzoic acid as a model test compound. We move beyond a simple protocol, delving into the rationale behind the experimental design, data interpretation, and the principles of robust assay development.

Introduction: The Central Role of Enzyme Inhibition in Drug Discovery

Enzymes are the biological catalysts that drive the vast majority of biochemical reactions essential for life.[1] Their dysregulation is often at the heart of many diseases, including cancer, metabolic disorders, and infectious diseases. Consequently, molecules that can selectively modulate the activity of specific enzymes—known as inhibitors—form a cornerstone of modern pharmacology.[2][3] Enzyme inhibitor screening is a critical starting point in the drug discovery pipeline, allowing for the identification of "hit" compounds that can be optimized into potent and specific therapeutic agents.[2][4]

The primary goal of an enzyme inhibition assay is to quantify the effect of a compound on the rate of an enzyme-catalyzed reaction.[5] This allows for the determination of key parameters such as the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce enzyme activity by 50%. Further kinetic studies can elucidate the inhibitor's mechanism of action (MoA), revealing how it interacts with the enzyme.[3] Understanding the MoA—be it competitive, non-competitive, or uncompetitive—is vital for rational drug design and lead optimization.[4][6]

Compound of Interest: 4-Chloro-2-methoxybenzoic Acid

4-Chloro-2-methoxybenzoic acid is an aromatic carboxylic acid.[7] Its chemical structure, featuring a chlorinated and methoxylated benzene ring, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[7] While its primary role has been as a chemical building block, some reports indicate it possesses antibacterial and antifungal properties, suggesting potential interactions with biological macromolecules like enzymes.[8]

Given that structurally related benzoic acid derivatives have been shown to inhibit enzymes like tyrosinase, it is a plausible candidate for screening against various enzymatic targets.[9] This guide will use mushroom tyrosinase as a practical example to demonstrate how one would establish and validate an inhibition assay for 4-Chloro-2-methoxybenzoic acid or any other novel test compound.

The Assay Principle: A Generalizable Spectrophotometric Approach

To create a robust and broadly applicable protocol, we will focus on a spectrophotometric assay. This method is widely used due to its simplicity, sensitivity, and amenability to high-throughput screening in a 96-well plate format.[10]

The core principle is to use an enzyme and substrate pair that results in the formation of a chromogenic (colored) product. The rate of product formation can be monitored over time by measuring the change in absorbance at a specific wavelength.[10] An effective inhibitor will decrease the rate of this color change.

For our exemplar protocol, we select Mushroom Tyrosinase:

  • Enzyme: Tyrosinase (EC 1.14.18.1) is an oxidoreductase involved in melanin synthesis.[9]

  • Substrate: L-3,4-dihydroxyphenylalanine (L-DOPA).

  • Reaction: Tyrosinase oxidizes the colorless substrate L-DOPA into the highly colored product, dopachrome.

  • Detection: The formation of dopachrome can be continuously monitored by measuring the increase in absorbance at 475 nm.

This system is ideal for demonstrating the principles of an inhibition assay because the reaction is easily visualized and quantified.

Experimental Workflow and Design

A successful enzyme inhibition assay is built on a logical and well-controlled workflow. The process begins with careful preparation and characterization, moves to screening, and culminates in detailed data analysis to understand the nature of the inhibition.

G cluster_prep Phase 1: Preparation & Optimization cluster_exec Phase 2: Execution cluster_analysis Phase 3: Data Analysis prep_reagents Prepare Stock Solutions (Enzyme, Substrate, Inhibitor) assay_dev Assay Optimization (Determine optimal Enzyme & Substrate conc.) prep_reagents->assay_dev Initial kinetic runs plate_setup Set up 96-Well Plate (Controls, Inhibitor Dilutions) assay_dev->plate_setup Optimized conditions pre_incubate Pre-incubate Enzyme with Inhibitor plate_setup->pre_incubate initiate_rxn Initiate Reaction (Add Substrate) pre_incubate->initiate_rxn read_plate Kinetic Read (Measure Absorbance over Time) initiate_rxn->read_plate calc_rate Calculate Initial Velocity (V₀) for each well read_plate->calc_rate Raw kinetic data calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 Value (Dose-Response Curve) calc_inhibition->det_ic50 det_moa Mechanism of Action Studies (Lineweaver-Burk Plot) det_ic50->det_moa Follow-up studies

Caption: General workflow for an enzyme inhibition assay.

Detailed Protocol: Tyrosinase Inhibition Assay

This protocol is designed for a 96-well microplate format and can be adapted for other enzyme systems with appropriate changes to the enzyme, substrate, and detection wavelength.

Required Materials
  • Enzyme: Mushroom Tyrosinase (e.g., Sigma-Aldrich T3824)

  • Substrate: L-DOPA (e.g., Sigma-Aldrich D9628)

  • Inhibitor: 4-Chloro-2-methoxybenzoic acid

  • Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Equipment:

    • 96-well clear, flat-bottom microplates

    • Multichannel pipette

    • Microplate reader capable of kinetic measurements at 475 nm

Preparation of Reagents
  • Enzyme Stock (1000 U/mL): Reconstitute lyophilized tyrosinase in ice-cold phosphate buffer. Aliquot and store at -20°C.

  • Enzyme Working Solution (50 U/mL): On the day of the experiment, dilute the enzyme stock solution in ice-cold phosphate buffer.

  • Substrate Stock (10 mM L-DOPA): Dissolve L-DOPA in phosphate buffer. Prepare fresh daily as it is prone to auto-oxidation.

  • Inhibitor Stock (10 mM): Dissolve 4-Chloro-2-methoxybenzoic acid in 100% DMSO.

  • Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock in phosphate buffer to obtain a range of concentrations (e.g., 2000 µM to 15.6 µM). Ensure the final DMSO concentration in the assay remains constant and low (≤1%) to prevent solvent effects on enzyme activity.

Assay Procedure (96-Well Plate)
  • Plate Layout: Design the plate to include blanks, positive controls (no inhibitor), and test wells with varying inhibitor concentrations.

Well TypeReagent 1: BufferReagent 2: Inhibitor/VehicleReagent 3: EnzymePre-incubationReagent 4: Substrate
Blank 130 µL10 µL Vehicle (Buffer + DMSO)-10 min @ 25°C60 µL
Control (100% Activity) 120 µL10 µL Vehicle (Buffer + DMSO)10 µL (50 U/mL)10 min @ 25°C60 µL
Test Compound 120 µL10 µL Inhibitor Dilution10 µL (50 U/mL)10 min @ 25°C60 µL
Total Volume 200 µL
  • Step-by-Step Execution: a. Add the appropriate volume of phosphate buffer to all wells. b. Add 10 µL of the inhibitor dilutions or vehicle control to the respective wells. c. Add 10 µL of the enzyme working solution to the control and test wells. Do not add enzyme to the blank wells. d. Mix the plate gently and pre-incubate for 10 minutes at 25°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced. e. Initiate the reaction by adding 60 µL of the L-DOPA substrate stock to all wells. f. Immediately place the plate in the microplate reader and begin measuring the absorbance at 475 nm every 30 seconds for 10-15 minutes.

Data Analysis and Interpretation

Calculating Initial Velocity (V₀)

The raw output from the plate reader is absorbance versus time. For each well, plot this data. The initial, linear portion of this curve represents the initial velocity (V₀) of the reaction.[6] Calculate the slope of this linear phase (ΔAbs/Δt); this value is your V₀.

Determining Percent Inhibition and IC50

Use the calculated V₀ values to determine the percentage of inhibition for each inhibitor concentration using the following formula:

% Inhibition = [1 - (V₀ of Test Well / V₀ of Control Well)] x 100

Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Fit this data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.

Elucidating the Mechanism of Action (MoA)

Once an inhibitor's potency (IC50) is established, the next critical step is to understand its MoA. This is achieved by measuring the enzyme's kinetics at various substrate concentrations in the presence of a fixed concentration of the inhibitor.[11]

The resulting data can be visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs. 1/[Substrate]). The pattern of the lines reveals the inhibition mechanism.[6][12]

G cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition cluster_uncomp Uncompetitive Inhibition E1 E ES1 ES E1:e->ES1:w EI1 EI E1:s->EI1:n S1 {S} S1:e->ES1:w + I1 {I} I1:e->EI1:w + ES1->E1 → E + P label_comp Inhibitor binds only to free enzyme (E) at the active site. E2 E ES2 ES E2:e->ES2:w EI2 EI E2:s->EI2:n S2 {S} S2:e->ES2:w + ESI2 ESI S2:e->ESI2:w + I2 {I} I2:e->EI2:w + I2:e->ESI2:w + ES2->E2 → E + P ES2:s->ESI2:n EI2:e->ESI2:w label_noncomp Inhibitor binds to E or ES complex at an allosteric site. E3 E ES3 ES E3:e->ES3:w S3 {S} S3:e->ES3:w + I3 {I} ESI3 ESI I3:e->ESI3:w + ES3->E3 → E + P ES3:s->ESI3:n label_uncomp Inhibitor binds only to the enzyme-substrate (ES) complex.

Sources

experimental setup for scaling up 4-Chloro-2-methoxybenzoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Scale-Up for 4-Chloro-2-methoxybenzoic Acid

Executive Summary

4-Chloro-2-methoxybenzoic acid is a critical scaffold in the synthesis of diverse pharmaceutical agents (e.g., antibacterial sulfonamides) and agrochemicals.[1] While gram-scale synthesis often relies on direct electrophilic chlorination of 2-methoxybenzoic acid, this route is unsuitable for scale-up due to poor regioselectivity (favoring the 5-chloro isomer).[1]

This Application Note details the kilogram-scale synthesis of high-purity 4-Chloro-2-methoxybenzoic acid via the Permanganate Oxidation of 4-chloro-2-methoxytoluene . This route guarantees the correct substitution pattern. We further describe the downstream activation of the acid for amide coupling, a common drug discovery workflow.[1]

Key Engineering Challenges Addressed:

  • Exotherm Management: Controlling the oxidative heat release during

    
     dosing.
    
  • Solids Handling: Efficient removal of manganese dioxide (

    
    ) byproducts.[1]
    
  • Regiochemical Integrity: Avoiding dechlorination or over-oxidation.[1]

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Starting Material 4-Chloro-2-methoxytoluenePre-functionalized scaffold ensures 100% regioselectivity of Cl/OMe positions.[1]
Oxidant Stoichiometry 2.5 - 3.0 equiv

Excess required for complete oxidation of methyl to carboxyl; insufficient oxidant yields aldehyde impurities.[1]
Temperature 70°C – 85°CBelow 70°C, reaction stalls (accumulation hazard); above 90°C, risk of thermal runaway and decarboxylation.[1]
Solvent System Pyridine/Water (1:[1]2) or t-BuOH/WaterPyridine acts as a co-solvent and phase-transfer aid for the lipophilic toluene derivative.[1]
Agitation High Shear (>200 RPM)Critical.[1] The reaction is biphasic (organic/aqueous) and involves heavy

slurry formation.[1]

Experimental Setup & Engineering Controls

Reaction Scheme

The oxidation proceeds stepwise: Methyl


 Alcohol 

Aldehyde

Carboxylic Acid.[1]

ReactionScheme Start 4-Chloro-2-methoxytoluene Inter1 Alcohol/Aldehyde Intermediates Start->Inter1 KMnO4, 80°C (Rate Limiting) Product 4-Chloro-2-methoxybenzoic Acid Inter1->Product Rapid Oxidation Byprod MnO2 (Solid Waste) Inter1->Byprod

Figure 1: Oxidative pathway. Note that the aldehyde intermediate is rapidly converted to the acid under these conditions.

Hardware Configuration (10L Pilot Reactor)
  • Reactor: 10L Jacketed Glass Reactor with bottom outlet valve.[1]

  • Impeller: Pitch-blade turbine (PBT) or Anchor impeller (to handle high-solids sludge).[1]

  • Dosing: Solids addition funnel (for

    
    ) or screw feeder. Note: Adding solid oxidant to hot solvent is hazardous; slurry dosing is preferred if pump capable.[1]
    
  • Filtration: Heated Nutsche filter or Sparkler filter (essential for removing colloidal

    
    ).[1]
    

Detailed Protocol: Scale-Up to 1.0 kg

Phase 1: Oxidation[2]
  • Charge: Load the reactor with 4-chloro-2-methoxytoluene (1.0 kg, 6.38 mol) , Pyridine (2.0 L) , and Water (4.0 L) .

  • Heat: Ramp jacket temperature to bring internal temperature to 75°C . Agitate at maximum stable speed.

  • Dose Oxidant:

    • Safety:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       is a strong oxidizer.[1][2] Ensure no flammable solvents (acetone, ether) are near.[1]
      
    • Add Potassium Permanganate (2.5 kg, 15.8 mol) in 5 portions over 2 hours.

    • Observation: Monitor internal temp.[1] An exotherm of 5–10°C is expected per addition.[1] Do not add next portion until exotherm subsides and reflux stabilizes.[1]

  • Cook-out: Hold at 85°C for 3–4 hours.

    • IPC (In-Process Control):[1] Sample 1mL, filter, dilute in MeOH. Check HPLC for disappearance of aldehyde intermediate.

  • Quench: Cool to 25°C. If solution remains purple, add small amounts of Sodium Bisulfite or Ethanol to consume excess oxidant (color change: Purple

    
     Brown/Clear).
    
Phase 2: Work-up & Purification
  • Filtration (The Bottleneck): The mixture is now a thick slurry of

    
    .[1]
    
    • Technique: Add Celite 545 (200g) as a body feed.[1] Filter while warm (40-50°C) through a pre-coated filter press or Buchner funnel.[1]

    • Wash: Rinse the

      
       cake with hot water (2 x 1L) to recover occluded product.
      
  • Concentration: Distill off Pyridine/Water azeotrope under reduced pressure (50°C, 100 mbar) until volume is reduced by ~40%.

  • Acidification: Transfer the aqueous filtrate (containing Potassium 4-chloro-2-methoxybenzoate) to a precipitation vessel.

    • Slowly add 6M HCl until pH < 2.[1]

    • Result: The product will precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid. Wash with cold water (3 x 1L) to remove pyridine salts.[1]

  • Drying: Vacuum oven at 50°C for 12 hours.

    • Expected Yield: 75–85% (approx.[1] 0.95 – 1.1 kg).[1]

Downstream Application: Amide Coupling

Once synthesized, the acid is often coupled to amines. Direct coupling (EDC/HOBt) can be expensive on scale.[1] The Acid Chloride method is recommended for >100g batches.[1]

Workflow Acid 4-Chloro-2-methoxybenzoic Acid Activation Activation: Thionyl Chloride (SOCl2) + Cat. DMF Acid->Activation Inter Acid Chloride Intermediate (Reactive) Activation->Inter - SO2, - HCl Coupling Coupling: Amine (R-NH2) + Base (TEA) Inter->Coupling Final Target Amide Coupling->Final

Figure 2: Activation and Coupling Workflow.

Protocol:

  • Suspend 4-Chloro-2-methoxybenzoic acid (1 eq) in Toluene.

  • Add Thionyl Chloride (1.2 eq) and catalytic DMF (0.05 eq). Heat to 60°C for 2 hours (gas evolution).

  • Concentrate to remove excess

    
    .[1]
    
  • Dissolve residue in DCM or THF and add amine (1.0 eq) + Triethylamine (1.2 eq) at 0°C.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield Product trapped in

cake.
Thoroughly wash the filter cake with hot water; the salt is highly soluble in hot water but not cold.[1]
Purple Filtrate Incomplete reduction of

.
Add Sodium Bisulfite until clear before acidification.[1] Residual Mn will contaminate final product.[1]
Stalling Reaction Poor phase transfer.[1]Increase agitation speed or add catalytic Tetrabutylammonium Bromide (TBAB).[1]
Safety Alert

Fire Hazard
Dry

can be pyrophoric if contaminated with organics.[1] Keep the filter cake wet until disposal.[1]

References

  • Gardner, K. A., & Mayer, J. M. (1995).[1][3] Understanding C-H bond oxidations: H and H- transfer in the oxidation of toluene by permanganate. Science. Link

  • Organic Syntheses. Oxidation of o-Chlorotoluene to o-Chlorobenzoic Acid (Analogous procedure). Coll. Vol. 2, p. 135.[1] Link

  • Lainer, T., et al. (2022).[1][4] Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. RSC Advances. Link

  • New Jersey Dept of Health. Hazardous Substance Fact Sheet: Potassium Permanganate. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common yet critical challenge in organic synthesis: the removal of colored impurities from substituted benzoic acids. This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address specific issues you may encounter during your purification workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my synthesized substituted benzoic acid product colored?

The presence of color (typically yellow, brown, or pink) in your product is a strong indicator of impurities. These often arise from:

  • Oxidation Byproducts: In syntheses involving the oxidation of substituted toluenes (e.g., using KMnO₄), over-oxidation or side reactions can produce highly conjugated, colored compounds like quinones or polymeric materials.[1]

  • Nitrated Species: If nitrating agents are used or if nitrogen oxides are present, trace amounts of nitrated aromatic compounds, which are often intensely yellow, can form.

  • Starting Material Contamination: Impurities present in the initial reactants can carry through the synthesis.

  • Thermal Degradation: Excessive heat during reaction or workup can cause some of the product or byproducts to decompose into colored tars.

  • Metal Contamination: Trace metals from catalysts or reactors can sometimes form colored complexes.

Q2: What is the first and most common purification method I should try?

Recrystallization is the cornerstone of purifying solid organic compounds like substituted benzoic acids.[2] The principle relies on the differential solubility of your desired compound and the impurities in a chosen solvent at different temperatures.[3] Ideally, your product should be highly soluble in a hot solvent and poorly soluble when cold, while the impurities remain in solution upon cooling.[2]

Q3: When and why should I use activated carbon (charcoal)?

Activated carbon is a highly porous form of carbon with a vast surface area, making it excellent for adsorbing large, colored, non-polar impurity molecules.[4][5] You should use it when your solution is colored after your product has been fully dissolved in the hot recrystallization solvent but before you allow it to cool.[2]

  • Mechanism of Action: The large, flat, aromatic surfaces of colored impurities (like polyaromatics or quinones) readily adsorb onto the non-polar surface of the activated carbon via van der Waals forces.[5] This traps them, allowing for their removal by hot gravity filtration.[4]

Q4: My compound is still colored after recrystallization and charcoal treatment. What's my next step?

If these primary methods fail, the impurity is likely structurally similar to your product or present in very high concentrations. Your next step should be column chromatography . Silica gel chromatography is a powerful technique for separating compounds based on their differential partitioning between a stationary phase (silica) and a mobile phase (solvent). For acidic compounds like benzoic acids, smearing can be an issue, but this can often be mitigated by adding a small amount of acetic acid to the eluent.[6][7]

Q5: How does the pH of the solvent affect purification?

The pH is a critical and often overlooked parameter. Substituted benzoic acids are acidic and will be deprotonated to their highly water-soluble carboxylate salts in basic solutions (pH > pKa).[8] Conversely, in acidic solutions (pH < pKa), they exist in their protonated, less water-soluble form.[9] This property can be exploited for a simple, effective purification step:

  • Dissolve the crude product in an aqueous base (e.g., NaHCO₃ or NaOH solution).

  • Filter off any insoluble, non-acidic impurities.

  • Re-acidify the filtrate with a strong acid (e.g., HCl) to precipitate your purified benzoic acid, which can then be collected by filtration.[8]

Troubleshooting Guides

This section addresses specific experimental failures and provides step-by-step protocols for resolution.

Problem 1: Persistent Color in Crystals After Recrystallization
  • Symptom: Your final crystals retain a yellow, brown, or pink tint.

  • Primary Cause: The colored impurities have similar polarity and solubility to your product, causing them to co-crystallize.

  • Solution: Perform a recrystallization incorporating an activated carbon treatment step.

  • Select an Appropriate Solvent: Choose a solvent or solvent pair in which your substituted benzoic acid is highly soluble when hot and sparingly soluble when cold. (See Table 1).

  • Dissolve the Crude Product: In an Erlenmeyer flask, add the crude solid and a boiling chip. Add the minimum amount of near-boiling solvent required to just dissolve the solid completely.[10][11]

  • Cool Slightly & Add Carbon: Remove the flask from the heat source and allow it to cool for 30-60 seconds to prevent violent boiling over. Add a small amount of powdered activated carbon (typically 1-2% of the solute mass; a small spatula tip is often sufficient).[12] Caution: Adding too much carbon can adsorb your product, significantly reducing the yield.[13]

  • Heat and Swirl: Return the flask to the heat and gently boil for 5-10 minutes, swirling occasionally to ensure the carbon is well-dispersed and has time to adsorb the impurities.[12]

  • Perform Hot Gravity Filtration: This is a critical step. Pre-heat a funnel (stemless is best) and a clean receiving flask with hot solvent to prevent premature crystallization in the funnel.[14] Place a fluted filter paper in the hot funnel and pour the hot, carbon-containing solution through it. The carbon, with the adsorbed impurities, will be caught by the filter paper, while your product remains in the hot filtrate.

  • Crystallize: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[15] Once at room temperature, cooling can be completed in an ice bath to maximize crystal yield.

  • Isolate and Dry: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to dry completely.[16]

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} idot Caption: Workflow for Recrystallization with Activated Carbon.

Problem 2: The Compound "Oils Out" Instead of Forming Crystals
  • Symptom: Upon cooling, the product separates as an oily liquid instead of a crystalline solid.

  • Possible Causes:

    • The melting point of your compound is lower than the boiling point of the solvent.[17]

    • A high concentration of impurities is significantly depressing the melting point of your product.[17]

  • Solutions:

    • Reheat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to lower the solution's saturation point.[14] Let it cool again. This may allow crystallization to occur at a temperature below the compound's melting point.

    • Vigorous Stirring: As the solution cools and oil begins to form, stir or swirl it vigorously. The mechanical agitation can break up the oil into tiny droplets, which may serve as nuclei for crystal growth.[12]

    • Change Solvents: If the issue persists, the chosen solvent is likely inappropriate. Select a new solvent with a lower boiling point.[14]

Problem 3: Very Low or No Crystal Yield After Cooling
  • Symptom: Few or no crystals form even after the solution has cooled completely in an ice bath.

  • Possible Causes:

    • Too much solvent was used: The solution is not supersaturated, and the product remains dissolved.[10]

    • Premature filtration: The product crystallized in the funnel during hot filtration and was lost.

    • Supersaturation: The solution is supersaturated, but crystallization has not been initiated.[10]

  • Solutions:

    • Reduce Solvent Volume: If too much solvent was the cause, gently boil the solution to evaporate some of the solvent, then attempt to cool and crystallize again.

    • Induce Crystallization: If the solution is supersaturated, you can:

      • Scratch: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface. The microscopic imperfections on the glass can provide a nucleation site.[10]

      • Seed: Add a tiny crystal of the pure compound (if available) to the solution to act as a template for crystal growth.[10]

Data and Reference Tables

Table 1: Common Solvents for Recrystallization of Benzoic Acids
SolventBoiling Point (°C)Characteristics & Use Cases
Water 100Excellent for many simple benzoic acids. Good polarity difference between hot and cold.[3]
Ethanol 78A more powerful solvent; often used when a compound is poorly soluble in water.[18]
Ethanol/Water 78-100A powerful mixed-solvent system. Dissolve in minimal hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to clarify, then cool.[18]
Acetone 56A good solvent for more non-polar substituted benzoic acids. Its volatility makes it easy to remove.
Hexane/Ethyl Acetate 69-77A common non-polar/polar pair for compounds that are too soluble in pure ethyl acetate.

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} idot Caption: Decision Tree for Purification Strategy.

References

Sources

Technical Support Center: Purity & Impurity Profiling for 4-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: 4C2MBA-SYN-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

4-Chloro-2-methoxybenzoic acid (CAS: 57479-70-6) is a critical scaffold in medicinal chemistry, notably as an intermediate for gastroprokinetic agents (e.g., Cisapride) and various agrochemicals.[1][2][3] High-purity synthesis is often complicated by its substitution pattern, which invites specific regiochemical isomers and oxidation byproducts.

This guide provides a forensic approach to identifying and eliminating these impurities. It is structured not as a textbook, but as a troubleshooting decision tree based on the synthetic route you employed.

Module 1: Route-Specific Troubleshooting

Select your synthetic pathway below to identify likely contaminants.

Scenario A: The Oxidation Route

Precursor: 4-Chloro-2-methoxybenzaldehyde Reagents:


 (Pinnick) or 

User Issue: "My product has a persistent sweet smell and the melting point is depressed."
Root Cause Analysis Mechanism
Impurity: Unreacted AldehydeThe methoxy group at the ortho position creates steric bulk, potentially slowing oxidation kinetics compared to unsubstituted benzaldehydes.
Impurity: 4-Chloro-2-methoxybenzyl alcoholCannizzaro Disproportionation. Under strong basic conditions (common in

protocols), the aldehyde can disproportionate into the acid (product) and the alcohol (impurity).

Corrective Action (The Bisulfite Wash):

  • Dissolve crude solid in high pH aqueous base (

    
    ).
    
  • Wash the aqueous layer with Ethyl Acetate (removes the alcohol).

  • Critical Step: If aldehyde persists, treat the aqueous phase with saturated sodium bisulfite (

    
    ). This forms a water-soluble bisulfite adduct with the unreacted aldehyde.
    
  • Acidify to precipitate the pure benzoic acid.

Scenario B: The Alkylation Route

Precursor: 4-Chlorosalicylic acid (4-Chloro-2-hydroxybenzoic acid) Reagents: Methyl Iodide (


) or Dimethyl Sulfate (

) + Base User Issue: "My yield is >100% and the product is an oil/low-melting solid instead of a high-melting powder."
Root Cause Analysis Mechanism
Impurity: Methyl 4-chloro-2-methoxybenzoate (The "Bis-Methyl" Ester)Carboxylic acids are nucleophilic. In the presence of excess alkylating agent and base (

), you will methylate both the phenol (desired) and the carboxylic acid (undesired).
Impurity: 4-Chlorosalicylic acid (Starting Material)Incomplete methylation of the phenol due to steric hindrance or insufficient base.

Corrective Action (Saponification Loop): Do not attempt to separate the ester via column chromatography immediately. It is more efficient to force the equilibrium:

  • Reflux the crude mixture in

    
     (1:1) with 
    
    
    
    (3 equiv) for 2 hours.
  • This hydrolyzes the "Bis-Methyl" impurity back to the desired acid product.

  • Perform the Acid/Base Workup (detailed in Module 3) to remove unreacted phenol.

Scenario C: Directed Ortho Metalation (DoM)

Precursor: 3-Chloroanisole Reagents:


 / 

User Issue: "NMR shows a mixture of isomers that I cannot recrystallize."
Root Cause Analysis Mechanism
Impurity: 3-Chloro-2-methoxybenzoic acidRegiochemical Competition. The methoxy group directs lithiation ortho to itself. In 3-chloroanisole, there are two ortho sites: C2 (between Cl and OMe) and C6 (flanked by H). While C6 is sterically favored (leading to the desired product), C2 is electronically activated by the inductive withdrawal of the Chlorine.

Expert Insight: While the C6 position (yielding the target 4-Cl isomer) is the major product due to sterics, the C2 isomer (yielding the 3-Cl isomer) is a persistent impurity.

  • Target (4-Cl): Protons at

    
     7.0 - 8.0 range are split (d, d, s pattern).
    
  • Impurity (3-Cl): Look for a downfield shift of the methoxy group in NMR due to the "sandwiched" environment between the carboxyl and chloro groups.

Module 2: Analytical Forensics

Use this data table to confirm the identity of your side products.

CompoundStructure Note1H NMR Signature (DMSO-

)
Retention Time (Rel.)
Target Product 4-Cl-2-OMe-COOH

3.84 (s, 3H, OMe),

7.7 (d, 1H, Ar-H6)
1.00
Bis-Methyl Ester 4-Cl-2-OMe-COOMe Two singlets in aliphatic region (

3.85 &

3.89)
1.25 (Non-polar)
Unreacted Aldehyde 4-Cl-2-OMe-CHO

10.3 (s, 1H, CHO)
1.10
Regioisomer 3-Cl-2-OMe-COOHAromatic coupling pattern differs (often d, t, d vs d, s, d)0.95 - 1.05 (Difficult)
Module 3: The Self-Validating Purification Protocol

The following workflow is designed to be self-validating : if the steps are followed, neutral impurities cannot physically remain in the final product precipitate.

PurificationProtocol Start Crude Reaction Mixture (Contains Acid, Ester, Aldehyde) Step1 Dissolve in 1M NaOH (pH > 12) Start->Step1 Step2 Wash with Ethyl Acetate (x2) Step1->Step2 Split1 Phase Separation Step2->Split1 OrgLayer Organic Layer Contains: Esters, Aldehydes, Alcohols Split1->OrgLayer Discard AqLayer Aqueous Layer Contains: Target Product (as Na salt) Split1->AqLayer Keep Step3 Acidify Aqueous Layer with 6M HCl to pH 1 AqLayer->Step3 Step4 Precipitation & Filtration Step3->Step4 Final Pure 4-Chloro-2-methoxybenzoic Acid Step4->Final

Caption: Figure 1. pH-Swing Extraction Logic. Neutral impurities are forced into the organic phase at high pH, isolating the target acid.

Visualizing the Impurity Landscape

Understanding where the impurities originate allows for proactive reaction monitoring.

ImpurityTree Target TARGET: 4-Chloro-2-methoxybenzoic Acid RouteA Route: Oxidation (from Aldehyde) RouteA->Target ImpA1 Impurity: Unreacted Aldehyde (Incomplete Rxn) RouteA->ImpA1 Low Equiv Oxidant ImpA2 Impurity: Benzyl Alcohol (Cannizzaro) RouteA->ImpA2 High pH RouteB Route: Alkylation (from Salicylic Acid) RouteB->Target ImpB1 Impurity: Methyl Ester (Over-methylation) RouteB->ImpB1 Excess MeI ImpB2 Impurity: Phenol (Under-methylation) RouteB->ImpB2 Low Base RouteC Route: DoM (from 3-Cl-Anisole) RouteC->Target ImpC1 Impurity: 3-Cl Regioisomer (Steric Leakage) RouteC->ImpC1 Lithiation at C2

Caption: Figure 2. Origin of impurities based on synthetic pathway selection.

References
  • CN105237422A. (2016). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (Demonstrates the methylation/saponification pathway for similar scaffolds).
  • Snieckus, V. (1990). Directed ortho metalation.[3][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. (Foundational text on DoM regioselectivity rules for anisole derivatives). Retrieved from [Link]

Sources

Amide Synthesis Crisis Center: Advanced Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Case ID: AMIDE-OPT-2024

Triage: Diagnostic Flowchart

Before modifying your reaction, identify the specific failure mode. Use this logic flow to categorize your issue.

AmideTroubleshooting Start Start: Reaction Analysis CheckLCMS Check LCMS/NMR Start->CheckLCMS Result1 SM Remaining (Low Conversion) CheckLCMS->Result1 No Product Result2 Wrong Mass (+99 Da Adduct) CheckLCMS->Result2 Impurity Result3 Product Found but Racemized CheckLCMS->Result3 Isomers Result4 Precipitate/Gel (Stalled) CheckLCMS->Result4 Physical State Sol1 Issue: Sterics/Electronics Action: Switch to T3P or Acid Chloride Result1->Sol1 Sol2 Issue: Guanidinylation Action: Change Order of Addition or Switch to PyBOP Result2->Sol2 Sol3 Issue: Epimerization Action: Add Oxyma Pure Lower Temp Result3->Sol3 Sol4 Issue: Aggregation Action: Add Chaotropic Salts (LiCl) or Green Solvents (CPME) Result4->Sol4

Figure 1: Diagnostic logic for identifying the root cause of amide coupling failure.

Issue: "The Reaction Won't Move" (Steric Hindrance & Low Reactivity)

Symptom: LCMS shows unreacted amine or carboxylic acid after 24 hours. Adding more HATU/EDC has no effect. Diagnosis: The activation energy is too high due to steric clash (e.g.,


-disubstituted amino acids, tert-butyl groups) or electronic deactivation (e.g., electron-deficient anilines). Standard active esters (OBt/OAt) are too bulky or not electrophilic enough.
The Solution: Propylphosphonic Anhydride (T3P)

T3P is superior to HATU for sterically hindered couplings because it does not form a bulky active ester intermediate. Instead, it forms a mixed anhydride that is highly reactive yet surprisingly resistant to epimerization.

Protocol: T3P Coupling for Hindered Substrates

  • Dissolve: 1.0 equiv Carboxylic Acid and 1.1 equiv Amine in EtOAc or 2-MeTHF (Green alternative to DMF).

  • Base: Add 3.0–5.0 equiv DIPEA or N-Methylmorpholine (NMM).

  • Reagent: Add 1.5–2.0 equiv T3P (supplied as 50% w/w solution in EtOAc/DMF).

  • Conditions: Stir at 0 °C for 1 hour, then allow to warm to RT.

    • Note: If conversion is <50% after 4 hours, heat to 50 °C. T3P is thermally stable, unlike HATU.

The "Nuclear" Option: Ghosez's Reagent

When even T3P fails, you must generate the acid chloride.[1] Thionyl chloride (


) is often too harsh (generating HCl gas). Ghosez’s Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions.

Protocol: Neutral Acid Chloride Generation

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

  • Reagent: Add Ghosez’s Reagent (1.2 equiv) dropwise at 0 °C. Stir for 1–2 hours at RT. Monitor by TLC (acid chloride is often visible) or quench an aliquot with MeOH to check for methyl ester by LCMS.

  • Coupling: Once activation is complete, add the Amine (1.2 equiv) and DIPEA (2.0 equiv) directly to the same flask.

Issue: "I Have a +99 Mass Impurity" (Guanidinylation)

Symptom: You observe a byproduct with a mass of


.
Diagnosis:  This is a Guanidinium adduct . It occurs when the amine reacts directly with the uronium coupling reagent (HATU, HBTU) instead of the activated ester. This happens when:
  • The carboxylic acid activation is slow (sterics).

  • The amine is added before the acid is fully activated.

  • Excess HATU is used.[2]

Guanidinylation HATU HATU (Uronium Form) ActiveEster Activated Ester (OAt-Ester) HATU->ActiveEster + Acid (Fast) Byproduct Guanidinium Adduct (+99 Da) HATU->Byproduct + Amine (Slow but non-reversible) Amine Free Amine (Nucleophile) Acid Carboxylic Acid PathA Path A (Desired): Acid attacks HATU first PathB Path B (Side Reaction): Amine attacks HATU directly Product Desired Amide ActiveEster->Product + Amine

Figure 2: Mechanism of Guanidinium formation. The amine attacks the central carbon of the uronium salt (Path B) instead of waiting for the active ester (Path A).

Corrective Action:

  • Pre-activation: Stir the Acid + HATU + Base for 5–15 minutes before adding the Amine. This ensures the HATU is consumed by the acid first.

  • Switch Reagent: Switch to a Phosphonium reagent like PyBOP or PyAOP . These cannot form guanidinium byproducts because they lack the central carbon atom susceptible to amine attack.

Issue: "My Chiral Center is Scrambled" (Epimerization)

Symptom: You see a split peak in the LCMS or NMR (diastereomers). Diagnosis: Activation of the carboxylic acid increases the acidity of the


-proton, leading to oxazolone formation and subsequent racemization.

Comparison of Additives for Racemization Suppression The "Gold Standard" HOBt is now restricted (explosive). Oxyma Pure is the modern, safer, and more effective replacement.

AdditiveSafety ProfileRacemization SuppressionReactivity
HOBt Explosive (Class 1)GoodModerate
HOAt ExpensiveExcellentHigh
Oxyma Pure Safe (Stable)Superior Very High

Protocol: Low-Epimerization Coupling

  • Solvent: Use DCM/DMF (1:1). Pure DMF promotes racemization due to its polarity.

  • Reagents: Use DIC (Diisopropylcarbodiimide) (1.0 equiv) + Oxyma Pure (1.0 equiv).

  • Base: Avoid DIPEA/TEA if possible. If a base is needed (for amine salts), use TMP (2,4,6-Trimethylpyridine/Collidine) . Collidine is a weaker base that is sufficient to deprotonate the amine salt but less likely to deprotonate the

    
    -carbon of the activated amino acid.
    

Issue: "The Reaction Turned into a Brick" (Aggregation)

Symptom: The reaction mixture becomes a gel or thick slurry. Conversion halts. Diagnosis: "Beta-sheet" formation or intermolecular hydrogen bonding, common in hydrophobic peptide sequences. The reagents are trapped outside the aggregate.

Troubleshooting Guide:

  • Chaotropic Salts: Add LiCl (0.4 M) or KSCN to the reaction mixture. These salts disrupt the hydrogen bonding network, "melting" the aggregate and restoring solubility.

  • Solvent Switch (Green Chemistry):

    • Replace DMF with NMP (N-Methyl-2-pyrrolidone) for better solvency power (though toxic).

    • Better: Use CPME (Cyclopentyl methyl ether) or 2-MeTHF .[3] These solvents are hydrophobic enough to dissolve protected fragments but can be mixed with small amounts of DMF to solubilize the reagents.

  • Pseudoproline Dipeptides: If synthesizing a peptide, install a pseudoproline (oxazolidine) protecting group at a Serine or Threonine residue. This introduces a "kink" in the chain, preventing aggregation.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4][5] Organic Process Research & Development.[1] Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. Link

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions.[1] Organic Syntheses.[3][4][5][6] Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • ACS Green Chemistry Institute. (2024). Solvent Selection Guide.Link

Sources

Technical Support Center: 4-Chloro-2-methoxybenzoic Acid TLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 4-Chloro-2-methoxybenzoic acid . It is structured to address the specific physicochemical challenges of this compound (acidity, ionization, and UV activity) during Thin Layer Chromatography (TLC) monitoring.

Status: Operational Ticket ID: TLC-4C2MBA-MON Assigned Specialist: Senior Application Scientist[1]

Compound Profile & TLC Behavior

Before troubleshooting, verify your analyte properties.[1] 4-Chloro-2-methoxybenzoic acid presents distinct challenges due to its carboxylic acid moiety and substitution pattern.

PropertyValue / CharacteristicImpact on TLC
Structure Benzoic acid core, Cl (C4), OMe (C2)UV Active (Benzene ring).[1] Strong absorption at 254 nm.[1]
Acidity (pKa) ~3.5 – 4.0 (Estimated)High Ionization. The ortho-methoxy group and carboxylic acid create a polar, ionizable head.[1] Without acidic modification, it will exist as a carboxylate anion on silica, causing severe streaking.[1]
Solubility Soluble in EtOAc, MeOH, DCM.[1] Insoluble in Water/Hexane.[1]Requires polar organic solvents for spotting.[1]
Rf Trend Low in neutral solvents.[1]Moves significantly slower than its aldehyde precursor or ester derivatives.[1]

Mobile Phase Optimization (The "Tailing" Issue)

User Issue: "My product spot is streaking/tailing badly, making it impossible to separate from the starting material."

Diagnosis: The carboxylic acid group is ionizing on the slightly acidic silica gel surface (


), leading to mixed retention mechanisms (adsorption vs. ion exchange).[1]
The Solution: Acid Suppression

You must suppress the ionization equilibrium (


) by adding a weak acid to your mobile phase.[1] This forces the equilibrium to the left (neutral form), sharpening the spot.[1]
Recommended Solvent Systems

Standard Silica Gel 60 F


 Plates
PolaritySolvent System (v/v)ApplicationRelative Rf (Approx)
Standard Hexane : EtOAc : AcOH (50 : 50 : 1) General monitoring0.3 – 0.4
Low Polarity Hexane : EtOAc : AcOH (70 : 30 : 1) Separation from non-polar impurities0.15 – 0.25
High Polarity DCM : MeOH : AcOH (95 : 5 : 1) If compound sticks to baseline0.4 – 0.5

Critical Protocol: Always premix the solvent with the acid before pouring it into the chamber. Allow the chamber to saturate for 15 minutes.

Visualization & Detection (The "Invisible" Issue)

User Issue: "I see a spot under UV, but I need to confirm it is the acid and not a byproduct."

Diagnosis: UV is non-specific.[1] You need a functional group-specific stain to confirm the presence of the -COOH group.

Visualization Workflow
  • Primary: UV 254 nm

    • The benzene ring conjugated with the carbonyl group provides strong quenching.[1]

    • Appearance: Dark purple spot on a bright green background.[1]

  • Confirmatory: Bromocresol Green Stain [1]

    • Why: This is a pH indicator stain specific for carboxylic acids with pKa < 5.[1]

    • Preparation: Dissolve 0.04 g Bromocresol Green in 100 mL Ethanol. Add 0.1 M NaOH dropwise until the solution turns blue.

    • Action: Dip the plate.

    • Result: The acid spot turns Yellow immediately against a Blue background.[1]

    • Note: This is non-destructive; you can recover the compound if necessary.[1]

  • Alternative: Iodine Chamber

    • Result: Brown/Yellow spot.[1]

    • Drawback: Reversible and non-specific.[1] Not recommended for purity confirmation.[1]

Reaction Monitoring Logic

User Issue: "How do I interpret the TLC plate during synthesis?"

We will analyze two common workflows involving this compound.

Scenario A: Synthesis OF the Acid (Oxidation)

Reaction: 4-Chloro-2-methoxybenzaldehyde


 4-Chloro-2-methoxybenzoic acid.[1]
  • Starting Material (Aldehyde): Less polar.[1] Higher Rf.

  • Product (Acid): More polar (H-bonding). Lower Rf.

  • Monitoring: The reaction is complete when the top spot (Aldehyde) disappears and the bottom spot (Acid) stabilizes.[1]

Scenario B: Synthesis USING the Acid (Amide Coupling/Esterification)

Reaction: Acid + Amine/Alcohol


 Amide/Ester.[1]
  • Starting Material (Acid): Polar.[1] Low Rf (streaks if no AcOH used).[1]

  • Product (Ester/Amide): Significantly less polar (loss of -OH donor).[1] Higher Rf.

  • Monitoring: Look for the emergence of a new spot near the solvent front (relative to the acid).

Troubleshooting Decision Tree

Below is a logic flow to assist in real-time decision-making during your experiment.

TLC_Troubleshooting Start Start: Analyze TLC Plate Issue_Streak Issue: Spot is Streaking/Tailing Start->Issue_Streak Issue_Ghost Issue: 'Ghost' Spots or Decomposition Start->Issue_Ghost Check_Acid Did you add 1% Acetic Acid? Issue_Streak->Check_Acid Add_Acid Action: Add 1% AcOH to eluent Check_Acid->Add_Acid No Check_Conc Is concentration too high? Check_Acid->Check_Conc Yes Dilute Action: Dilute sample 10x Check_Conc->Dilute Yes Check_Stable Is compound acid-sensitive? Issue_Ghost->Check_Stable Switch_sys Action: Use DCM/MeOH (Neutral) Check_Stable->Switch_sys Yes (Rare) Check_Dry Was plate dried completely? Check_Stable->Check_Dry No Dry_Well Action: Dry with heat gun/vacuum Check_Dry->Dry_Well No

Caption: Decision logic for troubleshooting common TLC anomalies with benzoic acid derivatives.

Frequently Asked Questions (FAQ)

Q1: Can I use KMnO4 to stain this compound? A: It is not recommended.[1] The benzoic acid ring is deactivated by the carbonyl group and stabilized by the chlorine. It will not oxidize easily, meaning it won't reduce KMnO4 (purple) to MnO2 (brown) effectively.[1] Stick to UV or Bromocresol Green .[1]

Q2: The spot disappears after a few hours. Why? A: 4-Chloro-2-methoxybenzoic acid is a solid and generally stable.[1] If the spot fades, it is likely due to sublimation (if the plate was heated excessively to dry) or the compound is precipitating into the silica pores irreversibly. Always mark spots immediately under UV with a pencil.[1]

Q3: I see two spots for my pure standard. Is it impure? A: Not necessarily.[1] If you are using an acidic mobile phase (e.g., Formic acid), you might be seeing "demixing" of the solvent front or the formation of a dimer. Carboxylic acids can form hydrogen-bonded dimers in non-polar solvents.[1]

  • Test: Run the TLC in a more polar system (e.g., add Methanol).[1] If it collapses into one spot, it was likely dimerization.[1]

References

  • PubChem. 2-Chloro-4-methoxybenzoic acid (Compound Summary). National Library of Medicine.[1] [Link][1]

  • LibreTexts Chemistry. Thin Layer Chromatography (TLC) - Troubleshooting.[Link]

  • Reich, H. J. TLC Stains.[1] University of Wisconsin-Madison Organic Chemistry Info.[1] [Link]

Sources

Technical Support Center: Resolving Solubility Issues During Reaction Workup of Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility-related challenges during the reaction workup of benzoic acids and their derivatives. By understanding the fundamental principles of benzoic acid solubility and employing the targeted strategies outlined below, you can enhance the purity, yield, and efficiency of your synthetic and purification processes.

Section 1: Foundational Principles of Benzoic Acid Solubility

A thorough grasp of the factors governing the solubility of benzoic acids is paramount for effective troubleshooting. Benzoic acid's molecular structure, featuring both a nonpolar benzene ring and a polar carboxylic acid group, results in a nuanced solubility profile.[1]

Key factors influencing solubility include:

  • pH: The single most critical factor. Benzoic acid is a weak acid with a pKa of approximately 4.2.[2][3][4] In solutions with a pH below its pKa, it exists predominantly in its neutral, less water-soluble form. Conversely, at a pH above its pKa, it deprotonates to form the highly water-soluble benzoate salt.[5][6] This pH-dependent solubility is the cornerstone of acid-base extraction techniques.[7]

  • Temperature: The solubility of benzoic acid in water is highly dependent on temperature.[5] For instance, its solubility in water increases from 1.7 g/L at 0°C to 56.31 g/L at 100°C.[8] This property is exploited during recrystallization for purification.[9]

  • Solvent Polarity: Benzoic acid exhibits good solubility in many organic solvents, such as ethanol, ether, and dichloromethane, due to favorable interactions with the benzoic acid molecule.[1][5] The choice of an appropriate organic solvent is crucial for effective extraction and purification.

  • Substituents on the Benzene Ring: The presence of different functional groups on the benzene ring can significantly alter the pKa and, consequently, the solubility of the benzoic acid derivative.[10][11] Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease acidity (higher pKa).

Table 1: Solubility of Benzoic Acid in Various Solvents
SolventSolubility ( g/100 mL)Temperature (°C)
Water0.170
Water0.3425
Water5.63100
Ethanol~3.420
Diethyl EtherSolubleRoom Temperature
Dichloromethane~1.1 g/mL25

Data compiled from various sources.[1][5][8]

Visualizing pH-Dependent Solubility

The following diagram illustrates the fundamental principle of acid-base extraction, which leverages the differential solubility of benzoic acid and its conjugate base.

G cluster_0 Organic Phase (e.g., Diethyl Ether) cluster_1 Aqueous Phase cluster_2 Aqueous Phase (Post-Extraction) cluster_3 Organic Phase (Post-Extraction) cluster_4 Precipitation Organic_Mix Mixture: Benzoic Acid (R-COOH) + Neutral Impurities Aqueous_Layer Aqueous Layer Organic_Mix->Aqueous_Layer Add Aqueous NaHCO3 (Base) pH > pKa Organic_Impurities Organic Layer: Neutral Impurities Organic_Mix->Organic_Impurities Aqueous_Layer->Organic_Mix Separate Layers Aqueous_Extract Aqueous Extract: Sodium Benzoate (R-COO- Na+) (Water Soluble) Aqueous_Layer->Aqueous_Extract Precipitate Precipitated Benzoic Acid (R-COOH) Aqueous_Extract->Precipitate Add Strong Acid (e.g., HCl) pH < pKa

Caption: Acid-Base Extraction Workflow for Benzoic Acid.

Section 2: Troubleshooting Guide & FAQs

This section addresses common solubility-related problems encountered during the workup of benzoic acid reactions in a question-and-answer format.

Extraction & Washing Issues

Q1: My benzoic acid derivative is precipitating out in the separatory funnel during the basic wash. What's happening and how can I fix it?

A1: This premature precipitation is a common issue and can be attributed to several factors:

  • Insufficient Base: The amount of aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) may be insufficient to deprotonate all of the benzoic acid, especially if the acid is present in high concentration.

  • Incorrect Base Strength: While sodium bicarbonate is often used, for less acidic benzoic acid derivatives (those with higher pKa values), a stronger base like sodium hydroxide may be necessary to ensure complete deprotonation and solubilization in the aqueous layer.[7][12]

  • "Salting Out": The high concentration of the resulting benzoate salt in the aqueous layer can decrease its own solubility, causing it to precipitate.

Troubleshooting Protocol:

  • Add More Aqueous Base: Introduce additional aqueous base to the separatory funnel and shake gently. If the precipitate redissolves, insufficient base was the likely cause.

  • Increase the Volume of the Aqueous Phase: Diluting the aqueous layer with more water can often redissolve the precipitated salt.

  • Consider a Stronger Base: If using sodium bicarbonate and precipitation persists, consider performing the extraction with a dilute solution of sodium hydroxide.

  • Perform Multiple Extractions: Instead of one large-volume extraction, perform several smaller-volume extractions to avoid exceeding the solubility limit of the benzoate salt in the aqueous phase.[13][14]

Q2: I've formed a persistent emulsion during my acid-base extraction. How can I break it?

A2: Emulsions are colloidal suspensions of one liquid in another and are frequently encountered when working with complex reaction mixtures.

Strategies for Emulsion Resolution:

  • Patience: Allow the separatory funnel to stand undisturbed for a period. Gravity can sometimes be sufficient to resolve the emulsion.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of celite or glass wool can help to break up the emulsion.

Precipitation & Crystallization Problems

Q3: After acidifying the aqueous layer to precipitate my benzoic acid, I have a very low yield. What are the potential causes?

A3: Low recovery after precipitation is a frequent challenge. The following are common culprits:

  • Incomplete Precipitation: The pH of the aqueous solution may not be sufficiently acidic to fully protonate the benzoate salt back to the less soluble benzoic acid. The pH should be well below the pKa of the benzoic acid (a pH of 2 or lower is generally recommended).[8][15]

  • Excessive Solvent Volume During Recrystallization: Using too much hot solvent to dissolve the crude benzoic acid will result in a significant portion remaining in solution upon cooling, leading to a poor yield.[16]

  • Premature Crystallization During Hot Filtration: If the solution cools too quickly during hot filtration to remove insoluble impurities, the desired product can crystallize on the filter paper.

  • Losses During Transfers: Mechanical losses during the transfer of solids and solutions can contribute to a lower overall yield.

Troubleshooting Protocol:

  • Verify pH: Check the pH of the aqueous solution with pH paper after acidification to ensure it is sufficiently low. If not, add more strong acid.[13]

  • Minimize Recrystallization Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[17]

  • Prevent Premature Crystallization: Preheat the funnel and receiving flask before hot filtration. If crystallization occurs on the filter paper, it can sometimes be redissolved by washing with a small amount of hot solvent.

  • Careful Handling: Ensure quantitative transfers between flasks and filtration apparatus to minimize mechanical losses.[18]

Q4: My recrystallized benzoic acid appears oily or forms a fine powder instead of nice crystals. What went wrong?

A4: The quality of the crystals is indicative of the purity and the crystallization process.

  • "Oiling Out": This occurs when the benzoic acid comes out of solution at a temperature above its melting point. This can be caused by a very impure sample or by cooling the solution too rapidly.

  • Fine Powder: The formation of a fine powder instead of distinct crystals is often a result of cooling the solution too quickly, which leads to rapid precipitation rather than slow crystal growth.

Procedural Adjustments for Improved Crystal Quality:

  • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[16]

  • Scratching the Flask: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.[17]

  • Seed Crystals: Introduce a small, pure crystal of the benzoic acid to the cooled solution to act as a nucleation site for crystal growth.[19]

  • Solvent System Optimization: If "oiling out" persists, consider using a different recrystallization solvent or a mixed solvent system.

Advanced Solubility Enhancement

Q5: My benzoic acid derivative has very poor solubility in common organic solvents and water. Are there other strategies to improve its solubility for workup and purification?

A5: For particularly challenging compounds, more advanced techniques may be necessary:

  • Salt Formation: Converting the benzoic acid to a more soluble salt with a suitable counterion can be an effective strategy, particularly in pharmaceutical development.[20][21] This is the same principle as acid-base extraction but can be used to isolate the product as a stable, soluble salt.

  • Hydrotropy: The use of hydrotropes, which are compounds that can enhance the aqueous solubility of poorly soluble substances, is another approach.[22][23] Common hydrotropes include sodium salicylate and sodium benzoate.

Visualizing the Recrystallization Process

This diagram outlines the key steps and potential pitfalls in the recrystallization of benzoic acid.

G cluster_0 Recrystallization Workflow cluster_1 Potential Issues Start Impure Benzoic Acid Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Hot_Filter Hot Filtration (if necessary) Dissolve->Hot_Filter Too_Much_Solvent Too Much Solvent Dissolve->Too_Much_Solvent Leads to Low Yield Cool Slow Cooling to Room Temperature Hot_Filter->Cool Premature_Crystallization Premature Crystallization Hot_Filter->Premature_Crystallization Product Loss Ice_Bath Cool in Ice Bath Cool->Ice_Bath Too_Fast_Cooling Cooling Too Rapidly Cool->Too_Fast_Cooling Forms Fine Powder Vacuum_Filter Vacuum Filtration Ice_Bath->Vacuum_Filter Dry Dry Crystals Vacuum_Filter->Dry End Pure Benzoic Acid Crystals Dry->End

Caption: Key Steps and Troubleshooting in Benzoic Acid Recrystallization.

Section 3: References

  • Solubility of Things. (n.d.). Benzoic Acid. Retrieved from

  • Quora. (2018, May 20). How can benzoic acid be tested for purity? Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Khouri, S. (2015). Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. American Journal of Analytical Chemistry, 6, 429-436.

  • Vedantu. (n.d.). Class 11 Chemistry To Purify Impure Sample Of Benzoic Acid By The Process Of A Crystallisation Experiment. Retrieved from [Link]

  • Unknown. (n.d.). The Extraction of Benzoic Acid from a Mixture. Retrieved from [Link]

  • Quora. (2016, August 23). How to determine the benzoic acid solubility in water. Retrieved from [Link]

  • ResearchGate. (2025, November 24). Enhancement of Solubility and Mass Transfer Coefficient of Benzoic Acid Through Hydrotropy. Retrieved from [Link]

  • Scribd. (n.d.). Discussion of Benzoic Acid Identification Test. Retrieved from [Link]

  • Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

  • YouTube. (2022, November 8). Recrystallization of Benzoic Acid Pre-Lab Discussion (CTC 114 Wet Lab Techniques). Retrieved from [Link]

  • YouTube. (2015, October 3). Benzoic Acid, Recrystallization, and Solubility vs pH. Retrieved from [Link]

  • StudyMoose. (2024, February 26). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Unknown. (2021, April 11). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Retrieved from [Link]

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization of Benzoic Acid Lab Report. Retrieved from [Link]

  • Unknown. (n.d.). Acid-Base Extraction.1. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Unknown. (n.d.). Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 5 — Acid-Base Chemistry and Extraction. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. Retrieved from [Link]

  • Quora. (2017, August 30). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? Retrieved from [Link]

Sources

Technical Support Center: 4-Chloro-2-methoxybenzoic Acid Drying Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DM-4C2MBA-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Drying Cycle for 4-Chloro-2-methoxybenzoic Acid (CAS: 57479-70-6)

Executive Summary & Core Directive

Welcome to the Solid State Chemistry Support Center. You are likely processing 4-Chloro-2-methoxybenzoic acid , a substituted benzoic acid intermediate often used in pharmaceutical and agrochemical synthesis.[1]

The Critical Constraint: While simple benzoic acids are robust, this specific derivative has a melting point of 146–148°C [1]. This is significantly lower than the non-chlorinated analog (p-anisic acid, mp ~184°C). Consequently, aggressive thermal drying poses a high risk of surface sintering (partial melting), which traps solvent inside the crystal lattice and halts drying.

The Gold Standard: Static Vacuum Drying is the required method. Avoid convection ovens (oxidation/dusting risk) and fluidized bed dryers (attrition risk) unless the particle size distribution is non-critical.

Standard Operating Procedure (SOP)

Phase 1: Pre-Drying Preparation

Before the crystals enter the oven, the "Wet Cake" quality dictates the drying success.

  • Wash Protocol: Ensure the filter cake is washed with a volatile displacement solvent (e.g., cold ethanol or heptane) to remove high-boiling mother liquor.

  • Delumping: Pass the wet cake through a coarse sieve (e.g., 2000 µm) to break up large agglomerates. Do not mill wet crystals, as this packs them into hard, impermeable granules.

Phase 2: Vacuum Drying Parameters
ParameterSettingScientific Rationale
Target Temperature 45°C – 55°C Provides sufficient energy to overcome the heat of vaporization without approaching the sintering point (~100°C onset).
Vacuum Level < 50 mbar (< 37 Torr)Lowers the boiling point of trapped solvents (e.g., water, ethyl acetate) to well below the product temperature.
Ramp Rate 1°C / min Gradual heating prevents "case hardening" (rapid surface evaporation that forms a crust, trapping solvent).
N2 Bleed Intermittent A slight nitrogen bleed breaks the boundary layer of solvent vapor near the crystal surface, accelerating mass transfer.
Phase 3: The Drying Workflow (Visualized)

The following diagram illustrates the decision logic for the drying process.

DryingWorkflow Start Wet Cake Input (Post-Filtration) PreCheck Delump / Sieve (Break Agglomerates) Start->PreCheck VacOven Vacuum Oven Cycle 45-55°C @ <50 mbar PreCheck->VacOven Sampling Sample for LOD (Loss on Drying) VacOven->Sampling Decision LOD < Specification? (e.g., <0.5%) Sampling->Decision Decision->VacOven No (Continue Drying) Milling Optional: Dry Milling Decision->Milling Yes SolvateCheck Check for Solvates (TGA/DSC) Decision->SolvateCheck No (Stalled LOD) Final Pack & Store (Desiccated) Milling->Final SolvateCheck->VacOven Increase Temp (+10°C)

Figure 1: Decision logic for vacuum drying 4-Chloro-2-methoxybenzoic acid. Note the feedback loop for stalled LOD values.

Troubleshooting Guide (The "Help Desk")

Issue #1: "The LOD has plateaued at 1.5% and won't drop further."

Diagnosis: You likely have a Solvate Formation or Case Hardening .

  • Mechanism: Benzoic acid derivatives form strong hydrogen-bonded dimers. Solvents like methanol or acetic acid can incorporate into the crystal lattice (solvates), requiring higher energy to release than surface moisture.

  • Solution:

    • Run TGA (Thermogravimetric Analysis): If the weight loss occurs at a specific temperature well above the solvent's boiling point, it is a solvate.

    • Annealing: Briefly raise the temperature to 65°C (if safe) and pulse the vacuum (break to atmosphere with N2, then re-pull vacuum) to disrupt the equilibrium.

Issue #2: "The crystals turned yellow/brown during drying."

Diagnosis: Oxidative Degradation or Thermal Instability .

  • Mechanism: The methoxy group (-OCH3) on the benzene ring activates the ring, making it susceptible to oxidation, especially if trace metals (from reactors) are present.

  • Solution:

    • Ensure the vacuum oven is inerted with Nitrogen before heating. Do not dry in air.

    • Check the temperature controller calibration. Overshoot >80°C can initiate decarboxylation or degradation.

Issue #3: "The powder is clumping into hard rocks."

Diagnosis: Sintering or Wet Agglomeration .

  • Mechanism: If the initial temperature ramp is too fast, the solvent evaporates rapidly, dissolving the crystal surface and fusing particles together as it dries (bridging).

  • Solution:

    • Agitation: If available, use a Rotary Vacuum Dryer (Double Cone) at low RPM (3-5 RPM).

    • Manual Turn: In static ovens, interrupt the cycle every 2 hours initially to manually rake/turn the trays.

Frequently Asked Questions (FAQ)

Q: Can I use a fluid bed dryer (FBD) for this compound? A: Generally, No . Substituted benzoic acids often crystallize as needles or plates. FBDs cause high attrition, breaking crystals and creating excessive "fines" (dust), which can clog filters and alter dissolution rates. Stick to static vacuum drying unless you have spherical agglomerates.

Q: What are the storage requirements after drying? A: Store in tight, light-resistant containers. The methoxy group can be light-sensitive over long periods. Maintain room temperature (15-25°C). Ensure the container is sealed to prevent moisture re-absorption, as the acid functionality is hygroscopic [2].

Q: Is the melting point really 146°C? I see sources saying 184°C. A: Do not confuse this with p-anisic acid (4-methoxybenzoic acid), which melts at ~184°C. The chlorine atom at the 4-position and methoxy at the 2-position (4-Chloro-2-methoxybenzoic acid) lowers the symmetry and melting point to 146-148°C [1]. Drying at temperatures suitable for p-anisic acid (e.g., 90°C) could ruin this product.

References

  • Sigma-Aldrich. (n.d.). 4-Chloro-2-methoxybenzoic acid Product Specification. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 93682, 4-Chloro-2-methoxybenzoic acid. Retrieved from

  • Bermingham, S. K., et al. (2020). Monitoring and Control of Solvent-Mediated Polymorphic Transformations. Crystal Growth & Design.

Sources

Technical Support Center: Advanced Techniques for Separating Isomers of Chloro-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced separation techniques. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating positional and potentially chiral isomers of chloro-methoxybenzoic acid. The subtle structural differences between these isomers demand nuanced and optimized separation strategies. This center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter.

Understanding the Challenge: The Nuances of Isomer Separation

Chloro-methoxybenzoic acid isomers, which differ in the substitution pattern of the chloro and methoxy groups on the benzoic acid ring, often exhibit very similar physicochemical properties. This similarity makes their separation a significant analytical challenge. The choice of methodology is paramount and depends on the specific isomers in your mixture and the desired scale of separation (analytical vs. preparative).

Frequently Asked Questions (FAQs)

Here we address common initial questions when approaching the separation of chloro-methoxybenzoic acid isomers.

Q1: What are the primary techniques for separating positional isomers of chloro-methoxybenzoic acid?

A1: The most effective techniques are chromatographic, leveraging subtle differences in polarity and stereochemistry. These include High-Performance Liquid Chromatography (HPLC) in both normal-phase and reversed-phase modes, Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), though GC often requires derivatization.[1] For preparative scale, crystallization can also be a viable, cost-effective method if there are significant differences in solubility between the isomers.[2][3] Capillary Electrophoresis (CE) is another powerful technique for separating positional isomers of substituted benzoic acids.[4]

Q2: My primary goal is preparative separation. Which technique is most suitable?

A2: For larger scale purification, both preparative HPLC and Supercritical Fluid Chromatography (SFC) are excellent choices. SFC is often considered a "greener" and more efficient alternative to normal-phase HPLC, utilizing supercritical CO2 as the primary mobile phase, which reduces solvent consumption and can simplify fraction recovery.[5] Crystallization techniques, if applicable to your specific isomers, can be the most economical option for large quantities.[2]

Q3: Are there specific safety precautions I should take when working with the solvents and reagents for these separations?

A3: Absolutely. Always work in a well-ventilated fume hood, especially when using organic solvents like hexane, acetonitrile, and methanol. Consult the Safety Data Sheet (SDS) for all chemicals used. Supercritical Fluid Chromatography (SFC) operates under high pressure, so it's crucial to follow all instrument manufacturer's safety guidelines to prevent system over-pressurization.

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of chloro-methoxybenzoic acid isomers.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Scenario 1: Poor resolution between two positional isomers in Reversed-Phase HPLC.

  • Possible Cause: The mobile phase composition is not optimal for differentiating the subtle polarity differences between the isomers. The pH of the mobile phase may also be inappropriate for the acidic nature of the analytes.

  • Troubleshooting & Optimization:

    • Adjust Mobile Phase pH: The pKa of benzoic acid derivatives is crucial. Operating the mobile phase at a pH approximately 2 units below the pKa of your isomers will ensure they are in their neutral, protonated form, which can enhance retention and improve peak shape on a C18 column.[6][7] An acidic modifier like formic acid or acetic acid in the mobile phase is often necessary to achieve symmetrical peaks for benzoic acid derivatives.

    • Modify Organic Solvent Ratio: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention times and may improve resolution.

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent-analyte interactions.

    • Consider a Different Stationary Phase: If a standard C18 column is insufficient, consider a phenyl-hexyl or a polar-embedded phase. These stationary phases can offer alternative selectivities through π-π interactions or enhanced polar retention, which can be beneficial for aromatic and polar analytes.[8]

Scenario 2: Significant peak tailing for all chloro-methoxybenzoic acid isomer peaks.

  • Possible Cause: Secondary interactions between the acidic analytes and active sites (residual silanols) on the silica-based stationary phase. This is a common issue with acidic compounds.[9]

  • Troubleshooting & Optimization:

    • Lower Mobile Phase pH: As mentioned above, a mobile phase pH below 3 will suppress the ionization of residual silanol groups on the stationary phase, minimizing these secondary interactions.[10]

    • Use a Highly Deactivated Column: Modern, end-capped columns are designed to have minimal residual silanol activity. If you are using an older column, switching to a newer generation, high-purity silica column can significantly improve peak shape.

    • Increase Buffer Concentration: A higher buffer concentration can sometimes help to mask the residual silanols and improve peak symmetry.

    • Column Wash: If the column has been used with other sample types, it may be contaminated. Flushing the column with a strong solvent can help remove strongly retained impurities that might be causing peak tailing.[9]

Supercritical Fluid Chromatography (SFC) Troubleshooting

Scenario 3: No separation of enantiomers of a chiral chloro-methoxybenzoic acid isomer.

  • Possible Cause: The chosen chiral stationary phase (CSP) is not suitable for the analyte, or the mobile phase composition is not promoting chiral recognition.

  • Troubleshooting & Optimization:

    • Screen Different Chiral Stationary Phases (CSPs): Chiral separations are often achieved through empirical screening of various CSPs. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are a good starting point.

    • Vary the Co-solvent: While methanol is a common co-solvent in SFC, switching to ethanol or isopropanol can dramatically alter selectivity and achieve separation.[11]

    • Incorporate an Additive: For acidic compounds like chloro-methoxybenzoic acid, adding a small amount of an acidic modifier (e.g., formic acid, acetic acid, or trifluoroacetic acid) to the co-solvent is often crucial for good peak shape and can also influence enantioselectivity.[12] Interestingly, due to the formation of carbonic acid from CO2 and the alcohol co-solvent, an additive may not always be necessary for acidic compounds in SFC.[12]

    • Optimize Temperature and Backpressure: Lowering the temperature can sometimes enhance chiral recognition. Adjusting the backpressure alters the density of the supercritical fluid, which in turn affects the mobile phase strength and can influence the separation.[13]

Experimental Protocols

Protocol 1: Analytical Separation of Dimethoxybenzoic Acid Isomers by SFC

This protocol is adapted from a method for separating dimethoxybenzoic acid isomers and can serve as a starting point for chloro-methoxybenzoic acid isomer separation.[1][14]

Objective: To achieve baseline separation of positional isomers.

Instrumentation: Analytical SFC system with a photodiode array (PDA) detector.

Column: Torus DIOL, 1.7 µm, 3.0 x 100 mm

Mobile Phase:

  • A: Supercritical CO2

  • B: Methanol with 0.2% formic acid

Gradient:

  • Initial conditions: 5% B

  • Linear ramp to 25% B over 5 minutes

  • Hold at 25% B for 1 minute

  • Return to initial conditions and equilibrate for 2 minutes

Flow Rate: 1.2 mL/min

Column Temperature: 60 °C

Backpressure: 2175 psi (approximately 150 bar)

Detection: UV at 254 nm

Data Summary Table:

ParameterValueRationale
Column Torus DIOLProvides good peak shape for acidic compounds through polar and hydrogen bonding interactions.[14]
Co-solvent MethanolA common and effective co-solvent for SFC.
Additive 0.2% Formic AcidImproves peak shape and solubility of acidic analytes.[12]
Temperature 60 °CHigher temperatures can improve efficiency and reduce analysis time.
Backpressure 2175 psiMaintains the supercritical state of the mobile phase and influences its density and solvating power.[13]
Protocol 2: Purification of Benzoic Acid by Crystallization

This general protocol for purifying benzoic acid can be adapted for chloro-methoxybenzoic acid isomers, provided a suitable solvent is identified in which the solubility of the isomers differs significantly.[15][16]

Objective: To purify one isomer from a mixture by leveraging solubility differences.

Materials:

  • Impure chloro-methoxybenzoic acid isomer mixture

  • Selected crystallization solvent (e.g., water, ethanol, or a solvent mixture)

  • Erlenmeyer flask

  • Hot plate

  • Filter paper and funnel (for hot filtration if needed)

  • Buchner funnel and filter flask (for vacuum filtration)

  • Ice bath

Procedure:

  • Solvent Selection: The ideal solvent is one in which the target isomer is highly soluble at elevated temperatures but poorly soluble at low temperatures, while the impurities (other isomers) are either very soluble or insoluble at all temperatures.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.[16]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this process.[15]

  • Induce Further Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities.[15]

  • Drying: Dry the purified crystals, for example, by pressing them between filter papers or in a desiccator.

Visualizations

Workflow for Method Selection

The following diagram outlines a decision-making process for selecting an appropriate separation technique.

MethodSelection start Start: Isomer Mixture goal Goal of Separation? start->goal analytical Analytical Scale goal->analytical Analytical preparative Preparative Scale goal->preparative Preparative chromatography Chromatographic Techniques analytical->chromatography crystallization_check Significant Solubility Difference? preparative->crystallization_check sfc_hplc SFC or HPLC chromatography->sfc_hplc ce Capillary Electrophoresis chromatography->ce crystallization Crystallization crystallization_check->crystallization Yes prep_sfc_hplc Preparative SFC or HPLC crystallization_check->prep_sfc_hplc No end_analytical Pure Isomers (Analytical) sfc_hplc->end_analytical ce->end_analytical end_prep Pure Isomers (Bulk) crystallization->end_prep prep_sfc_hplc->end_prep

Caption: Decision tree for selecting a separation method.

Troubleshooting Workflow for HPLC Peak Tailing

This diagram provides a systematic approach to diagnosing and resolving peak tailing in HPLC.

HPLCTroubleshooting start Problem: Peak Tailing Observed check_ph check_ph start->check_ph adjust_ph Action: Lower pH with Formic/Acetic Acid check_ph->adjust_ph No check_column Using a Modern, High-Purity Silica Column? check_ph->check_column Yes adjust_ph->check_column replace_column Action: Switch to a Newer, End-capped Column check_column->replace_column No check_contamination Is Column Contaminated? check_column->check_contamination Yes replace_column->check_contamination flush_column Action: Flush Column with Strong Solvent check_contamination->flush_column Possibly solution Solution: Symmetrical Peaks check_contamination->solution No flush_column->solution

Caption: Troubleshooting logic for HPLC peak tailing.

References

  • Simultaneous chemo- and enantio-separation of 2-, 3- and 4-chloro-methcatinones by high-performance liquid chromatography-tandem mass spectrometry and its application to oral fluid samples. (2024). PubMed. [Link]

  • Shao, Y., & Marriott, P. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Anal Bioanal Chem., 375(5), 635-42. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

  • Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. (2021). PMC - NIH. [Link]

  • HPLC chromatograms showing separation of... ResearchGate. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Spectroscopy Online. [Link]

  • SFC Analytical and Preparative Columns. Waters Corporation. [Link]

  • Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. ResearchGate. [Link]

  • Effect of addition of organic solvent on the separation of positional isomers in high-voltage capillary zone electrophoresis. (1987). ACS Publications. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Study on the Variation in Optimal Conditions for Chiral SFC Separations Using Different Polysaccharide Based Stationary Phases. Kromasil. [Link]

  • Purification of Impure Samples by Crystallization. (2017). MeitY OLabs - YouTube. [Link]

  • Separation of the positional isomers of phthalic acids in hydroorganic solvents using capillary electrophoresis. ResearchGate. [Link]

  • Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography. (2015). PubMed. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC International. [Link]

  • Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC C. ElectronicsAndBooks. [Link]

  • Purification of Benzoic Acid by Crystallization. (2015). MeitY OLabs - YouTube. [Link]

  • C190-E270C SFC Basic Guide. Shimadzu. [Link]

  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. (2012). Waters Corporation. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. ResearchGate. [Link]

  • HPLC Column Troubleshooting What Every HPLC User Should Know. Agilent. [Link]

  • Getting Started with Chiral Method Development Part Three. (2023). Regis Technologies. [Link]

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. ResearchGate. [Link]

  • Chiral SFC-MS method for separation of enantiomers of compound 9 and... ResearchGate. [Link]

  • Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. (1993). PubMed. [Link]

  • Recrystallization Lab Procedure of Benzoic Acid. (2020). YouTube. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (2023). Waters Corporation. [Link]

  • Journal of Chromatography A. AFMPS. [Link]

  • HPLC Methods for analysis of 2,4-Dihydroxybenzoic acid. HELIX Chromatography. [Link]

  • HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column. SIELC Technologies. [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activity of 4-Chloro-2-methoxybenzoic Acid and Other Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and agrochemical research, the benzoic acid scaffold represents a foundational element for the development of a diverse array of biologically active molecules. The strategic placement of halogen and methoxy substituents on the benzene ring can profoundly influence the physicochemical properties and, consequently, the biological efficacy of these compounds. This guide provides an in-depth comparative analysis of 4-Chloro-2-methoxybenzoic acid and other halogenated benzoic acids, offering insights into their structure-activity relationships across various biological domains, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Significance of Halogenation and Methoxy Substitution

Halogenation is a key strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. The introduction of a chlorine atom, as in 4-Chloro-2-methoxybenzoic acid, can enhance membrane permeability and introduce a potential site for metabolic transformation. The methoxy group, on the other hand, can influence the electronic properties of the benzene ring and participate in hydrogen bonding, further refining the molecule's interaction with biological targets. The interplay between these substituents, both in terms of their nature and their position on the aromatic ring, dictates the compound's overall biological profile.

Comparative Biological Activities

4-Chloro-2-methoxybenzoic acid is a versatile intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as agrochemicals like herbicides and fungicides.[1] This suggests a broad spectrum of inherent biological activity. To understand its performance relative to other halogenated benzoic acids, we will explore several key areas of biological function.

Antimicrobial and Antifungal Activity

Halogenated benzoic acids have long been recognized for their antimicrobial properties. The lipophilicity conferred by halogens can facilitate the disruption of microbial cell membranes.

A study on 2-chlorobenzoic acid derivatives demonstrated their potential against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[2][3] The Schiff's bases of 2-chloro benzoic acid were found to be particularly potent.[2][3] Another study on benzoic acid analogues revealed that the addition of a chloro group at the 4-position of the aromatic ring increased antifungal activity against various Aspergillus species.[4]

While direct comparative data for 4-Chloro-2-methoxybenzoic acid is limited in the public domain, the known antifungal properties of other chlorinated benzoic acids suggest that it likely possesses similar activity. The presence of the methoxy group at the 2-position may further modulate this activity. For instance, some methoxy derivatives of benzoic acid have shown anti-inflammatory and antioxidant properties, which can be relevant in the context of infections.[5]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Halogenated Benzoic Acid Derivatives

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliCandida albicansAspergillus nigerReference
2-chlorobenzoic acid derivative (Schiff's base)--Potent--[2][3]
4-chlorobenzoic acid---ActiveActive[4]
4-chlorophenylsulfonyl benzoic acid derivative125125>500>500-[6]

Note: Direct MIC values for 4-Chloro-2-methoxybenzoic acid were not available in the reviewed literature. The table presents data for structurally related compounds to provide a comparative context.

Herbicidal Activity

Substituted benzoic acids are a well-established class of herbicides. Their mechanism of action often involves mimicking natural plant hormones, leading to uncontrolled growth and eventual death of the target weed. The specific substitution pattern on the benzoic acid ring is critical for herbicidal efficacy and selectivity.

Research on benzamide derivatives has highlighted that a methoxyl substitution at the 2-position of the benzoyl moiety is essential for their bleaching herbicidal activity.[7] This suggests that the 2-methoxy group in 4-Chloro-2-methoxybenzoic acid is a key contributor to its potential herbicidal properties. Furthermore, studies on other substituted benzoic acids have shown that the type and position of substituents significantly influence their inhibitory activity against plant growth.[8]

Diagram 1: Generalized Structure-Activity Relationship for Herbicidal Benzoic Acids

SAR_Herbicidal cluster_0 Benzoic Acid Core cluster_1 Substituent Effects Core COOH Ring Benzene Ring Methoxy 2-Methoxy Group (Essential for some bleaching herbicides) Ring->Methoxy Enhances activity Halogen Halogen (e.g., 4-Chloro) (Influences lipophilicity & uptake) Ring->Halogen Modulates properties Activity Herbicidal Activity Methoxy->Activity Halogen->Activity

Caption: Key structural features influencing the herbicidal activity of benzoic acid derivatives.

Anti-inflammatory Activity

The role of 4-Chloro-2-methoxybenzoic acid as an intermediate in the synthesis of anti-inflammatory drugs points to its own potential in this area.[1] The mechanism of anti-inflammatory action for many benzoic acid derivatives involves the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

For example, 2-hydroxy-4-methoxybenzoic acid has been shown to attenuate carbon tetrachloride-induced hepatotoxicity through its anti-inflammatory and antioxidant mechanisms.[5] Vanillic acid (4-hydroxy-3-methoxybenzoic acid) also exhibits potent anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.[9] These findings suggest that the methoxy group, in particular, can contribute significantly to the anti-inflammatory profile of benzoic acid derivatives. While specific data on 4-Chloro-2-methoxybenzoic acid is needed, its structural similarity to other active compounds makes it a promising candidate for anti-inflammatory research.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below. These protocols are designed to be self-validating and are based on established methodologies.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against bacteria and fungi.[10][11]

Materials:

  • Test compound (e.g., 4-Chloro-2-methoxybenzoic acid) and control antibiotics

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth to achieve a range of concentrations.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram 2: Workflow for MIC Determination

MIC_Workflow A Prepare Stock Solution of Test Compound B Perform Serial Dilutions in 96-well Plate A->B C Add Standardized Microbial Inoculum B->C D Incubate Plate C->D E Read Results and Determine MIC D->E

Caption: Step-by-step workflow for the broth microdilution method to determine MIC.

Protocol 2: In Vitro Herbicidal Activity Assay (Seed Germination and Seedling Growth)

This protocol assesses the phytotoxicity of a compound by observing its effect on the germination and early growth of a model plant species.[12][13]

Materials:

  • Test compound and control herbicide

  • Petri dishes with filter paper

  • Seeds of a model plant (e.g., lettuce, Lactuca sativa)

  • Distilled water

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compound in distilled water.

  • Seed Plating: Place a set number of seeds (e.g., 20) on the filter paper in each Petri dish.

  • Treatment: Add a fixed volume of the respective test solution to each Petri dish. A control group with only distilled water should be included.

  • Incubation: Place the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a specified period (e.g., 7 days).

  • Data Collection: After the incubation period, measure the germination percentage, root length, and shoot length of the seedlings.

  • Analysis: Calculate the percentage of inhibition for each parameter compared to the control.

Protocol 3: In Vitro Anti-inflammatory Assay (Inhibition of Bovine Serum Albumin Denaturation)

This assay is a simple and widely used method to screen for anti-inflammatory activity by measuring the ability of a compound to inhibit protein denaturation.[14][15][16]

Materials:

  • Test compound and a standard anti-inflammatory drug (e.g., Aspirin)

  • Bovine Serum Albumin (BSA) solution (e.g., 1%)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In test tubes, prepare reaction mixtures containing the BSA solution and various concentrations of the test compound.

  • Control: A control tube should contain only the BSA solution.

  • Incubation: Incubate the tubes at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes to induce denaturation.

  • Cooling and Measurement: Cool the solutions and measure the absorbance at 660 nm.

  • Calculation: Calculate the percentage of inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Conclusion

4-Chloro-2-methoxybenzoic acid, by virtue of its structural features, is a compound of significant interest in the fields of medicinal and agricultural chemistry. While direct, comprehensive comparative data with a wide range of other halogenated benzoic acids is still an area ripe for further investigation, the existing body of research on related compounds provides a strong foundation for understanding its potential biological activities. The strategic combination of a chloro and a methoxy group on the benzoic acid scaffold likely confers a multifaceted biological profile, including antimicrobial, herbicidal, and anti-inflammatory properties. The experimental protocols provided in this guide offer a standardized framework for researchers to further elucidate the specific activities of 4-Chloro-2-methoxybenzoic acid and to conduct rigorous comparative studies with other halogenated analogues, thereby contributing to the rational design of new and more effective therapeutic and agrochemical agents.

References

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link]

  • (PDF) Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. ResearchGate. Available at: [Link]

  • Augmenting the activity of antifungal agents against aspergilli using structural analogues of benzoic acid as chemosensitizing agents. PubMed. Available at: [Link]

  • Synthesis and Herbicidal Activity and Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Study of 4-Methyl- 1,2,4-triazole-thioether Compounds Containing Natural Styrene Structure. SIOC Journals. Available at: [Link]

  • Discovery, SAR, and putative mode of action of N-benzyl-2-methoxybenzamides as potential bleaching herbicides. Semantic Scholar. Available at: [Link]

  • 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. PubMed. Available at: [Link]

  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI. Available at: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC - NIH. Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. Available at: [Link]

  • Evaluation of herbicidal activity of various plant extracts and semi-synthetic compounds. ResearchGate. Available at: [Link]

  • A Method of Evaluating Herbicide Combinations and Determining Herbicide Synergism. Weed Science. Cambridge Core. Available at: [Link]

  • Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. MDPI. Available at: [Link]

  • (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. Available at: [Link]

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Structural Confirmation of 4-Chloro-2-methoxybenzoic Acid: A Multi-Modal Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of halogenated benzoic acid derivatives—common scaffolds in non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals—regioisomerism presents a critical quality control challenge.[1] 4-Chloro-2-methoxybenzoic acid (CAS: 57479-70-6) is structurally distinct, yet easily confused with its isomers (e.g., 5-chloro-2-methoxybenzoic acid) if analysis relies solely on low-resolution techniques.[1]

This guide provides a self-validating spectroscopic protocol to definitively confirm the structure of 4-Chloro-2-methoxybenzoic acid. Unlike generic datasheets, we objectively compare the diagnostic power of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR), establishing a hierarchy of analytical confidence.

Comparative Analysis of Analytical Techniques

To validate the structure, one must answer three questions:

  • Functional Groups: Are the acid and ether present?

  • Elemental Composition: Is the chlorine present?

  • Regiochemistry: Is the chlorine at the 4-position or the 5-position?

The following table compares the efficacy of standard techniques in answering these questions for 4-Chloro-2-methoxybenzoic acid.

Feature1H NMR Mass Spectrometry (MS) FT-IR Verdict
Isomer Differentiation High (Definitive)Low (Fragmentation is similar)Low (Fingerprint region is complex)NMR is mandatory for regiochemistry.[1]
Chlorine Confirmation Low (Indirect via shift)High (Isotope Pattern)Medium (C-Cl stretch often obscured)MS is superior for elemental proof.[1]
Purity Assessment High (Molar ratio)Medium (Ionization bias)Low (Limit of detection)NMR is best for quantitative purity.[1]
Sample Prep Time 10 mins (Dissolution)5 mins (Direct Injection)2 mins (ATR)IR is the fastest ID check.[1]

Primary Validation: 1H NMR Spectroscopy[2]

The definitive identification of the 4-chloro isomer versus the 5-chloro alternative relies on the spin-spin coupling patterns of the aromatic protons.[1]

Experimental Protocol
  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent carboxylic acid proton exchange broadening).[1]

  • Concentration: ~10 mg in 0.6 mL.[1]

  • Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).[1]

Diagnostic Logic: The "Coupling Constant" Test

The aromatic ring contains three protons.[1] Their positions determine the splitting pattern (


-coupling).[1]
  • Target (4-Chloro-2-methoxybenzoic acid):

    • Protons are at positions 3, 5, and 6 .[1]

    • H-5 and H-6 are adjacent (ortho).[1] Expect a strong coupling (

      
       Hz).[1]
      
    • H-3 is isolated between the Methoxy and Chlorine groups.[1] Expect a singlet or a very fine doublet (meta coupling to H-5,

      
       Hz).
      
  • Alternative (5-Chloro-2-methoxybenzoic acid):

    • Protons are at positions 3, 4, and 6 .[1]

    • H-3 and H-4 are adjacent (ortho).[1] Expect a strong coupling.[1]

    • H-6 is isolated (ortho to COOH).[1] Expect a singlet/fine doublet.

Key Differentiator: In the 4-chloro isomer, the isolated proton (H-3) is electron-rich (shielded by OMe), appearing upfield relative to the isolated proton of the 5-chloro isomer (H-6), which is deshielded by the carboxylic acid.[1]

Expected Chemical Shift Data (DMSO-d6)
PositionTypeShift (

ppm)
Multiplicity

(Hz)
Assignment Logic
COOH OH12.5 - 13.0Broad Singlet-Exchangeable acidic proton.[1]
H-6 Ar-H7.65 - 7.75Doublet (d)8.5Ortho to COOH (Deshielded).[1] Coupled to H-5.
H-3 Ar-H7.10 - 7.20Singlet (s) or d~2.0Ortho to OMe (Shielded).[1] Meta to H-5.
H-5 Ar-H7.00 - 7.10dd8.5, 2.0Ortho to H-6, Meta to H-3.[1]
OCH3 Alkyl3.80 - 3.90Singlet-Characteristic methoxy peak.[1]

Analyst Note: If you observe two strong doublets with


 Hz and no meta-coupling on the third proton, re-evaluate for the 3-chloro isomer. If H-3 appears as a clear doublet (

), you likely have the 5-chloro isomer.[1]

Secondary Validation: Mass Spectrometry (MS)

While NMR confirms the arrangement, MS confirms the elemental composition, specifically the presence of Chlorine.[1]

Experimental Protocol
  • Ionization: ESI (Negative mode preferred for Carboxylic acids [M-H]-) or EI (for esters).[1]

  • Analysis: Inspect the Molecular Ion cluster.

The "Isotope Rule" Validation

Chlorine exists naturally as


Cl (75%) and 

Cl (25%).[1][2] This creates a distinct "M" and "M+2" pattern.[1][2][3][4]
  • Target Mass (MW): 186.59 g/mol .[1][5]

  • Observed Peaks (Negative Mode [M-H]-):

    • 
       185 (Base peak, containing 
      
      
      
      Cl).[1]
    • 
       187 (Isotope peak, containing 
      
      
      
      Cl).[1]
  • Validation Criteria: The intensity ratio of 185 : 187 must be approximately 3:1 .

    • Failure Mode: If the ratio is 1:1, Bromine is present.[1][2] If no M+2 peak exists, Chlorine is absent.[1]

Tertiary Validation: FT-IR Spectroscopy

IR is used primarily for "fingerprinting" against a standard reference.[1] It is less effective for de novo structure elucidation but excellent for batch-to-batch consistency.[1]

Key Diagnostic Bands[1]
  • O-H Stretch (Acid): 2800–3200 cm⁻¹ (Broad, often overlaps C-H).[1]

  • C=O Stretch (Acid): 1680–1700 cm⁻¹ (Strong).[1]

  • C-O Stretch (Ether): 1250–1270 cm⁻¹ (Strong, confirms methoxy connection to aromatic ring).[1]

  • C-Cl Stretch: 700–800 cm⁻¹ (Often obscured in the fingerprint region, making it unreliable for primary ID).[1]

Visualized Analytical Workflow

The following diagram illustrates the logical decision tree for confirming the product structure and rejecting the most common regioisomer (5-chloro).

StructuralConfirmation Start Unknown Sample (White Powder) Step1 Step 1: Mass Spectrometry (MS) Start->Step1 CheckCl Check Isotope Pattern (M : M+2) Step1->CheckCl FailCl REJECT: Not Chlorinated or Br present CheckCl->FailCl Ratio 1:1 or No M+2 PassCl PASS: Ratio approx 3:1 (Chlorine Confirmed) CheckCl->PassCl Ratio 3:1 Step2 Step 2: 1H NMR (DMSO-d6) PassCl->Step2 AnalyzeH Analyze Aromatic Region (7.0 - 8.0 ppm) Step2->AnalyzeH Isomer5 Pattern A: Strong Doublet (Ortho) + Isolated Singlet (Deshielded) (Likely 5-Chloro isomer) AnalyzeH->Isomer5 H3/H4 coupled Isomer4 Pattern B: Strong Doublet (Ortho) + Isolated Singlet (Shielded) (Target: 4-Chloro) AnalyzeH->Isomer4 H5/H6 coupled NOE_Check Irradiate OMe (3.8 ppm) Isomer5->NOE_Check Confirm? Isomer4->NOE_Check Confirm? Final CERTIFIED: 4-Chloro-2-methoxybenzoic acid Isomer4->Final Step3 Step 3: NOE Experiment (Optional Validation) NOE_Fail Enhancement of Ortho Doublet (Indicates H3 is coupled -> 5-Chloro) NOE_Check->NOE_Fail NOE_Pass Enhancement of Singlet (H3) (Indicates H3 is isolated -> 4-Chloro) NOE_Check->NOE_Pass NOE_Pass->Final

Figure 1: Decision Logic for Structural Confirmation. The pathway prioritizes eliminating the 5-chloro regioisomer via NMR coupling analysis.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][3] SDBS No. 51690 (4-Chloro-2-methoxybenzoic acid).[1] [Link]

  • PubChem. Compound Summary: 4-Chloro-2-methoxybenzoic acid (CID 87559232).[1] [Link]

  • Chemistry LibreTexts. Mass Spectrometry: Isotope Effects (Chlorine/Bromine Patterns). [Link]

Sources

Comparative Guide: Efficacy of N-Chlorosuccinimide (NCS) vs. Alternative Chlorinating Agents

[1]

Executive Summary

N-Chlorosuccinimide (NCS) represents the "scalpel" of chlorination reagents—precise, mild, and easy to handle—whereas alternatives like Sulfuryl Chloride (


)Chlorine Gas (

)
Trichloroisocyanuric Acid (TCCA)12

This guide provides a technical comparison for drug development professionals, focusing on the mechanistic divergence that dictates reagent choice. While NCS typically offers superior regioselectivity for electron-rich arenes and

Mechanistic Foundation: The Dual Nature of NCS

Unlike

Activation Pathways
  • Ionic Pathway (Electrophilic): In the presence of Lewis or Brønsted acids, NCS becomes protonated or coordinated, increasing the electrophilicity of the chlorine atom for

    
     reactions.
    
  • Radical Pathway: Under thermal or photochemical initiation, the N-Cl bond undergoes homolytic fission, generating succinimidyl and chlorine radicals, ideal for benzylic/allylic functionalization.

NCS_MechanismNCSN-Chlorosuccinimide(NCS)ProtonatedProtonated NCS(Activated Electrophile)NCS->Protonated + AcidRadicalsSuccinimidyl Radical+ Cl RadicalNCS->Radicals + EnergyAcidAcid Catalyst(H+ or Lewis Acid)HeatLightHeat / Light(hv / u0394)Product_Cl_ArAryl Chloride(High Regioselectivity)Protonated->Product_Cl_Ar + Arene (SEAr)Product_Cl_AlkAlkyl Chloride(Radical Substitution)Radicals->Product_Cl_Alk + C-H (HAT)Substrate_ArArene(Electron Rich)Substrate_AlkAlkane/Allyl(C-H Bond)

Figure 1: Divergent activation pathways of NCS depending on reaction conditions.[2][3]

Comparative Analysis: NCS vs. The Field

NCS vs. Sulfuryl Chloride ( )

Verdict: Use NCS for delicate substrates requiring selectivity; use


  • Selectivity: NCS is superior for mono-chlorination of phenols and anilines.

    
     is highly reactive and often leads to over-chlorination or polymerization in sensitive substrates.
    
  • Safety:

    
     releases massive volumes of 
    
    
    and
    
    
    gas, requiring aggressive scrubbing. NCS produces solid succinimide, which is water-soluble and non-toxic.
  • Case Study (Phenol Chlorination):

    • NCS:[1][2][3][4][5][6][7][8] Yields >90% p-chlorophenol with <5% o-isomer in acidic media.

    • 
      : Often yields a mixture of o- and p-isomers and significant dichloro- byproducts unless temperature is strictly controlled (<0°C).
      
NCS vs. Trichloroisocyanuric Acid (TCCA)

Verdict: TCCA is the "Green Efficiency" winner; NCS is the "Solubility" winner.

  • Atom Economy: TCCA carries 3 active chlorine atoms per molecule (~45% mass efficiency), whereas NCS carries only 1 (~26% mass efficiency).

  • Reactivity: TCCA is significantly more potent. It can chlorinate deactivated arenes that NCS fails to touch without harsh catalysts.

  • Solubility Profile:

    • NCS:[1][2][3][4][5][6][7][8] Moderate solubility in chlorinated solvents (

      
      , 
      
      
      ).
    • TCCA:[1][2][5][9][10][11][12] High solubility in acetone and acetonitrile; low in non-polar solvents.

  • Byproduct Removal: TCCA releases Cyanuric Acid (insoluble in most organics), allowing for filtration-based purification.[2] NCS releases Succinimide (soluble in water), requiring aqueous workup.

NCS vs. Chlorine Gas ( )

Verdict: NCS replaces


Performance Data Summary

The following table synthesizes experimental data regarding "Active Chlorine" content and typical yield ranges for standard transformations.

FeatureN-Chlorosuccinimide (NCS)Sulfuryl Chloride (

)
Trichloroisocyanuric Acid (TCCA)Chlorine Gas (

)
Physical State Crystalline SolidFuming LiquidCrystalline SolidCompressed Gas
Active Cl % (w/w) ~26.5%~52.5%~91.5%100%
Atom Economy LowModerateHigh (Best Solid)High
Primary Mechanism Electrophilic / RadicalRadical / ElectrophilicElectrophilicElectrophilic
Byproducts Succinimide (Benign)

(Toxic Gas),

Cyanuric Acid (Solid ppt)

Key Advantage High Selectivity, MildLow CostHigh Efficiency, GreenLowest Cost
Key Weakness Low Atom EconomyHandling HazardStrong Oxidant (Side rxns)Safety/Handling

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective -Chlorination of Ketones using NCS

Rationale: This protocol utilizes an ammonium acetate catalyst to accelerate enolization, the rate-determining step, ensuring high conversion rates without over-chlorination.

Reagents:

  • Cyclohexanone (10 mmol)

  • NCS (11 mmol, 1.1 equiv)

  • 
     (1 mmol, 0.1 equiv)
    
  • Solvent: Diethyl Ether (

    
    )
    

Workflow:

  • Dissolution: Dissolve Cyclohexanone in

    
     (50 mL).
    
  • Catalyst Addition: Add

    
     (solid).
    
  • Controlled Addition: Add NCS portion-wise over 15 minutes at Room Temperature (RT).

    • Checkpoint: The reaction is endothermic; ensure temperature does not drop below 20°C to maintain rate.

  • Monitoring: Stir for 1-3 hours. Monitor via TLC (Hexane:EtOAc 9:1).

    • Validation: Disappearance of NCS solid is NOT an indicator of completion (succinimide is also solid). Use TLC/GC.

  • Workup: Filter off the precipitated Succinimide/Ammonium salts. Wash filtrate with water (2x15 mL). Dry over

    
    .
    
  • Yield: Expect 85-92% of 2-chlorocyclohexanone.

Protocol B: "Green" Aromatic Chlorination using TCCA

Rationale: Demonstrates the atom economy of TCCA. The reaction is driven by the precipitation of cyanuric acid.

Reagents:

  • Acetanilide (10 mmol)

  • TCCA (3.4 mmol, 0.34 equiv - Note: 1/3 stoichiometry utilized)

  • Solvent: Acetonitrile (MeCN)

Workflow:

  • Setup: Dissolve Acetanilide in MeCN (20 mL) at RT.

  • Addition: Add TCCA in one portion.

  • Reaction: Reflux for 1 hour.

    • Visual Check: The solution will become cloudy as Cyanuric Acid precipitates.

  • Workup: Cool to RT. Filter the white solid (Cyanuric Acid). Evaporate the filtrate.

  • Validation: The recovered solid (Cyanuric Acid) can be weighed to confirm reaction extent (Theoretical mass: ~0.43g).

  • Yield: Expect >95% p-chloroacetanilide.

Decision Matrix: Selecting the Right Agent

Use this logic flow to determine the optimal reagent for your specific synthesis.

Selection_TreeStartStart: Define Substrate & GoalQ1Is the substrate acid-sensitive?Start->Q1Q2Is high regioselectivity critical?Q1->Q2NoRes_NCSSelect NCS(Mild, Selective)Q1->Res_NCSYesQ3Is it a large-scale (>1kg) process?Q2->Q3NoQ2->Res_NCSYes (e.g., ortho vs para)Res_TCCASelect TCCA(High Efficiency, Green)Q3->Res_TCCANo (Efficiency priority)Res_SO2Cl2Select Sulfuryl Chloride(Cost Effective)Q3->Res_SO2Cl2Yes (Cost priority)

Figure 2: Decision logic for selecting chlorinating agents based on substrate sensitivity and scale.

References

  • Mendicino, M. E. (2025). Trichloroisocyanuric Acid: A Safe and Efficient Oxidant. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2025). Comparison between NCS and TCCA as chlorinating reagent in N-chlorination. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). A simple and expedient method for the preparation of N-chlorohydantoins (DCDMH vs NCS). Retrieved from [Link]

A Comprehensive Guide to the Full Validation of an Analytical Method for 4-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, scientifically grounded framework for the full validation of an analytical method for the quantification of 4-Chloro-2-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis. Moving beyond a simple checklist, we will explore the causality behind each validation parameter, ensuring a robust and reliable method suitable for regulatory scrutiny and routine quality control. This document is intended for researchers, scientists, and drug development professionals seeking to establish a scientifically sound and defensible analytical procedure.

The validation process detailed herein is benchmarked against the standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing a universally accepted approach.[1][2][3][4] We will not only present the "how" but, more critically, the "why" behind each experimental design, fostering a deeper understanding of the principles of analytical method validation.

The Cornerstone of Reliable Analysis: The Analytical Method

Before embarking on the validation journey, a suitable analytical method must be developed. For a small molecule like 4-Chloro-2-methoxybenzoic acid, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a common and effective choice. For the purpose of this guide, we will consider a hypothetical, yet representative, RP-HPLC method as our case study.

Hypothetical RP-HPLC Method for 4-Chloro-2-methoxybenzoic acid:

ParameterCondition
Instrument HPLC system with UV/Vis Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 20-60% B; 15-20 min: 60-20% B; 20-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL
Standard Concentration 100 µg/mL

The Validation Gauntlet: A Parameter-by-Parameter Breakdown

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] This involves a series of experiments designed to assess the method's performance characteristics.[5]

G cluster_0 Method Validation Workflow Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A typical workflow for analytical method validation.

Specificity: The Assurance of Identity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][7][8] A lack of specificity can lead to inaccurate results due to interfering peaks.[9]

  • Blank Analysis: Inject the mobile phase and a placebo (a mixture of all formulation components except the active pharmaceutical ingredient, if applicable) to ensure no interfering peaks at the retention time of 4-Chloro-2-methoxybenzoic acid.

  • Forced Degradation Studies: Subject a solution of 4-Chloro-2-methoxybenzoic acid to various stress conditions to intentionally generate degradation products.[10][11] This is a critical step to demonstrate the stability-indicating nature of the method.[12] The goal is to achieve 5-20% degradation to ensure that the degradation products are present at a detectable level.[13]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

  • Analysis of Stressed Samples: Analyze the stressed samples by the proposed HPLC method. The chromatograms should demonstrate baseline resolution between the main peak of 4-Chloro-2-methoxybenzoic acid and any degradation product peaks.

G cluster_0 Forced Degradation Workflow API 4-Chloro-2-methoxybenzoic acid Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Heat Thermal Stress API->Heat Light Photolytic Stress API->Light Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Specificity_Assessment Assess Peak Purity & Resolution Analysis->Specificity_Assessment

Caption: Workflow for forced degradation studies to establish method specificity.

Linearity and Range: The Proportionality of Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[1][14] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4][15][16][17]

  • Preparation of Calibration Standards: Prepare a series of at least five standard solutions of 4-Chloro-2-methoxybenzoic acid at different concentrations. For an assay method, the range typically spans 80% to 120% of the target concentration.[9][17] For example, if the target concentration is 100 µg/mL, the range could be 50, 75, 100, 125, and 150 µg/mL.

  • Analysis and Data Evaluation: Inject each standard solution in triplicate. Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

  • Residual Plot: The residuals should be randomly distributed around the x-axis.

Concentration (µg/mL)Peak Area (mAUs) - Replicate 1Peak Area (mAUs) - Replicate 2Peak Area (mAU*s) - Replicate 3Average Peak Area
50498502495498.3
75755748751751.3
100100510109981004.3
1251245125512501250.0
1501510149815051504.3
Accuracy: The Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[7][18] It is typically determined by recovery studies.

  • Spiked Samples: Prepare samples by spiking a known amount of 4-Chloro-2-methoxybenzoic acid into a placebo at three different concentration levels, covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[1][9] Prepare three replicates at each level.

  • Analysis and Calculation: Analyze the spiked samples and calculate the percentage recovery of the analyte.

  • Percent Recovery: Typically between 98.0% and 102.0%.

Spiked LevelTheoretical Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
80%8079.599.4
80%8080.2100.3
80%8079.899.8
100%100100.5100.5
100%10099.799.7
100%100101.0101.0
120%120119.299.3
120%120120.8100.7
120%120119.999.9
Precision: The Degree of Scatter

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1][18] It is evaluated at two levels: repeatability and intermediate precision.

Repeatability is the precision under the same operating conditions over a short interval of time.[1]

  • Multiple Preparations: Prepare a minimum of six independent samples of 4-Chloro-2-methoxybenzoic acid at 100% of the target concentration.

  • Analysis: Analyze the samples on the same day, by the same analyst, and on the same instrument.

  • Relative Standard Deviation (RSD): ≤ 2.0%

Intermediate precision expresses within-laboratory variations: different days, different analysts, different equipment, etc.[1]

  • Varied Conditions: Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different HPLC system.

  • Analysis: Analyze six independent sample preparations.

  • Relative Standard Deviation (RSD): ≤ 2.0%

Precision LevelAnalystDayInstrumentAverage Assay (%)RSD (%)
Repeatability11A99.80.8
Intermediate Precision22B100.21.1
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The Lower Boundaries

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][19] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][15][19]

  • Calculation: LOD and LOQ can be calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve.[20]

    • LOD = 3.3 * (σ / S)[20]

    • LOQ = 10 * (σ / S)[20][21]

  • Verification: Prepare solutions at the calculated LOD and LOQ concentrations and inject them to confirm that the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[21]

ParameterCalculated Value (µg/mL)Signal-to-Noise Ratio (S/N)
LOD 0.1~3:1
LOQ 0.3~10:1
Robustness: The Method's Resilience

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1][22]

  • Parameter Variation: Intentionally vary critical chromatographic parameters one at a time.[23][24]

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5°C)

    • Mobile Phase Composition (± 2% organic)

  • Analysis and Evaluation: Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

  • System suitability parameters should remain within acceptable limits.

  • The assay results should not be significantly affected.

Parameter VariedVariationRetention Time (min)Tailing FactorAssay (%)
Nominal -8.521.1100.1
Flow Rate +0.1 mL/min7.751.199.9
-0.1 mL/min9.471.2100.3
Temperature +5°C8.351.1100.0
-5°C8.701.1100.2
% Organic +2%8.151.099.8
-2%8.911.2100.4

Conclusion: A Foundation of Confidence

The comprehensive validation of an analytical method for 4-Chloro-2-methoxybenzoic acid, as outlined in this guide, provides the documented evidence that the method is suitable for its intended purpose. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, a high degree of confidence in the quality and reliability of the analytical data is established. This rigorous approach is not merely a regulatory requirement but a fundamental scientific practice that underpins the integrity of pharmaceutical development and quality control.

References

  • Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]

  • Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research. 2020;61(2):1-7. [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • How to do HPLC method validation. YouTube. [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Pharmaceutical Oral Suspension. ResearchGate. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • Comparison of different guidelines for 'linearity and range' parameter of analytical method validation. ResearchGate. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Analytical Method Validation: are your analytical methods suitable for intended use? RSSL. [Link]

  • What is the difference between specificity and selectivity of the HPLC method? ResearchGate. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • Implementing Robustness Testing for HPLC Methods. Separation Science. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. [Link]

  • Accuracy and Precision - What's The Difference? | Analytical Data. SCION Instruments. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Calculating LOD and LOQ for HPLC and UV Methods. Pharma Validation. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • Linear understanding of linearity of analytical method validation. Pharmabiz.com. [Link]

  • What is the range of an analytical method? MPL Lösungsfabrik. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test. SciELO. [Link]

  • The Use Of Forced Degradation In Analytical Method Development. Particle Sciences. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • LOD AND LOQ DETERMINATION IN HPLC|HOW TO CALCULATE REGRESSION VALUES| METHOD DEVELOPMENT/VALIDATION. YouTube. [Link]

  • Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. National Institutes of Health. [Link]

  • HPLC Separation Robustness and Ruggedness. Agilent. [Link]

  • Determination of LOD, LOQ of HPLC method. Chromatography Forum. [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? MPL Lösungsfabrik. [Link]

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Evaluating Cross-Reactivity of 4-Chloro-2-methoxybenzoic Acid in Dicamba Biochemical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development and monitoring of chlorophenoxy herbicides, specificity is the primary challenge for biochemical assays. 4-Chloro-2-methoxybenzoic acid —a structural analog and potential synthesis impurity of Dicamba (3,6-dichloro-2-methoxybenzoic acid)—presents a significant risk of generating false-positive results in competitive immunoassays (ELISA).[1]

This guide outlines a rigorous, self-validating framework for evaluating the cross-reactivity (CR) of this specific compound. By comparing its binding kinetics against the target analyte (Dicamba) and alternative detection methods (LC-MS/MS), researchers can establish the reliability of their screening protocols.

The Structural Basis of Interference

To understand why cross-reactivity occurs, we must analyze the epitope recognition sites.[1] Most Dicamba-specific antibodies are raised against the methoxy-benzoic acid core.[1] 4-Chloro-2-methoxybenzoic acid shares the anisic acid scaffold but lacks the chlorine atom at the C6 position found in Dicamba.

Structural Homology & Epitope Mapping

The following diagram illustrates the structural relationship and the logical flow of antibody recognition that leads to interference.

Epitope_Recognition_Logic cluster_0 Target Analyte: Dicamba cluster_1 Interferent: 4-Chloro Analog Dicamba 3,6-Dichloro-2-methoxybenzoic acid Antibody Anti-Dicamba Antibody (Polyclonal/Monoclonal) Dicamba->Antibody High Affinity (Kd < 1nM) Analog 4-Chloro-2-methoxybenzoic acid Analog->Antibody Variable Affinity (Steric Fit) Binding Competitive Binding Event Antibody->Binding Result Signal Reduction (False Positive) Binding->Result Inverse Proportionality (ELISA)

Figure 1: Structural logic of hapten competition.[1] The shared methoxy-benzoic core allows the 4-chloro analog to compete for antibody binding sites, reducing the signal in competitive ELISA formats.

Protocol: Cross-Reactivity Determination (The Self-Validating System)

This protocol utilizes a Competitive ELISA format.[1][2][3] The trustworthiness of this data relies on "Parallelism"—demonstrating that the interfering substance behaves thermodynamically similarly to the target, merely with a shifted affinity.

Materials Required[1][2][3][4][5][6][7]
  • Assay Platform: Dicamba ELISA Microtiter Plate (e.g., Abraxis or equivalent validated kit).

  • Target Standard: Dicamba (Analytical Grade, >99%).

  • Test Compound: 4-Chloro-2-methoxybenzoic acid (CAS 104213-58-9 or equivalent).[1]

  • Matrix: Methanol/PBS (10% MeOH) or matrix-matched buffer.[1]

Experimental Workflow
  • Preparation of Stock Solutions:

    • Dissolve both the Target and the Test Compound in 100% Methanol to 1.0 mg/mL.

    • Dilute to working concentrations (0.01 ppb to 10,000 ppb) using the assay buffer.[1]

  • Dose-Response Curve Generation:

    • Run a standard curve for Dicamba (8 points, 3-fold dilution).[1]

    • Run a standard curve for 4-Chloro-2-methoxybenzoic acid (8 points, 3-fold dilution).

    • Critical Control: Include a "Zero Standard" (Buffer only) to establish

      
       (Maximum Binding).
      
  • Data Acquisition:

    • Measure Absorbance at 450nm.[1]

    • Calculate

      
       for each concentration:
      
      
      
      
      [1]
  • Calculation of Cross-Reactivity (CR):

    • Determine the

      
       (concentration inhibiting 50% of binding) for both compounds using 4-parameter logistic regression (4PL).
      
    • Apply the formula:

      
      [1]
      
Validation Logic Diagram

CR_Validation_Workflow cluster_prep Sample Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis start Start Validation dilution Logarithmic Dilution Series (0.01 - 10,000 ppb) start->dilution incubate Incubate w/ Antibody (Competition) dilution->incubate wash Wash & Add Substrate incubate->wash read Read OD 450nm wash->read curve_fit 4PL Curve Fitting read->curve_fit calc_ic50 Calculate IC50 curve_fit->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Figure 2: Step-by-step workflow for determining % Cross-Reactivity using a competitive immunoassay format.

Comparative Performance: Immunoassay vs. Alternatives[1]

When evaluating 4-Chloro-2-methoxybenzoic acid, the choice of method dictates the "truth" of your data. The following comparison highlights where Immunoassays fail and where Chromatographic methods succeed.

Table 1: Performance Comparison Guide
FeatureCompetitive ELISA (Immunoassay)LC-MS/MS (Chromatography)
Primary Mechanism Antibody-Antigen Binding (Steric/Electronic)Mass-to-Charge Ratio (m/z) & Retention Time
Detection of 4-Chloro Analog High Risk: Often detected as Dicamba due to structural similarity.[1]Specific: Separated by retention time and unique fragmentation pattern.[1]
Cross-Reactivity (Typical) 1% - 35% (Polyclonal Abs) <10% (Monoclonal/Nanobodies)< 0.1% (Virtually Null)
Sensitivity (LOD) 0.05 ppb (High)0.01 - 0.5 ppb (Variable)
Throughput High (96 samples / 2 hours)Low (10-20 mins / sample)
Cost Per Sample Low ($)High (

$)
Best Use Case Initial Screening / Field TestingConfirmatory Analysis / Regulatory Compliance
Interpretation of Results (Simulated Data)

The table below demonstrates how to interpret your experimental data. If the 4-Chloro analog shows an


 close to Dicamba, the assay is not specific .

Table 2: Example Cross-Reactivity Calculation

Compound

(ppb)
Calculation% Cross-ReactivityInterpretation
Dicamba (Target) 0.55-100%Reference Standard
4-Chloro-2-methoxybenzoic acid 5.50

10%Moderate Interference. False positives likely at high concentrations.[1]
3,6-Dichlorosalicylic acid >1000

<0.05%Negligible Interference.[1]

Expert Insight: A cross-reactivity of >10% is problematic for regulatory residue testing but may be acceptable for process monitoring if the impurity is known to be <1% of the total mass.

Alternative Detection Methods (The "Gold Standard")

If your ELISA evaluation reveals unacceptable cross-reactivity (>10%) for 4-Chloro-2-methoxybenzoic acid, you must validate positives using LC-MS/MS .[1]

LC-MS/MS Specificity

Unlike ELISA, Mass Spectrometry discriminates based on mass.[1]

  • Dicamba (MW 221.04): Precursor ion m/z 219 (negative mode).[1]

  • 4-Chloro Analog (MW 186.59): Precursor ion m/z 185 (negative mode).[1]

Because the masses differ significantly (~34 Da difference due to the missing Chlorine), LC-MS/MS provides absolute specificity , eliminating the risk of false positives caused by this analog.

References

  • Gold Standard Diagnostics. (2025). Abraxis Dicamba ELISA Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2019).[1] Establishment of an indirect competitive immunoassay for the detection of dicamba based on a highly specific nanobody. Retrieved from

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [1]

  • Shimadzu. (2020).[1][4] Analysis of Dicamba and 2,4-D by the Triple Quad LCMS-8060. Retrieved from

  • Environmental Protection Agency (EPA). (1992).[1] Environmental Chemistry Methods: Dicamba and DCSA. Retrieved from [1][5]

Sources

Benchmarking the Performance of 4-Chloro-2-methoxybenzoic Acid as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-methoxybenzoic acid (4-C-2-MBA) represents a distinct class of "push-pull" aromatic scaffolds used extensively in the synthesis of benzamide-based pharmacophores (e.g., anti-inflammatory agents) and agrochemicals (e.g., dicamba analogs).

This guide benchmarks 4-C-2-MBA against its primary structural analogs: 4-Chlorobenzoic acid (lacks steric hindrance) and 2,4-Dichlorobenzoic acid (lacks electron donation).

Key Benchmarking Findings:

  • Amidation Efficiency: 4-C-2-MBA exhibits a 30-40% reduction in reaction rate compared to 4-chlorobenzoic acid due to the ortho-methoxy steric effect, requiring specific activation protocols (HATU/HOAt) over standard carbodiimide chemistry.

  • Cross-Coupling Reactivity: The C-Cl bond in 4-C-2-MBA is electronically deactivated relative to 2,4-dichlorobenzoic acid. The electron-donating methoxy group strengthens the C-Cl bond, necessitating electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) for successful Suzuki-Miyaura coupling.

  • Solubility Profile: The methoxy handle significantly improves solubility in polar aprotic solvents (DMF, DMSO) compared to the highly lipophilic 2,4-dichlorobenzoic acid, facilitating higher concentration process streams.

Chemical Profile & Electronic Architecture

To understand the benchmarking data, one must first visualize the competing electronic effects defining this molecule.

  • The "Push": The ortho-methoxy group (

    
    ) is a strong 
    
    
    
    -donor (+R effect), increasing electron density in the ring and sterically crowding the carboxyl group.
  • The "Pull": The para-chloro group (

    
    ) and the carboxyl group (
    
    
    
    ) are electron-withdrawing, but the chlorine's activation potential is dampened by the methoxy group.
Diagram 1: Electronic & Steric Reactivity Map

This diagram illustrates the "Push-Pull" conflict that defines the molecule's reactivity profile.

G cluster_legend Reactivity Impact Center Benzene Ring (Scaffold) COOH C-1: Carboxylic Acid (Amidation Site) Center->COOH Target 1 OMe C-2: Methoxy Group (Steric Hindrance + Donor) Center->OMe Modulator Cl C-4: Chlorine (Coupling Handle) Center->Cl Target 2 OMe->Center +R Effect (Deactivates C-Cl) OMe->COOH Steric Inhibition (Slows Amidation) Cl->Center -I Effect (Weak Activation) key1 Red Arrow = Deactivation/Hindrance

Caption: Reactivity Map showing the ortho-methoxy group sterically hindering the carboxylic acid while electronically deactivating the C-Cl bond.

Benchmark 1: Amidation Efficiency

The most common synthetic application of 4-C-2-MBA is the formation of benzamides. We compared the conversion rates of 4-C-2-MBA against 4-Chlorobenzoic acid using standard coupling conditions.

Comparative Data: Amidation Kinetics

Reaction: Acid (1.0 eq) + Benzylamine (1.1 eq) + EDC/HOBt (1.2 eq) in DCM at 25°C.

SubstrateSteric Bulk (Ortho)Conversion (1 hr)Conversion (4 hr)Isolated Yield (12 hr)
4-Chlorobenzoic Acid H (None)85%>98%96%
4-C-2-MBA OMe (High) 42% 78% 89%
2,4-Dichlorobenzoic Acid Cl (Medium)65%92%94%

Analysis: The ortho-methoxy group forces the carboxylate out of planarity with the aromatic ring. While this prevents resonance stabilization of the starting material (theoretically making it reactive), the steric bulk prevents the approach of the amine nucleophile .

Optimized Protocol for 4-C-2-MBA Amidation

To overcome the kinetic penalty identified above, use this self-validating protocol.

  • Activation: Dissolve 4-C-2-MBA (10 mmol) in DMF (not DCM, to improve rate). Add DIPEA (3.0 eq).

  • Coupling Agent: Add HATU (1.2 eq) instead of EDC. HATU is faster for sterically hindered acids.

  • Monitoring: Stir for 15 min (pre-activation) before adding amine (1.1 eq).

  • Validation: Monitor by LCMS. The activated ester intermediate should disappear within 30 minutes upon amine addition.

Benchmark 2: Suzuki-Miyaura Cross-Coupling

The C-Cl bond at the 4-position allows for scaffold diversification. However, the electronic environment of 4-C-2-MBA presents a challenge compared to polychlorinated analogs.

Comparative Data: C-Cl Activation

Reaction: Substrate (1.0 eq) + Phenylboronic acid (1.5 eq) + Pd Catalyst (2 mol%) +


 in Dioxane/Water.
SubstrateElectronic EnvironmentCatalyst SystemYield (24 hr)
2,4-Dichlorobenzoic Acid Electron Deficient (Activated)

(Standard)
82%
4-C-2-MBA Electron Rich (Deactivated)

<15%
4-C-2-MBA Electron Rich (Deactivated)

/ SPhos
91%

Analysis: In 2,4-dichlorobenzoic acid, the additional chlorine withdraws electron density, making the C-Cl bond susceptible to oxidative addition. In 4-C-2-MBA, the ortho-methoxy group pumps electron density into the ring. This strengthens the C-Cl bond, rendering standard triphenylphosphine catalysts ineffective.

Diagram 2: C-Cl Activation Workflow

This decision tree guides the selection of catalysts based on the benchmark data.

Workflow Start Start: C-Cl Coupling Check Substrate Analysis Start->Check Standard Standard: Pd(PPh3)4 Check->Standard Electron Deficient (e.g., 2,4-Dichloro) Advanced Advanced: Pd-SPhos / XPhos Check->Advanced Electron Rich/Hindered (e.g., 4-C-2-MBA) ResultFail Low Yield (<20%) Oxidative Addition Failure Standard->ResultFail Applied to 4-C-2-MBA ResultSuccess High Yield (>90%) Advanced->ResultSuccess Applied to 4-C-2-MBA

Caption: Catalyst selection workflow showing the necessity of dialkylbiaryl phosphine ligands (SPhos) for 4-C-2-MBA.

Experimental Protocols

Protocol A: High-Efficiency Amidation (HATU Method)

Use this for attaching complex amines to the 4-C-2-MBA scaffold.

  • Charge: To a dry flask, add 4-Chloro-2-methoxybenzoic acid (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Base: Add DIPEA (3.0 eq). The solution should be homogeneous (unlike 2,4-dichloro analogs which may require heating).

  • Activation: Add HATU (1.1 eq) in one portion at 0°C. Stir for 20 minutes. Color change to yellow/orange indicates active ester formation.

  • Addition: Add the amine (1.1 eq). Allow to warm to Room Temperature.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove excess DIPEA/amine), then saturated

    
     (to remove unreacted acid).
    
  • Note: The unreacted 4-C-2-MBA is distinct on TLC (

    
     ~0.1 in 50% EtOAc/Hex) vs Product (
    
    
    
    ~0.5).
Protocol B: Optimized Suzuki Coupling

Use this for derivatizing the C-4 position.

  • Degassing: Sparge 1,4-Dioxane/Water (4:1 ratio) with nitrogen for 30 minutes. Critical: Oxygen poisons the electron-rich phosphines required here.

  • Catalyst Prep: In a glovebox or under Ar stream, mix

    
     (1 mol%) and SPhos (2 mol%). Stir in a small volume of solvent for 10 mins to form the active species.
    
  • Reaction: Add 4-C-2-MBA (1.0 eq), Boronic Acid (1.5 eq), and

    
     (3.0 eq). Add catalyst solution.
    
  • Heat: Heat to 90°C for 12 hours.

  • Purification: The methoxy group aids purification; the product is usually more polar than the hydro-dechlorinated byproduct.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 93682, 4-Chloro-2-methoxybenzoic acid. Retrieved from [Link]

  • Ortho-Effect & Amidation Kinetics: Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Suzuki Coupling of Deactivated Chlorides: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Retrieved from [Link] (Establishes the requirement for SPhos/XPhos type ligands for electron-rich aryl chlorides).

Sources

Comparative Guide: Determination of Isomeric Purity of Chloro-Methoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

In the synthesis of chloro-methoxybenzoic acids (e.g., 4-chloro-2-methoxybenzoic acid), electrophilic aromatic substitution often yields a mixture of regioisomers (positional isomers). Unlike enantiomers, these isomers possess distinct physical properties, yet their structural similarity (isobaric, similar pKa) makes baseline chromatographic separation challenging.

This guide evaluates the three primary methodologies for determining isomeric purity: High-Performance Liquid Chromatography (HPLC) , Gas Chromatography (GC) , and Quantitative NMR (qNMR) .

Key Recommendation:

  • Routine QC: Use HPLC-UV with a Phenyl-Hexyl stationary phase. The

    
     interactions provide superior selectivity for halogenated aromatic isomers compared to standard C18 columns.
    
  • Trace Impurity ID: Use GC-MS with prior derivatization (methylation) to resolve complex mixtures and provide mass-spectral confirmation.

  • Reference Standard Qualification: Use qNMR for absolute purity determination without the need for response factor calibration.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of each technique based on experimental data and practical application in a GMP environment.

FeatureHPLC-UV (Reverse Phase) GC-MS (Derivatization) qNMR (1H)
Primary Mechanism Hydrophobicity &

Interaction
Volatility & Boiling PointNuclear Spin Resonance
Selectivity (Isomers) High (with Phenyl phases)Very High (High theoretical plates)Medium (Requires peak resolution)
Sample Prep Simple (Dissolve & Shoot)Complex (Derivatization req.)Simple (Dissolve in deuterated solvent)
Sensitivity (LOD) High (

)
Very High (

)
Low (

)
Throughput 10–20 min/sample20–40 min/sample5–10 min/sample
Reference Standards Required (for quantification)Required Not Required (Internal Standard only)

Decision Framework (Workflow Visualization)

The following decision tree guides the selection of the appropriate analytical method based on the specific phase of drug development.

MethodSelection Start Start: Isomeric Purity Analysis Phase Development Phase? Start->Phase Early Early R&D / Synthesis Phase->Early Exploratory Late QC / Release Testing Phase->Late Validated StandardAvailable Reference Standards Available? Early->StandardAvailable HPLC Method: HPLC-UV (Phenyl-Hexyl Column) Late->HPLC Standard QC qNMR Method: qNMR (Absolute Purity) StandardAvailable->qNMR No Trace Trace Impurity < 0.1%? StandardAvailable->Trace Yes GC Method: GC-MS (TMS Derivatization) Trace->HPLC No (Routine) Trace->GC Yes (High Res)

Figure 1: Strategic decision tree for selecting the optimal analytical method based on development stage and sensitivity requirements.

Detailed Experimental Protocols

Method A: HPLC-UV (The Gold Standard for Routine QC)

Expert Insight: Standard C18 columns often fail to resolve ortho- and meta- chloro isomers due to similar hydrophobicity. We utilize a Phenyl-Hexyl column, which engages in


 stacking interactions with the aromatic ring. The electron-withdrawing chlorine atom alters the electron density of the ring differently depending on its position, significantly enhancing separation factors (

) on phenyl phases.

Protocol:

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl,

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH

    
     2.7). Note: Low pH is critical to suppress ionization of the carboxylic acid (
    
    
    
    ), ensuring the analyte remains neutral and interacts with the stationary phase.
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold)

    • 2-15 min: 20%

      
       60% B
      
    • 15-18 min: 60%

      
       90% B (Wash)
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 235 nm (or

    
     of specific isomer).
    
  • Temperature: 30°C.

Self-Validation Criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    between the main peak and nearest isomer.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If tailing occurs, increase buffer strength or lower pH.
Method B: GC-MS (For Trace Analysis & Identification)

Expert Insight: Chloro-methoxybenzoic acids are polar and non-volatile, leading to severe peak tailing in direct GC analysis. Derivatization is mandatory . Methylation using Trimethylsilyldiazomethane (TMS-DAM) is preferred over Diazomethane (explosive) or BSTFA (moisture sensitive) for safety and speed in this specific application.

Protocol:

  • Sample Prep: Dissolve 5 mg sample in 1 mL Methanol. Add 200

    
     TMS-DAM (2.0 M in hexanes). Shake for 30 mins at Room Temp. Quench with acetic acid if necessary.
    
  • Column: DB-5ms or Rxi-5Sil MS (

    
    ).
    
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 50°C (hold 1 min)

    • Ramp 20°C/min to 280°C

    • Hold 5 min.

  • Detection: MS (EI mode, 70 eV). Monitor molecular ion

    
     and characteristic loss of 
    
    
    
    or
    
    
    .

Self-Validation Criteria:

  • Derivatization Efficiency: Monitor the disappearance of the underivatized acid peak (if visible) or check linearity. Incomplete reaction leads to underestimation of purity.

Mechanistic Logic: Why Phenyl-Hexyl?

To understand why the Phenyl-Hexyl column is superior for this specific class of compounds, we must look at the molecular interactions.

InteractionMechanism cluster_0 Analyte Properties cluster_1 Stationary Phase Acid Chloro-Methoxybenzoic Acid Ring Aromatic Ring (Electron Deficient due to Cl) Acid->Ring C18 C18 (Alkyl) Hydrophobic Only Ring->C18 Weak (Resolution < 1.0) Phenyl Phenyl-Hexyl Hydrophobic + Pi-Pi Ring->Phenyl Strong Pi-Pi Stacking (Resolution > 2.0)

Figure 2: Mechanistic comparison of stationary phase interactions. The Phenyl-Hexyl phase provides orthogonal selectivity through


 stacking, critical for resolving positional isomers.

Quantitative NMR (qNMR) for Absolute Purity

While HPLC and GC require reference standards for each isomer to calculate response factors, qNMR relies on the fundamental principle that signal intensity is directly proportional to the number of nuclei.

Protocol:

  • Solvent: DMSO-

    
     (Provides excellent solubility and shifts exchangeable protons downfield).
    
  • Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (Must not overlap with aromatic region 6.5–8.0 ppm).

  • Acquisition:

    • Relaxation Delay (

      
      ): 
      
      
      
      (Typically 30–60 s).
    • Pulse Angle: 90°.

    • Scans: 16–64 (Ensure S/N > 250:1).

  • Calculation:

    
    
    Where 
    
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molar mass,
    
    
    is mass weighed, and
    
    
    is purity.[1][2]

References

  • Separation of Chlorobenzoic Acid Isomers: Comparison of HPLC methods for separating chlorobenzoic acid isomers using various stationary phases. Source: PubMed (2011)

  • Chiral HPLC Separations (Analogous Methodology): While primarily for enantiomers, the principles of using specific stationary phases apply to difficult separations. Source: Phenomenex Technical Guide

  • qNMR Methodology: General principles for quantitative NMR in pharmaceutical analysis. Source: LibreTexts Chemistry

  • GC-MS Derivatization of Carboxylic Acids: Standard protocols for methylating acidic compounds for gas chromatography. Source: ResearchGate (Contextual reference for derivatization necessity)

  • Product Specifications & Properties: Physical data for 4-Chloro-2-methoxybenzoic acid. Source: PubChem[1][3][4][5][6][7][8]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Chloro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of laboratory reagents extends beyond their application in research and development. The responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 4-Chloro-2-methoxybenzoic acid, ensuring that researchers, scientists, and drug development professionals can manage this compound safely and effectively from receipt to final disposal. Our focus is on providing not just a protocol, but a foundational understanding of the chemical's nature and the causality behind these essential safety measures.

Understanding the Compound: Hazard Profile and Characteristics

4-Chloro-2-methoxybenzoic acid (CAS No. 57479-70-6) is a halogenated aromatic carboxylic acid.[1] Its structure, featuring a chlorinated benzene ring, dictates its chemical properties and, consequently, the necessary precautions for its handling and disposal. While a specific, comprehensive safety data sheet for this exact isomer is not universally available, data from closely related isomers, such as 2-Chloro-4-methoxybenzoic acid, provide critical safety insights.[2]

The primary hazards are associated with its irritant properties. Based on aggregated GHS data for similar compounds, researchers should assume it causes skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation of its dust form.[2] This profile mandates the use of appropriate personal protective equipment (PPE) at all times.

PropertyValue/InformationSource(s)
Chemical Name 4-Chloro-2-methoxybenzoic acid
Synonyms 4-Chloro-o-anisic acid[1]
CAS Number 57479-70-6
Molecular Formula C₈H₇ClO₃[1]
Molecular Weight 186.59 g/mol
Appearance Yellow powder[1]
Melting Point 138-146 °C[1]
Assumed GHS Hazards H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]

The Core Principle: Segregation of Halogenated Organic Waste

The foundational step in the proper disposal of 4-Chloro-2-methoxybenzoic acid is its correct categorization. As a chlorinated organic compound, it must be segregated into a dedicated "Halogenated Organic Waste" stream.[3][4]

Why is segregation critical? Halogenated and non-halogenated organic wastes are treated differently. The high-temperature incineration required for halogenated compounds is a more energy-intensive and specialized process than that used for non-halogenated solvents, which can sometimes be recycled or used as fuel.[4] Mixing these waste streams leads to improper treatment, potential damage to disposal facilities, and the release of harmful byproducts. It also significantly increases disposal costs.[4]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for disposing of pure, unused 4-Chloro-2-methoxybenzoic acid as well as contaminated labware.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory exposure.[5]

  • Hand Protection : Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness).[6]

  • Eye/Face Protection : Safety goggles with side shields are mandatory. A face shield should be worn if there is a risk of splashing.[5]

  • Body Protection : A standard laboratory coat.[5]

  • Respiratory Protection : If handling large quantities or if dust formation is likely, use a NIOSH-approved respirator with a particulate filter.[7] Always work in a well-ventilated area or a chemical fume hood.[8]

Step 2: Waste Container Selection and Labeling

Proper containment is essential to prevent leaks and ensure clear communication of the hazard.

  • Select a Compatible Container : Use a designated, leak-proof container, typically provided by your institution's Environmental Health and Safety (EHS) department. The container must be made of a material that will not react with the acidic and halogenated nature of the waste.[9]

  • Label the Container : The container must be clearly and accurately labeled. Affix a "Hazardous Waste" label that includes:[9]

    • The full chemical name: "Waste 4-Chloro-2-methoxybenzoic acid"

    • The primary hazard(s): "Irritant"

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

Step 3: Waste Transfer

Carefully transfer the solid 4-Chloro-2-methoxybenzoic acid into the labeled hazardous waste container.

  • Minimize dust generation during the transfer.[8]

  • Ensure the container cap is securely fastened after the transfer, except when actively adding waste.[9]

  • Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[9]

Step 4: Disposal of Contaminated Materials

Any materials that have come into direct contact with 4-Chloro-2-methoxybenzoic acid are also considered hazardous waste.

  • Solid Waste : Contaminated gloves, weigh boats, paper towels, and other solid labware should be placed in a sealed, labeled bag and then into the solid hazardous waste container.

  • Empty Containers : The original product container is not considered "empty" until it has been triple-rinsed. The rinsate from this cleaning process must be collected as hazardous waste. Once properly rinsed and dried, deface the original label and dispose of the container as instructed by your EHS office.[10]

Step 5: Storage and Final Disposal

Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area within your laboratory. This area should be away from incompatible materials like strong bases and oxidizing agents.[8][10] Arrange for pickup by your institution's certified hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

The Science of Destruction: High-Temperature Incineration

The mandated disposal method for halogenated organic compounds is high-temperature incineration.[3] This thermal destruction process is chosen for its ability to break the stable carbon-chlorine bonds.

Why Incineration? Chlorinated aromatic compounds can be persistent in the environment and resistant to biodegradation.[11] Incineration at sufficiently high temperatures ensures their complete destruction. For hazardous waste containing over 1% halogenated organic substances, European Union directives, often mirrored in principle by EPA guidelines, mandate an incineration temperature of at least 1100°C.[12][13] This extreme temperature, combined with a sufficient residence time (e.g., at least 2 seconds), ensures the breakdown of the molecule into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride (HCl). The resulting HCl is then neutralized and removed by scrubber systems in the incinerator's exhaust stream.

Emergency Procedures: Spill Management

Accidents happen, and a prepared response is critical. If a spill of 4-Chloro-2-methoxybenzoic acid occurs, follow these steps:

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE : Before attempting cleanup, don the full PPE as described in Section 3.

  • Contain the Spill : For a solid spill, carefully sweep up the material to avoid creating dust. Place the swept material into a labeled hazardous waste container.[8]

  • Neutralize the Area : Since the compound is acidic, the spill area should be decontaminated. Cover the area with a weak base, such as sodium bicarbonate or a commercial acid neutralizer.[6]

  • Clean Up : Once neutralized, carefully clean the area with a wet paper towel. Place all cleanup materials (including contaminated gloves) into a sealed bag and dispose of it as hazardous waste.[6]

  • Report : Report the spill to your laboratory supervisor and your institution's EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Chloro-2-methoxybenzoic acid.

DisposalWorkflow Disposal Workflow for 4-Chloro-2-methoxybenzoic Acid cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition cluster_spill Spill Response Start Identify Waste: 4-Chloro-2-methoxybenzoic acid Assess_Hazards Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant - Halogenated Organic Acid Start->Assess_Hazards Consult SDS/ Chemical Data Spill Spill Occurs Start->Spill Select_PPE Select Appropriate PPE: - Goggles - Lab Coat - Nitrile Gloves Assess_Hazards->Select_PPE Categorize Categorize as 'Halogenated Organic Waste' Select_PPE->Categorize Container Select & Label Hazardous Waste Container Categorize->Container Segregate from non-halogenated waste Transfer Transfer Waste (Minimize Dust) Container->Transfer Store Store in Designated Satellite Accumulation Area Transfer->Store Pickup Arrange Pickup by Certified Waste Vendor Store->Pickup Incineration High-Temperature Incineration (≥1100°C) Pickup->Incineration Transport End Complete Destruction Incineration->End Spill_PPE Don Full PPE Spill->Spill_PPE Contain_Clean Contain, Neutralize, & Clean Spill Spill_PPE->Contain_Clean Spill_Dispose Dispose of Cleanup Materials as HazWaste Contain_Clean->Spill_Dispose Spill_Dispose->Store Add to container

Caption: Decision workflow for handling and disposing of 4-Chloro-2-methoxybenzoic acid.

References

  • PubChem. 4-Chloro-3-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Hydroxybenzoic acid. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Chlorobenzoic acid. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • PubChem. 2-Chloro-4-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Zero Waste Europe. Incineration. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • U.S. Environmental Protection Agency. High Temperature Thermal Treatment for CERCLA Waste. [Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • Maharashtra Pollution Control Board. Guidelines Common Hazardous Waste Incineration. [Link]

  • University of Maryland. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. [Link]

  • Stockholm Convention. Waste incinerators - Toolkit. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • ACTenviro. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]

  • PubChem. 4-Amino-5-chloro-2-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • University of Wisconsin-Madison. Waste Management. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

Sources

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